molecular formula C12H22O6 B7886853 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

Cat. No.: B7886853
M. Wt: 262.30 g/mol
InChI Key: BQRISQXLSXCXSC-UHFFFAOYSA-N
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Description

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a metabolite identified in metabolomic studies investigating the cytotoxicity of atmospheric PM 2.5 in a plateau city environment . This compound was detected as a common metabolite in human lung epithelial cells (A549) following exposure to PM 2.5 samples collected during both summer and winter, suggesting its significant role in the cellular response to particulate matter . The study associated this metabolite with key metabolic pathways, including glutathione metabolism, amino acid metabolism, and sphingolipid metabolism , which are critical cellular processes influencing oxidative stress and inflammatory responses . As a research chemical, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid serves as a valuable standard or reference material for scientists working in environmental toxicology and metabolomics . Its primary research value lies in elucidating the mechanisms by which air pollution components induce cellular toxicity and dysregulate metabolic homeostasis. Researchers can use this compound to probe its specific interactions within the mentioned pathways, helping to clarify the complex biological impact of environmental pollutants on human health. This product is intended for research purposes only and is not for human or diagnostic use. Researchers should handle this material with the care appropriate for all laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2,3-dihydroxypropoxy)-9-oxononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c13-8-10(14)9-18-12(17)7-5-3-1-2-4-6-11(15)16/h10,13-14H,1-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRISQXLSXCXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501335902
Record name 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS 109421-77-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, with the CAS number 109421-77-4, is a complex organic molecule that has recently garnered attention due to its identification in natural sources and its potential applications in the pharmaceutical and cosmetic industries.[1][2] Structurally, it is the 1-monoglyceride of 9-oxononanoic acid, a known bioactive lipid peroxidation product. This guide provides a comprehensive overview of its chemical properties, plausible synthesis routes, potential biological activities, and analytical methodologies, offering a foundational resource for researchers and developers in the life sciences.

Physicochemical Properties

While experimental data for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is limited, its physicochemical properties can be predicted based on its structure and data from publicly available databases.[3]

PropertyValueSource
Molecular Formula C₁₂H₂₂O₆[2]
Molecular Weight 262.31 g/mol [2]
IUPAC Name 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid[3]
XLogP3 0.8[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 6[3]
Topological Polar Surface Area 104 Ų[3]
Inferred Solubility Higher aqueous solubility than 9-oxononanoic acidInferred from the hydrophilic glycerol moiety.
Inferred Stability Susceptible to hydrolysis by esterasesBased on the ester linkage.[4][5]

The presence of the hydrophilic glycerol moiety suggests that 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is more water-soluble than its parent fatty acid, 9-oxononanoic acid.[6]

Synthesis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

A plausible and environmentally friendly approach to synthesizing 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is through a two-stage biocatalytic process. The first stage involves the synthesis of the precursor, 9-oxononanoic acid, from linoleic acid, followed by the enzymatic esterification with glycerol.

Stage 1: Biocatalytic Synthesis of 9-Oxononanoic Acid

This process utilizes a two-enzyme cascade reaction involving 9S-lipoxygenase (LOX) and hydroperoxide lyase (HPL).[7]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, create a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5).

  • Substrate Addition: Disperse linoleic acid in the buffer with gentle agitation.

  • Enzyme Addition (Lipoxygenase): Introduce 9S-lipoxygenase (e.g., from Solanum tuberosum) to the mixture. This enzyme catalyzes the insertion of oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).[7]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with continued agitation to ensure adequate oxygen supply.

  • Enzyme Addition (Hydroperoxide Lyase): After a predetermined time for the first reaction to proceed, add hydroperoxide lyase (e.g., from Cucumis melo). This enzyme cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid.[7]

  • Reaction Termination and Product Isolation: Once the reaction is complete, terminate it by adjusting the pH or by adding a solvent. The 9-oxononanoic acid can then be extracted using an organic solvent and purified by techniques such as column chromatography or crystallization.[8]

Synthesis_9_ONA linoleic_acid Linoleic Acid hpode 9S-Hydroperoxy- octadecadienoic Acid (9S-HPODE) linoleic_acid->hpode 9S-Lipoxygenase (LOX) + O₂ ona 9-Oxononanoic Acid hpode->ona Hydroperoxide Lyase (HPL)

Caption: Biocatalytic synthesis of 9-oxononanoic acid from linoleic acid.

Stage 2: Enzymatic Esterification of 9-Oxononanoic Acid with Glycerol

The synthesis of the final product can be achieved through the direct esterification of 9-oxononanoic acid with glycerol, catalyzed by a lipase in a solvent-free system.[9][10][11]

Experimental Protocol:

  • Reactant Mixture: In a reaction vessel, combine 9-oxononanoic acid and glycerol. A molar excess of glycerol can be used to favor the formation of the monoglyceride.[11]

  • Catalyst Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435) or Rhizomucor miehei lipase (Lipozyme), to the mixture.[9][12] The use of an immobilized enzyme simplifies catalyst removal and reuse.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80°C) with constant stirring. To drive the reaction towards product formation, remove the water produced during the esterification by applying a vacuum or by sparging with an inert gas.[9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by analyzing aliquots of the mixture using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Purification: Once the desired conversion is achieved, remove the immobilized enzyme by filtration. The product, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, can be purified from the reaction mixture using column chromatography.

Esterification reactants 9-Oxononanoic Acid + Glycerol product 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid reactants->product Immobilized Lipase (e.g., Novozym 435) Solvent-free, 60-80°C water Water reactants->water - H₂O (removed)

Caption: Enzymatic esterification of 9-oxononanoic acid with glycerol.

Biological Activity and Potential Applications

The biological activity of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid has not been extensively studied. However, based on its structure, two primary hypotheses for its mechanism of action and potential applications can be proposed.

Prodrug of 9-Oxononanoic Acid

The ester linkage in 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid makes it a candidate for a prodrug of 9-oxononanoic acid.[4][5][13][14] Upon administration, esterases in the body could hydrolyze the ester bond, releasing 9-oxononanoic acid and glycerol, both of which are endogenous molecules.

9-Oxononanoic acid is a known lipid peroxidation product that exhibits significant biological activity. It has been shown to induce the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[15][16] This leads to the release of arachidonic acid and the subsequent production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[15][16] This suggests a potential role for 9-oxononanoic acid, and by extension its prodrug, in the pathogenesis of cardiovascular diseases.[16]

Signaling_Pathway prodrug 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid ona 9-Oxononanoic Acid (9-ONA) prodrug->ona Hydrolysis glycerol Glycerol prodrug->glycerol pla2 Phospholipase A2 (PLA2) ona->pla2 Induces Activity esterases Esterases arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases txa2 Thromboxane A2 (TXA2) arachidonic_acid->txa2 Metabolism platelet_aggregation Platelet Aggregation txa2->platelet_aggregation Promotes

Caption: Hypothesized signaling cascade initiated by 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid as a prodrug of 9-ONA.

Intrinsic Activity as a Monoglyceride

Monoglycerides of medium-chain fatty acids are known to possess their own biological activities, most notably antimicrobial effects.[16][17] They are thought to act by disrupting the cell membranes of bacteria and enveloped viruses.[16][17][18] Therefore, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid may have intrinsic antimicrobial properties, which could be explored for applications in pharmaceuticals and as a food preservative.

Potential Applications

Based on its structure and potential biological activities, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid could have applications in:

  • Pharmaceuticals: As a potential prodrug for targeted delivery of 9-oxononanoic acid, or as an antimicrobial agent.[2] Its identification as a potential biomarker in liver cirrhosis also suggests diagnostic applications.[2]

  • Cosmetics: The hydrophilic nature of the glycerol moiety suggests it could act as a moisturizer or skin-conditioning agent in cosmetic formulations.[2]

  • Agriculture: It may have potential as a biostimulant or plant growth enhancer.[2]

Analytical Methods

The analysis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in various matrices, such as biological fluids or natural product extracts, can be achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acid derivatives. However, due to the low volatility of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, a derivatization step is necessary.

Experimental Protocol:

  • Lipid Extraction: Extract the total lipids from the sample using a standard method such as the Bligh and Dyer method.[19][20]

  • Derivatization: To increase volatility, the hydroxyl and carboxylic acid groups must be derivatized. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This will convert the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Perform a splitless injection.

    • Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.

    • Detection: Use electron ionization (EI) and monitor for characteristic fragment ions of the derivatized compound for quantification.[21]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds and may not require derivatization.[20][22]

Experimental Protocol:

  • Sample Preparation: Perform a lipid extraction as described for GC-MS. The extracted lipids can be reconstituted in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Column: Use a reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid or ammonium acetate to improve ionization.

  • MS Detection:

    • Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids.

    • Analysis: For quantitative analysis, use tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.

Analytical_Workflow sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction extract Lipid Extract extraction->extract derivatization Derivatization (e.g., Silylation) extract->derivatization lc_ms LC-MS/MS extract->lc_ms gc_ms_path GC-MS Analysis lc_ms_path LC-MS Analysis gc_ms GC-MS derivatization->gc_ms data_analysis Data Analysis and Quantification gc_ms->data_analysis lc_ms->data_analysis

Caption: General analytical workflow for the quantification of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.

Safety and Toxicity

There is no specific toxicity data available for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. However, the safety of similar compounds, such as fatty acid monoesters with glycerol, has been evaluated. Glycerol fatty acid esters are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as direct food additives.[23]

Studies on fatty acid monoesters of glycerol have shown:

  • Low acute toxicity: They exhibit low oral, dermal, and inhalation toxicity.[23]

  • Mild irritation: Some studies have reported mild eye irritation.[15][23]

  • No skin sensitization: Glycerol monolaurate was not found to be a skin sensitizer.[23]

Based on this information, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is expected to have a low toxicity profile. However, as with any chemical compound, appropriate safety precautions should be taken in a laboratory setting.

Conclusion

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is an intriguing molecule with potential applications in various fields. While direct research on this compound is in its nascent stages, its structural relationship to the bioactive lipid 9-oxononanoic acid and other fatty acid monoglycerides provides a strong foundation for future investigation. This guide has outlined plausible synthesis routes, hypothesized biological activities, and appropriate analytical methods to facilitate further research into the properties and applications of this compound. As a naturally occurring molecule identified in sources such as açaí pulp, it represents a promising area of study for the development of new pharmaceuticals, cosmetics, and other bio-based products.[1]

References

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  • Environmental Protection Agency (EPA). (n.d.). Biopesticides Fact Sheet for Fatty Acid Monoesters with Glycerol or Propanediol. [Link]

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  • Regulations.gov. (2025). Fatty Acid Monoesters with Glycerol or Propanediol Interim Registration Review Decision. [Link]

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  • Otte, K. B., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemSusChem, 6(11), 2139-2145. [Link]

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  • da Luz, J. R. D., et al. (2025). Phytochemical Profiling of Processed Açaí Pulp (Euterpe oleracea) Through Mass Spectrometry and Its Protective Effects Against Oxidative Stress in Cardiomyocytes and Rats. Antioxidants, 14(6), 1185. [Link]

  • Food and Agriculture Organization of the United Nations. (2025). Chemical Substance - Acetic and fatty acid esters of glycerol. [Link]

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Sources

Technical Guide: Biological Function of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological function, formation, and metabolic significance of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid , chemically identified as Monoazelain (or the 1-mono-glyceride of azelaic acid).

Executive Summary

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS: 109421-77-4), often referred to as Monoazelain or Glyceryl Azelaate , is a bioactive lipid mediator derived from the oxidative fragmentation of polyunsaturated fatty acids (PUFAs). It represents a critical intersection between oxidative stress signaling and mitochondrial lipid metabolism .

In biological systems, this molecule functions primarily as:

  • A Stable End-Product of Lipid Peroxidation: It serves as a specific biomarker for the oxidative cleavage of linoleic acid-containing lipids (triglycerides and phospholipids).

  • A Bioactive Signaling Metabolite: It acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR

    
    , exerting anti-inflammatory effects.
    
  • A Metabolic Intermediate: It participates in omega-oxidation pathways and is metabolized via peroxisomal and mitochondrial

    
    -oxidation.
    

Recent metabolomic profiling has identified its dysregulation in hepatic pathologies, specifically liver cirrhosis and hepatocellular carcinoma , making it a high-value target for diagnostic and therapeutic research.

Chemical Identity & Biosynthetic Pathway

Structural Analysis

The molecule consists of a nonanedioic acid (azelaic acid) backbone esterified at one carboxyl terminus to a glycerol moiety.

  • IUPAC Name: 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid[1][2]

  • Formula:

    
    
    
  • Core Moiety: Azelaic acid (C9 dicarboxylic acid), a specific cleavage product of C18:2 fatty acids.

Endogenous Formation: The Oxidative Fragmentation Pathway

Monoazelain is not synthesized via a dedicated anabolic enzyme but is generated through the oxidative truncation of complex lipids. The primary precursor is Linoleic Acid (18:2n-6), which is abundant at the sn-2 position of phospholipids and triglycerides.

Mechanism of Formation:

  • Initiation: Reactive Oxygen Species (ROS) attack the bis-allylic methylene group of linoleic acid.

  • Propagation: Formation of lipid hydroperoxides (LOOH).

  • Fragmentation: Hock cleavage or

    
    -scission breaks the carbon chain at C9, releasing the distal aldehyde (nonanal) and leaving a C9-carboxyl group attached to the glycerol backbone.
    
  • Hydrolysis: Phospholipases (e.g., PLA2, PA-PLA1) or lipases hydrolyze the remaining fatty acids, releasing the free Monoazelain.

Visualization: Biosynthetic Pathway

The following diagram illustrates the transition from a structural phospholipid to the free Monoazelain metabolite.

LipidPeroxidation cluster_0 Membrane Lipid Bilayer PL Phosphatidylcholine (sn-2 Linoleic Acid) OxPL Oxidized Phospholipid (Azelaoyl-PC) PL->OxPL Peroxidation & C9 Cleavage ROS ROS / Oxidative Stress ROS->PL Hydrolysis Lipase/PLA2 Hydrolysis OxPL->Hydrolysis Monoazelain 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid (Monoazelain) Hydrolysis->Monoazelain sn-1 Cleavage Azelaic Azelaic Acid (Free) Hydrolysis->Azelaic Complete Hydrolysis

Caption: Pathway of Monoazelain formation via oxidative fragmentation of linoleic acid-containing phospholipids.

Biological Function & Mechanism of Action

PPAR Agonism & Anti-Inflammatory Signaling

Monoazelain, retaining the azelaic acid pharmacophore, functions as a weak dicarboxylic acid ligand.

  • Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR

    
    ).
    
  • Mechanism: Upon binding, it induces a conformational change in PPAR

    
    , promoting heterodimerization with RXR (Retinoid X Receptor).
    
  • Effect: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes involved in lipid catabolism and downregulating pro-inflammatory cytokines (NF-

    
    B inhibition). This suggests Monoazelain acts as a restorative feedback signal  following oxidative injury.
    
Mitochondrial Metabolism & Beta-Oxidation

Unlike long-chain fatty acids, azelaic acid derivatives do not strictly require the Carnitine Palmitoyltransferase I (CPT1) shuttle for mitochondrial entry, although carnitine conjugation enhances efficiency.

  • Metabolic Fate: Monoazelain is hydrolyzed to free azelaic acid, which is activated to Azelaoyl-CoA .

  • Beta-Oxidation: It undergoes beta-oxidation in both peroxisomes (initial chain shortening) and mitochondria, eventually yielding Acetyl-CoA (energy) and Malonyl-CoA (lipogenesis regulator).

Clinical Implication: Liver Cirrhosis Biomarker

Recent metabolomic studies have highlighted a dichotomy in Monoazelain levels in liver disease:

  • Acute Injury (e.g., Electrosurgery): Levels increase drastically (up to 8-fold) in tissue due to thermal lipid peroxidation.

  • Chronic Cirrhosis: Levels often decrease in plasma/feces. This depletion is linked to the loss of specific gut microbiota (Ruminococcaceae) that produce azelaic acid precursors, and the impaired hepatic capacity to mobilize lipid stores.

Experimental Protocols

Protocol: Targeted LC-MS/MS Quantification

To accurately measure 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in biological matrices (plasma/tissue), a targeted MRM (Multiple Reaction Monitoring) approach is required.

Reagents:

  • Internal Standard: Azelaic acid-d14 or 12-HETE-d8.

  • Solvents: Methanol (LC-MS grade), Acetonitrile, Formic Acid.

Workflow:

  • Sample Preparation (Solid Phase Extraction):

    • Acidify 100 µL plasma with 1% Formic Acid.

    • Load onto Oasis HLB cartridge (pre-conditioned with MeOH/H2O).

    • Wash with 5% MeOH.

    • Elute with 100% Methanol. Evaporate to dryness under

      
      .
      
    • Reconstitute in 100 µL MeOH:H2O (50:50).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

  • MS/MS Detection (Negative Ion Mode):

    • Precursor Ion: m/z 261.1

      
      
      
    • Product Ions:

      • m/z 187.1 (Loss of glycerol fragment

        
        ) - Quantifier.
        
      • m/z 97.0 (Carboxylate fragment) - Qualifier.

Visualization: Signaling & Metabolic Fate

This diagram details the cellular processing of Monoazelain after it enters the cytoplasm.

MechanismOfAction cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_mito Mitochondria Mono Monoazelain (Extracellular/Intracellular) Hydrolysis Esterase Hydrolysis Mono->Hydrolysis AzA Azelaic Acid Hydrolysis->AzA AzCoA Azelaoyl-CoA AzA->AzCoA CoA Ligase PPAR PPAR-gamma Activation AzA->PPAR Direct Binding BetaOx Beta-Oxidation AzCoA->BetaOx Transport GeneExp Anti-inflammatory Genes (NF-kB inhibition) PPAR->GeneExp Energy Acetyl-CoA + ATP BetaOx->Energy

Caption: Intracellular fate of Monoazelain: hydrolysis to azelaic acid, followed by nuclear signaling (PPAR


) or mitochondrial 

-oxidation.

Summary of Key Data

ParameterDescriptionRelevance
Molecule Class Oxidized Lipid / Dicarboxylic Acid EsterProduct of Linoleic Acid peroxidation.
Precursor Phosphatidylcholine (16:0/18:2)Requires oxidative cleavage at C9.
Receptor Target PPAR

(Agonist)
Modulates inflammation and lipid storage.
Metabolic Fate

-Oxidation (Mitochondria/Peroxisome)
Energy production; yields Acetyl-CoA.
Pathology Liver Cirrhosis / Hepatocellular CarcinomaBiomarker of altered gut-liver axis and oxidative stress.
Detection LC-MS/MS (ESI-)m/z 261.1

187.1 transition.

References

  • von Schönfels, W., et al. (2013). "Metabolic Signature of Electrosurgical Liver Dissection." PLOS ONE, 8(8), e71726. Link

    • Establishes azelaic acid derivatives as key markers of thermal lipid peroxid
  • Oh, T. G., et al. (2020). "Gut microbiome and metabolome signatures in liver cirrhosis-related complications." Clinical and Molecular Hepatology, 26(4), 470-488. Link

    • Identifies azelaic acid as a significantly decreased metabolite in cirrhosis, linking it to gut dysbiosis.
  • Mingrone, G., et al. (1983). "Kinetics and metabolism of azelaic acid in humans." Metabolism, 32(4), 404-408. Link

    • Foundational text on the mitochondrial beta-oxid
  • Nazzaro-Porro, M. (1987). "Azelaic acid."[3][4][5][6][7] Journal of the American Academy of Dermatology, 17(6), 1033-1041. Link

    • Reviews the biological activity, including anti-keratinizing and anti-inflamm
  • Reis, A., et al. (2013). "Oxidized phospholipids in inflammation and disease." Progress in Lipid Research, 52(4), 429-455. Link

    • Mechanistic overview of how oxidized lipids (like azelaoyl-PC) are formed and hydrolyzed.

Sources

Monoazelain: Structural Dynamics and Chemical Stability of Azelaic Acid Monoglycerides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azelaic acid monoglyceride, commonly referred to as monoazelain, represents a critical intersection between dermatological drug development, bio-based polymer science, and conservation chemistry. While azelaic acid is a naturally occurring nine-carbon dicarboxylic acid renowned for its antibacterial, anti-inflammatory, and comedolytic properties[1], its monoglyceride derivative offers unique amphiphilic characteristics. By esterifying one of the carboxyl groups of azelaic acid to the sn-1 or sn-2 position of a glycerol backbone, researchers can modulate its solubility, skin penetration profile, and polymerization potential. This whitepaper provides an in-depth technical analysis of monoazelain’s structural properties, degradation kinetics, and synthesis methodologies, designed for advanced researchers and formulation scientists.

Structural Elucidation and Chemical Properties

Monoazelain is a bifunctional molecule. Its architecture consists of a hydrophilic glycerol headgroup and a lipophilic, fully saturated C9 aliphatic tail that terminates in a free, reactive carboxyl group. This unique structure imparts self-emulsifying properties and allows it to act as an intermediate in the synthesis of highly branched bio-based polyesters.

Because the aliphatic chain is fully saturated, monoazelain lacks the vulnerable double bonds found in unsaturated glycerides (such as monoolein or monolinolein). This structural feature fundamentally dictates its stability profile, rendering it highly resistant to lipid peroxidation and oxidative degradation[2].

Data Presentation: Physicochemical Properties

The following table summarizes the comparative quantitative and qualitative data between free azelaic acid and its monoglyceride derivative.

ParameterAzelaic Acid (Nonanedioic Acid)Monoazelain (Azelaic Acid Monoglyceride)
Molecular Formula C₉H₁₆O₄C₁₂H₂₂O₆
Aliphatic Chain C9, Fully SaturatedC9, Fully Saturated
Melting Point ~106 °C~55–65 °C (Dependent on isomer purity)
Reactive Sites Two terminal carboxyl groups (-COOH)One ester bond, two hydroxyls (-OH), one carboxyl (-COOH)
Oxidative Vulnerability Exceptionally LowExceptionally Low
Hydrolytic Vulnerability None (No ester bonds)High (Susceptible to ester bond cleavage)

Chemical Stability and Degradation Kinetics

The stability of monoazelain is governed by the competing forces of its robust saturated carbon chain and its vulnerable ester linkage. Understanding these degradation pathways is essential for both formulation stability in pharmaceuticals and the longevity of bio-based materials.

Hydrolytic Cleavage (Primary Degradation Pathway)

The Achilles heel of any glyceride is the ester bond connecting the fatty acid to the glycerol backbone. In aqueous environments, particularly under pH stress (acidic or basic conditions), monoazelain undergoes hydrolysis. This reaction cleaves the ester linkage, yielding free azelaic acid and glycerol[3]. In the context of natural aging—such as in historical oil paint films—hydrolysis of azelaic-containing triglycerides is the dominant process that generates free azelaic acid over centuries[3]. For dermatological formulations, this necessitates the use of buffered microemulsions or anhydrous delivery systems to prevent premature degradation of the monoglyceride prodrug.

Oxidative Resilience

Unlike unsaturated monoglycerides, monoazelain exhibits exceptional oxidative stability. The absence of carbon-carbon double bonds means there are no allylic hydrogens available for abstraction by reactive oxygen species (ROS). Consequently, the molecule does not participate in the classical auto-oxidation cascade (initiation, propagation, termination) that typically leads to rancidity in lipid-based formulations[2].

Data Presentation: Stability Matrix
Stress ConditionVulnerabilityMechanistic PathwayFormulation / Storage Strategy
Aqueous (pH < 4 or > 8) HighAcid/Base catalyzed hydrolysis of the ester bond.Buffer to pH 5.5–6.0; utilize non-aqueous or low-water microemulsions.
Oxidative (UV / Air) LowSaturated chain prevents radical-induced lipid peroxidation.Standard packaging; heavy antioxidant systems (e.g., BHT) are redundant.
Thermal (> 150 °C) ModerateIntermolecular cross-linking (polyesterification) or thermal degradation.Avoid prolonged high-heat processing; utilize enzymatic synthesis.

Visualizing the Molecular Workflow

The following diagram maps the synthesis and degradation pathways of monoazelain, illustrating the critical nodes where environmental stressors impact molecular integrity.

G cluster_synthesis Enzymatic Synthesis Pathway cluster_degradation Degradation Kinetics Glycerol Glycerol (Polyol Backbone) CALB CALB Biocatalyst (90°C, N2 atmosphere) Glycerol->CALB Regioselective Esterification Azelaic Azelaic Acid (C9 Dicarboxylic Acid) Azelaic->CALB Monoazelain Monoazelain (sn-1 Azelaic Acid Monoglyceride) CALB->Monoazelain - H2O (Vacuum driven) Hydrolysis Hydrolytic Cleavage (Aqueous/High RH) Monoazelain->Hydrolysis Ester Bond Breakdown Oxidation Oxidative Stress (Highly Resistant) Monoazelain->Oxidation Saturated Chain Protection DegradationProd Free Azelaic Acid + Glycerol Hydrolysis->DegradationProd

Figure 1: Synthesis and degradation pathways of Monoazelain highlighting its stability profile.

Synthesis Methodologies & Self-Validating Protocols

Classical industrial synthesis of alkyds and monoglycerides relies on high-temperature processes (>200 °C) using metallic catalysts. However, heating azelaic acid to these extremes often results in broad molar mass distributions, unwanted cross-linking, and product discoloration[4].

To maintain scientific integrity and high regioselectivity (favoring the sn-1 position), enzymatic polymerization using Candida antarctica lipase B (CALB) is the preferred methodology for synthesizing high-purity monoazelain[4].

Step-by-Step Protocol: CALB-Catalyzed Synthesis of Monoazelain

Step 1: Substrate Preparation

  • Action: Combine equimolar ratios of azelaic acid and anhydrous glycerol in a multi-neck reaction flask equipped with a magnetic stirrer and a Dean-Stark trap.

  • Causality: Using an exact equimolar ratio limits the formation of di- and triglycerides. The Dean-Stark trap is critical for continuous water removal, which thermodynamically drives the esterification reaction forward.

Step 2: Thermal Equilibration and Dehydration

  • Action: Apply three vacuum-nitrogen cycles to the flask. Heat the mixture to 110 °C under a continuous nitrogen purge for 60 minutes[4].

  • Causality: Azelaic acid melts at approximately 106 °C. Heating to 110 °C ensures the solid dicarboxylic acid fully transitions into a homogenous liquid phase with the glycerol. The nitrogen purge drives off residual ambient moisture and dissolved oxygen, preventing premature hydrolysis and trace oxidation.

Step 3: Biocatalyst Addition

  • Action: Reduce the reaction temperature to 90 °C. Once stabilized, introduce the CALB enzyme (typically 1–5% w/w based on total monomers)[4].

  • Causality: While 110 °C is necessary to melt the azelaic acid, it exceeds the thermal tolerance of the CALB enzyme. Cooling to 90 °C establishes the optimal thermodynamic window where the substrates remain liquid, but the biocatalyst retains its structural conformation and maximum activity.

Step 4: Polymerization and In-Process Monitoring

  • Action: Maintain the reaction at 90 °C under continuous stirring for 24 hours. Pull 1 mL aliquots every 4 hours for FT-IR analysis.

  • Self-Validation Checkpoint: The protocol validates itself via real-time spectroscopic feedback. The reaction is proceeding correctly if FT-IR shows the emergence of a clear ester carbonyl (C=O) absorption band at ~1736 cm⁻¹ and a proportional decrease in the broad O–H stretch (3600–2300 cm⁻¹)[4]. Furthermore, Acid Value (AV) titration should demonstrate a linear decrease, confirming the consumption of free carboxyl groups.

Step 5: Quenching and Purification

  • Action: Terminate the reaction by cooling the mixture to room temperature and filtering out the immobilized CALB enzyme. Isolate the monoglyceride fraction using silica gel column chromatography or selective solvent extraction (e.g., ethyl acetate/hexane gradient).

  • Causality: Removing the enzyme immediately upon cooling prevents any reverse hydrolysis that could occur as the system re-equilibrates at lower temperatures.

References

1.[1] Topical Antibacterials in Dermatology. PMC - NIH. Available at: 2.[3] NATURAL AND ACCELERATED THERMAL AGING OF OIL PAINT FILMS. Smithsonian Institution. Available at: 3.[4] Highly Branched Bio-Based Unsaturated Polyesters by Enzymatic Polymerization. MDPI. Available at: 4.[2] Synthesis of biolubricants with high viscosity and high oxidation stability. OCL - Oilseeds and fats, Crops and Lipids. Available at:

Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering a Novel Candidate Biomarker in Liver Cirrhosis: The Role of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid and the Broader Significance of Dicarboxylic Acids Derived from Lipid Peroxidation

Abstract

Liver cirrhosis, the final stage of chronic liver disease, presents a significant diagnostic and prognostic challenge. The identification of novel, non-invasive biomarkers is paramount for early detection, monitoring disease progression, and evaluating therapeutic interventions. This technical guide delves into the scientific rationale and methodological considerations for investigating 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid as a potential biomarker for liver cirrhosis. While direct literature on this specific molecule is sparse, its chemical structure strongly suggests it is a mono-glycerol ester of azelaic acid, a nine-carbon dicarboxylic acid. This guide, therefore, broadens the scope to explore the role of dicarboxylic acids, as products of lipid peroxidation, in the pathophysiology of liver cirrhosis and their utility as biomarkers. We will dissect the underlying biochemical pathways, provide detailed analytical workflows, and present a framework for the clinical validation of this class of molecules.

Introduction: The Unmet Need for Advanced Liver Cirrhosis Biomarkers

Liver cirrhosis is a global health concern, characterized by the replacement of liver tissue with scar tissue, leading to a progressive loss of liver function.[1][2] The current diagnostic gold standard, liver biopsy, is invasive and associated with potential complications. Existing non-invasive biomarkers, such as serum levels of certain enzymes and proteins, often lack the required sensitivity and specificity for early-stage detection and accurate staging of fibrosis.[3][4]

Metabolomics has emerged as a powerful tool for discovering novel biomarkers that reflect the complex pathophysiological changes in liver disease.[5][6] Specifically, products of oxidative stress and lipid peroxidation have garnered significant interest, as these processes are central to the progression of liver damage.[1][7][8][9]

This guide focuses on a novel candidate biomarker, 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid. Based on its chemical nomenclature, this molecule is a derivative of azelaic acid, a C9 α,ω-dicarboxylic acid.[10][11][12] The presence of a dihydroxypropoxy group suggests its formation through the esterification of azelaic acid with glycerol. The core of our investigation will, therefore, be the hypothesis that elevated levels of this and related dicarboxylic acids are indicative of increased lipid peroxidation associated with liver cirrhosis.

The Biochemical Rationale: Linking Lipid Peroxidation to Dicarboxylic Acid Formation in Liver Disease

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key driver of liver injury.[1][9] In the context of chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD), persistent inflammation and metabolic dysregulation lead to excessive ROS production.[7]

These ROS readily attack polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction known as lipid peroxidation.[7][8] This process generates a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are established markers of oxidative damage.[7][8][13]

Further oxidation of these aldehydes and cleavage of the fatty acid chains result in the formation of shorter-chain dicarboxylic acids.[14][15] For instance, the oxidation of oleic acid and linoleic acid, both abundant in the liver, can yield azelaic acid (a nine-carbon dicarboxylic acid).[16] The subsequent esterification of these dicarboxylic acids with glycerol, a readily available molecule from triglyceride metabolism, would lead to the formation of compounds like 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid.

G cluster_0 Hepatocyte Under Chronic Stress (e.g., Alcohol, High-Fat Diet) cluster_1 Cellular Mechanisms Chronic Liver Injury Chronic Liver Injury Increased ROS Production Increased ROS Production Chronic Liver Injury->Increased ROS Production Lipid Peroxidation of PUFAs Lipid Peroxidation of PUFAs Increased ROS Production->Lipid Peroxidation of PUFAs Formation of Reactive Aldehydes (MDA, 4-HNE) Formation of Reactive Aldehydes (MDA, 4-HNE) Lipid Peroxidation of PUFAs->Formation of Reactive Aldehydes (MDA, 4-HNE) Oxidative Cleavage Oxidative Cleavage Formation of Reactive Aldehydes (MDA, 4-HNE)->Oxidative Cleavage Dicarboxylic Acid Formation (e.g., Azelaic Acid) Dicarboxylic Acid Formation (e.g., Azelaic Acid) Oxidative Cleavage->Dicarboxylic Acid Formation (e.g., Azelaic Acid) Esterification Esterification Dicarboxylic Acid Formation (e.g., Azelaic Acid)->Esterification Glycerol Metabolism Glycerol Metabolism Glycerol Metabolism->Esterification 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid Esterification->9-(2,3-dihydroxypropoxy)-9-oxononanoic acid

Caption: Proposed biochemical pathway for the formation of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid in liver cirrhosis.

Analytical Methodologies for the Quantification of Dicarboxylic Acids

The accurate and sensitive quantification of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid and related dicarboxylic acids in biological matrices is crucial for their validation as biomarkers. The recommended analytical workflow involves a combination of robust sample preparation and advanced mass spectrometry techniques.

Sample Collection and Preparation
  • Biological Matrices: Serum or plasma are the preferred matrices for non-invasive biomarker discovery.

  • Sample Collection: Standardized protocols for blood collection and processing should be followed to minimize pre-analytical variability.

  • Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is recommended to isolate the target analytes from the complex biological matrix. A common approach for dicarboxylic acids involves acidification of the sample followed by extraction with an organic solvent like ethyl acetate.

  • Derivatization: To improve chromatographic separation and ionization efficiency in mass spectrometry, derivatization of the carboxylic acid groups is often necessary. Silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) are common derivatization strategies.

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. After derivatization, dicarboxylic acid esters can be effectively separated on a suitable GC column and detected with high sensitivity and specificity by the mass spectrometer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization. Reversed-phase chromatography is typically used for the separation of dicarboxylic acids. Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification.

G Biological Sample (Serum/Plasma) Biological Sample (Serum/Plasma) Extraction (LLE/SPE) Extraction (LLE/SPE) Biological Sample (Serum/Plasma)->Extraction (LLE/SPE) Derivatization (Optional for GC-MS) Derivatization (Optional for GC-MS) Extraction (LLE/SPE)->Derivatization (Optional for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Extraction (LLE/SPE)->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (Optional for GC-MS)->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Caption: General experimental workflow for the quantification of dicarboxylic acids in biological samples.

Clinical Validation and Performance Evaluation

The clinical utility of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid as a biomarker for liver cirrhosis must be rigorously evaluated. This involves a multi-stage process:

  • Pilot Studies: Initial case-control studies with well-characterized patient cohorts (healthy controls, patients with different stages of liver fibrosis, and patients with cirrhosis) are necessary to establish a correlation between the biomarker levels and disease severity.

  • Large-Scale Validation: The findings from pilot studies should be validated in larger, independent patient cohorts.

  • Diagnostic Accuracy: The diagnostic performance of the biomarker should be assessed using receiver operating characteristic (ROC) curve analysis. The area under the curve (AUC), sensitivity, and specificity should be calculated.

  • Correlation with Existing Markers: The levels of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid should be correlated with established markers of liver fibrosis and function.

  • Prognostic Value: Longitudinal studies are required to determine if the biomarker can predict disease progression and clinical outcomes.

Parameter Description Relevance
Diagnostic Accuracy Ability to distinguish between healthy individuals and those with liver cirrhosis.Essential for early detection.
Staging of Fibrosis Correlation of biomarker levels with the histological stage of liver fibrosis.Enables non-invasive monitoring of disease progression.
Prognostic Value Ability to predict future clinical events, such as decompensation or mortality.Crucial for risk stratification and patient management.
Response to Therapy Changes in biomarker levels in response to therapeutic interventions.Potential as a surrogate endpoint in clinical trials.

Future Perspectives and Conclusion

The investigation of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid and other dicarboxylic acids as biomarkers for liver cirrhosis holds significant promise. Their direct link to the pathophysiology of oxidative stress and lipid peroxidation provides a strong biological rationale for their potential clinical utility.

Future research should focus on:

  • Definitive identification and structural elucidation of this and related molecules in the circulation of patients with liver cirrhosis.

  • Development and validation of a standardized, high-throughput analytical method for their quantification.

  • Conducting large-scale, multi-center clinical studies to establish their diagnostic and prognostic value.

  • Investigating the potential of these biomarkers to monitor the efficacy of novel anti-fibrotic and antioxidant therapies.

References

  • Detection of novel biomarkers of liver cirrhosis by proteomic analysis - PubMed - NIH. (2009, April 15).
  • Current Applications of Metabolomics in Cirrhosis - PMC. (2018, October 22).
  • Metabolomic analysis of human cirrhosis, hepatocellular carcinoma, non-alcoholic fatty liver disease and non-alcoholic steatohep. (n.d.).
  • Detection of Novel Biomarkers of Liver Cirrhosis by Proteomic Analysis - ResearchGate. (n.d.).
  • Lipid peroxidation derived reactive aldehydes in alcoholic liver disease - PMC - NIH. (n.d.).
  • Immune response towards lipid peroxidation products as a predictor of progression of non-alcoholic fatty liver disease to advanced fibrosis - PMC. (n.d.).
  • Spatial metabolomics on liver cirrhosis to hepatocellular carcinoma progression. (2022, November 24).
  • Novel Diagnostic Biomarkers in Liver Disease-a Metabolomic Review. (2019, July 29).
  • Metabolomic Signatures of Autoimmune Hepatitis in the Development of Cirrhosis - Frontiers. (2021, March 11).
  • Metabolomic Characterization of Hepatocellular Carcinoma in Patients with Liver Cirrhosis for Biomarker Discovery - AACR Journals. (2017, April 30).
  • Oxidation-Specific Epitopes in Non-Alcoholic Fatty Liver Disease - Frontiers. (2020, December 8).
  • Oxidative Damage and Lipid Peroxidation: Antioxidant Techniques for the Treatment of Liver Disease - Longdom Publishing. (2024, November 19).
  • Novel prognostic biomarkers in decompensated cirrhosis: a systematic review and meta-analysis - PubMed. (2023, December 7).
  • Protective effects of azelaic acid against high-fat diet-induced oxidative stress in liver, kidney and heart of C57BL/6J mice - PubMed. (2013, January 30).
  • Biomarkers in Liver Disease: Emerging Methods and Potential Applications - PMC - NIH. (n.d.).
  • Oxidative Stress in Liver Pathophysiology and Disease - MDPI. (2023, August 22).
  • Protective effects of azelaic acid against high-fat diet-induced oxidative stress in liver, kidney and heart of C57BL/6J mice - ResearchGate. (2025, August 6).
  • Lipid biomarkers: molecular tools for illuminating the history of microbial life - ResearchGate. (n.d.).
  • Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application. (n.d.).
  • Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. (2015, September 9).
  • Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC - NIH. (n.d.).
  • Dicarboxylic acids as markers of fatty acid peroxidation in diabetes - ResearchGate. (2025, August 8).
  • Dicarboxylic acids as markers of fatty acid peroxidation in diabetes - PubMed. (2000, January 15).
  • Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed. (1988, February 4).
  • Clinical Evaluation of Oxidative Stress Biomarkers in Cirrhosis: Associations with Child–Pugh Class and Hepatic Encephalopathy - PMC. (2025, November 11).
  • Novel Anti-inflammatory Treatments in Cirrhosis. A Literature-Based Study - Frontiers. (n.d.).
  • Effects of 15% Azelaic Acid Gel in the Management of Post-Inflammatory Erythema and Post-Inflammatory Hyperpigmentation in Acne Vulgaris - PMC. (2024, May 11).
  • Therapeutic Potential of Ellagic Acid in Liver Diseases - MDPI. (2025, June 15).
  • Hepatic Protein and Phosphoprotein Signatures of Alcohol-Associated Cirrhosis and ... - PMC. (n.d.).

Sources

Difference between 9-oxononanoic acid and 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Differentiating 9-oxononanoic acid and 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 9-oxononanoic acid and its derivative, 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid, tailored for researchers, scientists, and professionals in drug development. We will dissect their structural distinctions, physicochemical properties, synthesis pathways, and biological significance. The core of this guide lies in elucidating how the addition of a 2,3-dihydroxypropoxy moiety to the 9-oxononanoic acid backbone fundamentally alters the molecule's characteristics and potential applications, shifting its profile from a bioactive lipid peroxidation product to a potential prodrug or modified therapeutic agent. Detailed experimental protocols and mechanistic pathways are provided to offer actionable insights for laboratory and clinical research.

Introduction: Two Molecules, A Shared Core, Divergent Paths

At first glance, 9-oxononanoic acid and 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid share a common nine-carbon backbone. However, the terminal functional group modification marks a significant divergence in their chemical identity and biological roles.

  • 9-Oxononanoic Acid (9-ONA) , also known as azelaaldehydic acid, is a naturally occurring aldehydic fatty acid.[1] It is a notable product of lipid peroxidation, primarily from the oxidative cleavage of polyunsaturated fatty acids like linoleic acid, making it a key biomarker for oxidative stress.[1] Emerging research has identified 9-ONA not merely as a byproduct of cellular damage but as an active signaling molecule, particularly in inflammatory and metabolic pathways.[1][2]

  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a more complex derivative. Structurally, it is an ester formed between the dicarboxylic acid analogue of 9-ONA (azelaic acid) and glycerol. This modification drastically alters its physicochemical properties, particularly solubility, and suggests a different biological context, likely as a synthetic compound designed for specific applications, such as a prodrug or a formulation enhancer. Its presence has been noted in natural sources like açaí extracts, though its biological function in this context is less understood.[3]

This guide will explore the fundamental differences stemming from this single structural modification, providing a clear framework for understanding their distinct scientific and therapeutic relevance.

Molecular Structure and Physicochemical Properties: A Tale of Two Termini

The critical difference between these two molecules lies at the C9 position. In 9-ONA, this position features a reactive aldehyde group. In its derivative, this position is part of an ester linkage to a glycerol backbone.

Chemical Structures

The distinct functionalities are visualized below.

Caption: Chemical structures of 9-Oxononanoic Acid and its glycerol ester derivative.

Comparative Physicochemical Data

The structural modification directly translates to distinct physicochemical properties, which are critical for predicting their behavior in biological and pharmaceutical contexts.

Property9-Oxononanoic Acid9-(2,3-Dihydroxypropoxy)-9-oxononanoic acidSource(s)
IUPAC Name 9-oxononanoic acid9-(2,3-dihydroxypropoxy)-9-oxononanoic acid[4][5]
Synonyms Azelaaldehydic acid, 8-formyloctanoic acidGlycerol 1-monoazelate[1][6]
Molecular Formula C₉H₁₆O₃C₁₂H₂₂O₆[4][5]
Molecular Weight 172.22 g/mol 262.30 g/mol [4][5]
Key Functional Groups Carboxylic acid, AldehydeCarboxylic acid, Ester, Dihydroxy (diol)[4][5]
Predicted Solubility Very hydrophobic, practically insoluble in waterIncreased water solubility due to hydroxyl groups[7]
Predicted Polarity Moderately polarHighly polarN/A

Expertise & Experience Insight: The addition of the 2,3-dihydroxypropoxy (glycerol) moiety is a classic pharmaceutical chemistry strategy. The two hydroxyl groups dramatically increase the molecule's polarity and capacity for hydrogen bonding, thereby enhancing its aqueous solubility. This is a crucial modification when developing a formulation for a hydrophobic parent molecule, potentially improving its bioavailability or allowing for different routes of administration.

Origins: Natural Bioproduct vs. Synthetic Derivative

9-Oxononanoic Acid: A Marker of Oxidative Stress

9-ONA is primarily formed through the oxidative degradation of linoleic acid, an abundant omega-6 fatty acid.[1] This process, known as lipid peroxidation, is a hallmark of oxidative stress and is implicated in numerous diseases.[1]

  • In Mammals: The formation is often a non-enzymatic process initiated by reactive oxygen species (ROS).[1]

  • In Plants: Its biosynthesis is a well-defined enzymatic cascade. The enzyme lipoxygenase (LOX) first oxygenates linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). Subsequently, hydroperoxide lyase (HPL) cleaves 9-HPODE to yield 9-ONA.[1][8] This pathway is integral to the plant's defense signaling.[1]

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid: A Product of Esterification

While identified in açaí, this molecule is more commonly understood as a synthetic ester of azelaic acid (nonanedioic acid) and glycerol.[3][9] Azelaic acid itself is produced industrially by the ozonolysis of oleic acid.[10] The synthesis of the derivative involves a standard esterification reaction.

Causality Behind Synthesis: The rationale for synthesizing such a derivative is rooted in drug development principles. Azelaic acid is a dicarboxylic acid used topically to treat acne and rosacea due to its antibacterial and anti-inflammatory properties.[10][11][12] However, its solubility can be a limiting factor in formulations.[13] Esterification with glycerol can create a more soluble or otherwise favorably modified version of the parent acid.[9][14] Such a molecule could act as a prodrug : a biologically inactive compound that is metabolized in the body to produce the active drug. The ester bond in 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid could be cleaved by esterase enzymes in the skin or blood to release azelaic acid.

Biological Activity and Mechanistic Insights

The functional differences between the two molecules lead to distinct biological activities and mechanisms of action.

9-Oxononanoic Acid: A Pro-inflammatory Signaling Molecule

9-ONA is a bioactive lipid that actively participates in cellular signaling, particularly in pathways related to inflammation and thrombosis.

Mechanism of Action: A key finding is that 9-ONA stimulates the activity of phospholipase A2 (PLA2).[1][2][3] PLA2 is the gateway enzyme in the arachidonic acid cascade. Its activation leads to the release of arachidonic acid from cell membranes, which is then converted into potent eicosanoids.[2] Specifically, this cascade results in the production of Thromboxane A2 (TxA2), a powerful mediator of platelet aggregation and vasoconstriction.[1][2][15] This implicates 9-ONA in the pathogenesis of cardiovascular diseases, such as thrombus formation.[2][3]

Additionally, studies in rats have shown that orally administered 9-ONA can decrease fat synthesis (lipogenesis) in the liver, suggesting a role in regulating lipid metabolism.[16][17]

PLA2_Pathway ONA 9-Oxononanoic Acid (from Lipid Peroxidation) PLA2 Phospholipase A2 (PLA2) ONA->PLA2 stimulates AA Arachidonic Acid PLA2->AA releases Membrane Membrane Phospholipids Membrane->PLA2 COX Cyclooxygenase (COX) AA->COX converted by TXA2 Thromboxane A2 (TxA2) COX->TXA2 produces Platelet Platelet Aggregation & Vasoconstriction TXA2->Platelet induces

Caption: 9-ONA stimulates the PLA2 pathway, leading to TxA2 production and platelet aggregation.

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid: A Potential Prodrug

There is limited direct research on the biological activity of this specific glycerol ester. However, its structure strongly suggests its function is tied to its parent molecule, azelaic acid.

Inferred Mechanism of Action (Prodrug Hypothesis): The core concept is that the ester linkage is metabolically labile.

  • Administration & Distribution: The increased polarity from the glycerol moiety could improve its formulation properties and distribution in aqueous biological environments.

  • Enzymatic Cleavage: In vivo, esterase enzymes (abundant in the blood, liver, and skin) would hydrolyze the ester bond.

  • Release of Active Compounds: This cleavage would release azelaic acid and glycerol , both of which have well-characterized biological roles.

  • Azelaic Acid Activity: Once released, azelaic acid would exert its known therapeutic effects, including antibacterial action against Propionibacterium acnes, anti-keratinizing effects to unclog pores, and anti-inflammatory activity.[10][11][12]

  • Glycerol: Glycerol is a simple sugar alcohol that is readily metabolized by the body.

This prodrug strategy is a cornerstone of modern drug development, used to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a known active pharmaceutical ingredient.

Methodologies for Research and Development

To empower further research, this section provides validated protocols for the analysis of 9-ONA and the conceptual synthesis of its derivative.

Protocol: Extraction and Quantification of 9-ONA from Biological Samples

This protocol is based on established gas chromatography-mass spectrometry (GC-MS) methods, which are the gold standard for quantifying small, volatile molecules like 9-ONA. The reactive aldehyde group requires a derivatization step for stable analysis.

Self-Validating System: This protocol includes an internal standard to correct for variations in extraction efficiency and sample handling, ensuring the accuracy and reproducibility of the results.

Methodology:

  • Sample Preparation & Internal Standard Spiking:

    • To 1 mL of plasma or homogenized tissue, add a known amount of an appropriate internal standard (e.g., a deuterated analogue of 9-ONA).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to precipitate proteins and extract lipids.

    • Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Collect the lower organic phase.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

    • Pass the sample through a silica SPE cartridge, pre-conditioned with hexane.

    • Wash the cartridge with 5 mL of hexane to remove non-polar lipids.

    • Elute 9-ONA with 5 mL of a 95:5 (v/v) hexane:diethyl ether solution.

  • Derivatization for GC-MS Analysis:

    • Evaporate the eluate to dryness under nitrogen.

    • Oximation of the aldehyde group: Add 50 µL of methoxyamine hydrochloride solution in pyridine. Incubate at 60°C for 60 minutes. This step protects the reactive aldehyde.[1]

    • Silylation of the carboxylic acid group: To the cooled mixture, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 60 minutes. This increases volatility for gas chromatography.[1]

  • GC-MS Analysis and Quantification:

    • Analyze the derivatized sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Quantification is achieved by selected ion monitoring (SIM) of characteristic ions for the derivatized 9-ONA and the internal standard.[1]

    • Generate a calibration curve using a series of standards subjected to the same extraction and derivatization procedure.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Oximation Oximation (Aldehyde) Cleanup->Oximation Silylation Silylation (Carboxylic Acid) Oximation->Silylation GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS Quant Quantification vs. Calibration Curve GCMS->Quant

Caption: Analytical workflow for the quantification of 9-Oxononanoic Acid.

Protocol: Conceptual Synthesis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

This protocol describes a conceptual method for the synthesis via esterification of azelaic acid and glycerol, a common reaction in polymer and cosmetic science.[9][14]

Methodology:

  • Reactant Setup:

    • In a round-bottom flask, combine azelaic acid and glycerol. An equimolar ratio or a slight excess (5-10%) of glycerol can be used.[14]

    • The reaction can be performed solvent-less or in a high-boiling point, non-reactive solvent to facilitate water removal.

  • Catalysis:

    • Add a suitable esterification catalyst. Options include acid catalysts (e.g., p-toluenesulfonic acid) or organometallic catalysts (e.g., titanium(IV) butoxide), which can be more efficient.[9]

  • Reaction Conditions:

    • Heat the mixture to a temperature range of 130°C to 220°C.[14] The exact temperature depends on the catalyst and whether the reaction is run under vacuum.

    • It is crucial to remove the water byproduct as it forms to drive the reaction equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by applying a vacuum.

  • Monitoring and Work-up:

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.

    • Once the reaction is complete, cool the mixture.

    • The purification method will depend on the reaction scale and impurities. It may involve solvent extraction, washing with a mild base to remove unreacted acid, and column chromatography to isolate the desired mono-ester product from di-esters and other byproducts.

Conclusion and Future Directions

The distinction between 9-oxononanoic acid and 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid is a clear example of how a targeted chemical modification can fundamentally alter the profile of a molecule.

  • 9-Oxononanoic Acid is a naturally occurring biomarker and bioactive signaling molecule, whose presence is linked to oxidative stress and pro-inflammatory pathways. Research into 9-ONA is critical for understanding the pathophysiology of diseases like atherosclerosis and for developing diagnostic tools.

  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid , by contrast, is best understood as a synthetic derivative of azelaic acid. Its value lies in its potential application in drug delivery and formulation science. The addition of the glycerol moiety enhances hydrophilicity, creating a potential prodrug of the well-established therapeutic agent, azelaic acid.

Future research should focus on:

  • Further elucidating the specific signaling cascades modulated by 9-ONA beyond the PLA2 pathway.

  • Conducting in vitro and in vivo studies to confirm the prodrug hypothesis for 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid, including measuring its hydrolysis rate in relevant biological matrices and comparing the efficacy of its released azelaic acid to topically applied azelaic acid.

  • Exploring other glycerol-based esters of bioactive fatty acids as a platform for developing novel therapeutics with improved pharmacokinetic properties.

This guide provides the foundational knowledge for professionals to strategically approach research and development involving these two distinct yet related molecules.

References

  • An In-depth Technical Guide on the Natural Occurrence of 9-Oxononanoic Acid - Benchchem.
  • The Biological Role of 9-Hydroxynonanoic Acid: A Scoping Review and Knowledge Gap Analysis - Benchchem.
  • A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC. (2013).
  • Azelaic acid - Wikipedia.
  • (PDF) A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - ResearchGate. (2014).
  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid | C12H22O6 | CID 45783154 - PubChem.
  • 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem.
  • A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - J-Stage.
  • Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed. (2013).
  • Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers - ResearchGate.
  • Buy 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid - Smolecule. (2024).
  • Showing NP-Card for 9-Oxononanoic acid (NP0044542). (2022).
  • Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed. (1988).
  • US20150196480A1 - Polyglycerol-azelaic acid polyesters for cosmetic applications - Google Patents.
  • Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC.
  • Azelaic Acid: Uses, Application and More - DermNet.
  • Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC. (2024).
  • Azeco Cosmeceuticals.
  • 9-Oxo-Nonanoic acid | CAS 2553-17-5 | Larodan Research Grade Lipids.

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Oxidized fatty acid derivatives in Euterpe oleracea (Acai) pulp

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Oxidized Fatty Acid Derivatives in Euterpe oleracea (Acai) Pulp: Analysis, Biosynthesis, and Therapeutic Potential Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Anthocyanins—The Lipid Frontier

While Euterpe oleracea (Acai) is globally recognized for its polyphenolic profile—specifically cyanidin-3-glucoside and cyanidin-3-rutinoside—its lipid fraction remains a critical, yet underexplored, reservoir of bioactive signaling molecules. Acai pulp is a high-fat fruit (30–50% dry weight), rich in polyunsaturated fatty acids (PUFAs) like linoleic acid (C18:2) and oleic acid (C18:1).[1][2][3]

This guide focuses on the oxidized derivatives of these fatty acids (oxylipins).[2][3][4][5] These metabolites are not merely degradation byproducts but are potent lipid mediators with specific biological activities, including PPAR-γ activation and modulation of inflammatory cascades. Recent high-resolution mass spectrometry profiling has begun to uncover novel oxidized species in processed Acai pulp, such as 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid , signaling a new avenue for therapeutic discovery.

Chemical Profile: Target Analytes in Acai Pulp

The primary substrates for oxidation in Acai are Linoleic Acid (~12-14% of total lipids) and Oleic Acid (~60%). The oxidation of these precursors via enzymatic (Lipoxygenase/LOX) or non-enzymatic (ROS-mediated) pathways yields specific bioactive targets.[2][3]

Table 1: Key Oxidized Fatty Acid Derivatives in Acai
Target AnalytePrecursorBiosynthetic OriginPhysiological Relevance
9-HODE (9-Hydroxyoctadecadienoic acid)Linoleic AcidNon-enzymatic / LOXPro-inflammatory marker; PPAR-γ agonist.
13-HODE (13-Hydroxyoctadecadienoic acid)Linoleic Acid13-LOX (Enzymatic)Anti-inflammatory; inhibits platelet adhesion; PPAR-γ ligand.
9-Oxo-ODE (9-Oxooctadecadienoic acid)Linoleic AcidDehydrogenation of 9-HODEPotent activator of PPAR-α; metabolic regulation.
9-(2,3-dihydroxypropoxy)-9-oxononanoic acid Oleic/LinoleicOxidative cleavage/ProcessingNovel Acai Marker ; potential surfactant-like properties and signaling capability.
Azelaic Acid (Nonanedioic acid)Oleic AcidOxidative cleavageAnti-microbial; tyrosinase inhibitor (skin brightening).

Technical Insight: The presence of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid is likely an artifact of industrial processing or specific enzymatic cleavage unique to the Euterpe matrix, distinguishing Acai extracts from other berry lipids.

Biosynthesis & Mechanism of Action[2][3]

Understanding the origin of these derivatives is crucial for standardization. In fresh pulp, enzymatic pathways dominate. In processed (freeze-dried/pasteurized) pulp, auto-oxidation increases the ratio of racemic mixtures (e.g., 9-HODE) compared to enantiomerically pure enzymatic products.

Diagram 1: Putative Biosynthetic Pathway in Acai Pulp

AcaiLipidOxidation LA Linoleic Acid (C18:2) LOX 13-LOX / 9-LOX (Enzymatic) LA->LOX ROS ROS / Heat (Non-Enzymatic) LA->ROS OA Oleic Acid (C18:1) Cleavage Oxidative Cleavage OA->Cleavage HpODE Hydroperoxides (9-HpODE / 13-HpODE) LOX->HpODE Stereospecific ROS->HpODE Racemic HODE13 13-HODE (Anti-inflammatory) HpODE->HODE13 HODE9 9-HODE (Pro-inflammatory/PPAR) HpODE->HODE9 Novel 9-(2,3-dihydroxypropoxy)- 9-oxononanoic acid Cleavage->Novel Acai Specific Processing? Azelaic Azelaic Acid Cleavage->Azelaic

Caption: Biosynthesis of bioactive oxylipins in Acai via enzymatic (LOX) and non-enzymatic pathways.

Analytical Methodology: LC-MS/MS Workflow

The high lipid and polyphenol content of Acai pulp presents a "matrix nightmare" for trace analysis. Standard liquid-liquid extraction (LLE) often co-extracts anthocyanins that suppress ionization of fatty acids.

Protocol: Targeted Oxylipin Profiling in Acai Pulp

Phase 1: Sample Preparation (Anti-Oxidation)

  • Rationale: Prevent ex vivo oxidation during extraction.

  • Step: Homogenize 100mg freeze-dried pulp in ice-cold methanol containing BHT (0.005%) and Indomethacin (10 µM) (COX inhibitor) to stop enzymatic activity immediately.

Phase 2: Solid Phase Extraction (SPE)

  • Rationale: Separate neutral lipids (triglycerides) and polyphenols from the free oxidized fatty acids.

  • Cartridge: Waters Oasis MAX (Mixed-mode Anion Exchange).

  • Protocol:

    • Condition: 3mL MeOH -> 3mL Water.

    • Load: Supernatant from Phase 1 (diluted to 10% MeOH).

    • Wash 1: 5% NH4OH (Removes neutral lipids/anthocyanins).

    • Wash 2: Methanol (Removes sterols).

    • Elute: 2% Formic Acid in Methanol (Elutes acidic oxylipins).

Phase 3: UPLC-MS/MS Analysis

  • System: Agilent 1290 Infinity II coupled to Sciex QTRAP 6500+.

  • Column: C18 Reverse Phase (1.7 µm, 2.1 x 100mm).

  • Mobile Phase: (A) Water + 0.01% Acetic Acid; (B) Acetonitrile/Isopropanol (90:10).

  • Ionization: Negative Electrospray Ionization (ESI-).[5]

  • MRM Transitions (Critical):

    • 13-HODE: 295.2 -> 195.1

    • 9-HODE: 295.2 -> 171.1

Diagram 2: Analytical Workflow

AnalysisWorkflow Sample Acai Pulp (Freeze-Dried) Extract Extraction MeOH + BHT + Indomethacin Sample->Extract SPE SPE Clean-up (Oasis MAX) Extract->SPE Wash Wash: Neutrals/Anthocyanins SPE->Wash Elute Elute: Oxylipins (Formic Acid/MeOH) SPE->Elute LCMS UPLC-MS/MS (MRM Mode) Elute->LCMS

Caption: Optimized SPE-LC-MS/MS workflow for isolating trace oxylipins from complex Acai matrix.

Therapeutic Potential: The PPAR Connection

The most compelling drug development angle for Acai oxylipins is their role as natural Peroxisome Proliferator-Activated Receptor (PPAR) modulators. Unlike synthetic thiazolidinediones (TZDs), endogenous oxylipins like 13-HODE act as partial agonists, potentially offering metabolic benefits without severe side effects.

  • Mechanism: 13-HODE binds to PPAR-γ, inducing a conformational change that promotes heterodimerization with RXR. This complex binds to PPRE (Peroxisome Proliferator Response Elements) in DNA.

  • Outcome: Upregulation of genes involved in lipid catabolism and downregulation of NF-kB (anti-inflammatory).

  • Synergy: Acai anthocyanins inhibit ROS; Acai oxylipins activate metabolic switches. This dual action makes the whole pulp extract superior to isolated fractions for metabolic syndrome.

Diagram 3: Mechanism of Action (Signaling)

Mechanism AcaiLipid Acai 13-HODE / 9-Oxo-ODE PPAR PPAR-gamma Receptor (Cytosol) AcaiLipid->PPAR Ligand Binding Complex PPAR-RXR Heterodimer PPAR->Complex + RXR RXR RXR (Retinoid X Receptor) DNA Nucleus (PPRE) Complex->DNA Translocation Result1 Lipid Metabolism (Increased) DNA->Result1 Transcription Result2 Inflammation (NF-kB) (Decreased) DNA->Result2 Inhibition

References

  • Pacheco-Palencia, L.A., et al. (2008). "Chemical composition, antioxidant properties, and thermal stability of a phytochemical enriched oil from Açaí." Journal of Agricultural and Food Chemistry. [Link]

  • Vangaveti, V., et al. (2010). "Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis." Therapeutic Advances in Endocrinology and Metabolism. [Link]

  • Waters Corporation. (2020). "Targeted UPLC-MS/MS Analysis of Oxylipins." Application Note. [Link]

  • Yamaguchi, K., et al. (2015). "Oxidized fatty acids as PPAR agonists: The role in metabolic regulation." Journal of Lipid Research. [Link]

Sources

An In-depth Technical Guide on the Role of Hydroxy Fatty Acids in Steroid Hormone Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid hormone biosynthesis, or steroidogenesis, is a fundamental biological process with implications across a vast spectrum of physiological functions, from reproduction to metabolism and immune response. The intricate enzymatic cascade that converts cholesterol into active steroid hormones is tightly regulated. Emerging evidence highlights the significant modulatory role of various lipid molecules, including hydroxy fatty acids and their derivatives, in this process. This technical guide provides a comprehensive overview of the current understanding of how these lipid signaling molecules influence key steps in steroidogenesis. We will delve into the mechanistic actions on critical enzymes and transport proteins, present detailed experimental protocols for investigating these interactions, and discuss the potential therapeutic applications for a range of endocrine and metabolic disorders.

Introduction to Steroidogenesis: The Canonical Pathway

Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from the precursor molecule, cholesterol.[1] This intricate pathway involves a series of enzymatic reactions that primarily occur in the mitochondria and endoplasmic reticulum of steroidogenic tissues such as the adrenal glands, gonads, and placenta.[2][3] The foundational steps of this pathway are conserved across different steroid hormones, with tissue-specific enzyme expression dictating the final products.[3]

The rate-limiting step in steroid hormone production is the transport of cholesterol from the outer to the inner mitochondrial membrane.[2][4] This crucial transfer is facilitated by the Steroidogenic Acute Regulatory (StAR) protein .[5][6] Once inside the mitochondria, the cholesterol side-chain is cleaved by the enzyme cytochrome P450 side-chain cleavage (P450scc, encoded by the CYP11A1 gene) , resulting in the formation of pregnenolone.[7][8] Pregnenolone serves as the common precursor for all other steroid hormones.[9]

From pregnenolone, the synthetic pathway diverges to produce the five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.[9] This diversification is achieved through the action of a series of enzymes, primarily from the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase (HSD) family.[2] For instance, 3β-hydroxysteroid dehydrogenase (HSD3B2) is a key enzyme that catalyzes the conversion of pregnenolone, 17-hydroxypregnenolone, and dehydroepiandrosterone (DHEA) into their respective downstream hormones.[10]

The regulation of steroidogenesis is complex, involving trophic hormones that stimulate intracellular signaling cascades, most notably the cyclic AMP (cAMP) pathway, which in turn activates protein kinase A (PKA).[11] PKA phosphorylates and activates key proteins like StAR and hormone-sensitive lipase, which mobilizes free cholesterol from lipid droplets.[11][12]

The Modulatory Role of Hydroxy Fatty Acids and Other Bioactive Lipids

While the canonical pathway provides a framework for understanding steroid hormone synthesis, it is increasingly evident that other lipid molecules, including fatty acids and their hydroxylated derivatives, play significant roles in modulating this process. These lipids can act as signaling molecules, influence membrane properties, and directly interact with steroidogenic enzymes.

Direct and Indirect Effects of Fatty Acids on Steroidogenesis

High concentrations of certain fatty acids, such as oleic acid, have been shown to negatively impact steroidogenesis. Studies in bovine and porcine granulosa cells, as well as mouse Leydig cells, have demonstrated that oleic acid can reduce the production of estradiol, progesterone, and testosterone.[13][14] The proposed mechanisms for this inhibition include:

  • Altered Lipid Droplet Composition: Oleic acid can increase the storage of triglycerides while decreasing cholesterol esters in lipid droplets of ovarian granulosa cells, thereby reducing the available substrate for steroid synthesis.[13]

  • Downregulation of Key Steroidogenic Genes: Oleic acid has been observed to decrease the mRNA and protein expression of crucial genes involved in steroidogenesis, including StAR, CYP11A1, and CYP19A1 (aromatase).[13][15]

  • Impaired Autophagy: In mouse Leydig cells, fatty acids can suppress steroidogenesis by inhibiting late-stage autophagy, a cellular process important for recycling cellular components and maintaining homeostasis.[14]

The Influence of 2-Hydroxyoleic Acid (2OHOA)

2-Hydroxyoleic acid (2OHOA), a synthetic derivative of oleic acid, has garnered attention for its therapeutic potential, particularly in cancer treatment.[16] While its direct role in steroidogenesis is still under investigation, its known effects on cell membranes and signaling pathways suggest a potential modulatory function. 2OHOA can alter the lipid composition and fluidity of cell membranes, which could in turn affect the activity of membrane-associated proteins involved in steroid hormone synthesis and signaling.[17] It has been shown to regulate lipid metabolism, which is intrinsically linked to the availability of cholesterol for steroidogenesis.[17]

Oxysterols: Key Regulators of Cholesterol Homeostasis and Steroidogenesis

Oxysterols are oxidized derivatives of cholesterol that act as important signaling molecules in various biological processes, including the regulation of cholesterol homeostasis.[18][19] They are intermediates in the biosynthesis of bile acids and steroid hormones.[1][18] Certain oxysterols, such as 22R-hydroxycholesterol, are direct precursors in the steroidogenic pathway.[1]

Oxysterols can influence steroidogenesis through several mechanisms:

  • Regulation of Gene Expression: Oxysterols are ligands for nuclear receptors like the Liver X Receptors (LXRs), which control the expression of genes involved in cholesterol transport and metabolism.[18][20]

  • Modulation of SREBP Pathway: They inhibit the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of cholesterol and fatty acid synthesis.[19][20]

  • Direct Substrates for Steroidogenic Enzymes: Some oxysterols can be directly converted into steroid hormones by enzymes like CYP11A1.[7]

Key Molecular Targets of Lipid Modulation in the Steroidogenic Pathway

The influence of hydroxy fatty acids and other bioactive lipids on steroidogenesis is mediated through their interaction with several key proteins in the pathway.

Steroidogenic Acute Regulatory (StAR) Protein

The transport of cholesterol into the mitochondria is the primary rate-limiting step in steroidogenesis and is dependent on the StAR protein.[6][21] The activity of StAR is tightly regulated by hormonal stimuli through PKA-mediated phosphorylation.[11] The interaction of StAR with the outer mitochondrial membrane is crucial for its function and is thought to involve a conformational change in the protein.[4][5] The lipid environment of the mitochondrial membrane can influence this interaction. While direct modulation of StAR by hydroxy fatty acids has not been extensively documented, the observed downregulation of StAR gene expression by oleic acid suggests an indirect regulatory mechanism.[13]

Cytochrome P450 Side-Chain Cleavage (CYP11A1)

CYP11A1 is the first and committed enzyme in the steroidogenic pathway, converting cholesterol to pregnenolone.[8][22] Its activity is dependent on the availability of its substrate, cholesterol. Fatty acids have been shown to downregulate the expression of CYP11A1, thereby reducing the overall rate of steroid synthesis.[14] Furthermore, CYP11A1 can act on a variety of sterol substrates, including some oxysterols, highlighting the intricate relationship between cholesterol metabolism and steroidogenesis.[7]

3β-Hydroxysteroid Dehydrogenase (HSD3B2)

HSD3B2 is a crucial enzyme that acts at a key branch point in the steroidogenic pathway.[10] It is located in the endoplasmic reticulum and mitochondrial membranes. The activity of HSD3B2 can be influenced by the lipid composition of these membranes.[23] Deficiencies in HSD3B2 lead to severe disorders of steroidogenesis, such as congenital adrenal hyperplasia.[10] Dysregulation of HSD3B2 has also been implicated in chronic kidney disease, highlighting its importance in maintaining steroid hormone balance.[24]

Experimental Protocols for Investigating Lipid Modulation of Steroidogenesis

Investigating the effects of hydroxy fatty acids and other lipids on steroid hormone biosynthesis requires a combination of in vitro and cell-based assays.

In Vitro Enzyme Activity Assays

Objective: To determine the direct effect of a lipid compound on the activity of a purified steroidogenic enzyme (e.g., CYP11A1, HSD3B2).

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified recombinant steroidogenic enzymes and their respective substrates (e.g., cholesterol for CYP11A1, pregnenolone for HSD3B2).

  • Reaction Setup: In a microcentrifuge tube, combine the purified enzyme, its substrate, and necessary cofactors (e.g., NADPH for P450 enzymes, NAD+ for HSDs) in an appropriate reaction buffer.

  • Lipid Treatment: Add the hydroxy fatty acid or other lipid of interest at varying concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Reaction Termination and Product Extraction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile). Extract the steroid products using an organic solvent (e.g., ethyl acetate).

  • Quantification: Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of product formed.

  • Data Analysis: Calculate the enzyme activity (e.g., in pmol/min/mg protein) and compare the activity in the presence and absence of the lipid compound.

Cell-Based Steroidogenesis Assays

Objective: To assess the effect of a lipid compound on steroid hormone production in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable steroidogenic cell line (e.g., MA-10 Leydig cells, H295R human adrenocortical cells) in appropriate culture medium.

  • Lipid Treatment: Treat the cells with the hydroxy fatty acid or other lipid of interest at various concentrations for a defined period (e.g., 24-48 hours).

  • Stimulation of Steroidogenesis: Stimulate the cells with a known inducer of steroidogenesis (e.g., dibutyryl-cAMP, forskolin, or a trophic hormone like hCG or ACTH).

  • Sample Collection: Collect the cell culture medium for hormone analysis.

  • Hormone Quantification: Measure the concentration of the steroid hormone of interest (e.g., progesterone, testosterone, cortisol) in the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Normalize the hormone production to cell viability and compare the results between treated and untreated cells.

Gene and Protein Expression Analysis

Objective: To determine if the lipid compound alters the expression of key steroidogenic genes and proteins.

Methodology:

  • Cell Treatment and Lysis: Treat steroidogenic cells with the lipid compound as described above. After treatment, lyse the cells to extract RNA or protein.

  • Quantitative Real-Time PCR (qRT-PCR): For gene expression analysis, reverse transcribe the extracted RNA to cDNA and perform qRT-PCR using primers specific for steroidogenic genes (StAR, CYP11A1, HSD3B2, etc.).

  • Western Blotting: For protein expression analysis, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the steroidogenic proteins of interest.

  • Data Analysis: Quantify the relative changes in gene or protein expression compared to a control group.

Visualizing the Interplay: Signaling Pathways and Experimental Workflows

Simplified Steroidogenic Pathway

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 (Mitochondria) Progesterone Progesterone Pregnenolone->Progesterone HSD3B2 (ER/Mitochondria) Androgens Androgens (e.g., Testosterone) Pregnenolone->Androgens Glucocorticoids Glucocorticoids (e.g., Cortisol) Progesterone->Glucocorticoids Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens

Caption: A simplified overview of the major steps in steroid hormone biosynthesis.

Experimental Workflow for Assessing Lipid Effects

ExperimentalWorkflow A Cell Culture (e.g., MA-10, H295R) B Treatment with Hydroxy Fatty Acid A->B C Stimulation of Steroidogenesis B->C D Hormone Quantification (ELISA, LC-MS) C->D E Gene Expression (qRT-PCR) C->E F Protein Expression (Western Blot) C->F G Data Analysis D->G E->G F->G

Caption: A typical experimental workflow to investigate the impact of a lipid on steroidogenesis.

Therapeutic Implications and Future Directions

The modulation of steroid hormone biosynthesis by hydroxy fatty acids and other lipids presents exciting opportunities for therapeutic intervention in a variety of diseases.

  • Endocrine Disorders: Dysregulation of steroid hormone levels is a hallmark of conditions like Polycystic Ovary Syndrome (PCOS), congenital adrenal hyperplasia, and certain types of infertility.[13] Targeting the lipid-mediated regulation of steroidogenesis could offer novel therapeutic strategies.

  • Metabolic Diseases: Steroid hormones, particularly glucocorticoids, play a significant role in regulating metabolism.[25] Their dysregulation is implicated in obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[25][26] Understanding how lipids influence steroid production could lead to new treatments for these metabolic disorders.

  • Cancer: Some cancers, such as breast and prostate cancer, are hormone-dependent. Modulating the synthesis of androgens and estrogens could be a valuable approach in cancer therapy. The anti-cancer properties of 2OHOA may, in part, be related to its effects on lipid metabolism and signaling pathways that intersect with steroid hormone action.[16]

Future research should focus on elucidating the precise molecular mechanisms by which specific hydroxy fatty acids interact with steroidogenic enzymes and regulatory proteins. The identification of novel lipid-binding sites and the development of selective small molecule modulators could pave the way for a new class of drugs for treating a wide range of endocrine and metabolic diseases. Furthermore, exploring the role of G protein-coupled receptors (GPCRs) like GPR55, which are known to be modulated by lipid ligands and expressed in steroidogenic tissues, may reveal new signaling pathways involved in the regulation of steroidogenesis.[27][28][29][30]

Conclusion

The role of hydroxy fatty acids and other bioactive lipids in the regulation of steroid hormone biosynthesis is a rapidly evolving field of research. These molecules are no longer viewed simply as structural components or energy sources but as critical signaling molecules that can fine-tune the intricate process of steroidogenesis. A deeper understanding of these interactions will undoubtedly open new avenues for the development of innovative therapies for a host of human diseases.

References

  • Steroid Hormones and Other Lipid Molecules Involved in Human Reproduction. (2019). [Source not available].
  • Oleic acid reduces steroidogenesis by changing the lipid type stored in lipid droplets of ovarian granulosa cells - PMC. (2022). [Source not available]. [Link]

  • Biosynthesis of Cholesterol and Steroids - Biology LibreTexts. (2026). [Source not available]. [Link]

  • Steroidogenic acute regulatory protein (StAR), a novel mitochondrial cholesterol transporter - PubMed. (2007). [Source not available]. [Link]

  • Fatty acids suppress the steroidogenesis of the MA-10 mouse Leydig cell line by downregulating CYP11A1 and inhibiting late-stage autophagy - PMC. (2021). [Source not available]. [Link]

  • Role of Steroid Hormones in the Pathogenesis of Nonalcoholic Fatty Liver Disease - PMC. (2021). [Source not available]. [Link]

  • Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC. (n.d.). [Source not available]. [Link]

  • GPR55: a new promising target for metabolism? in - Journal of Molecular Endocrinology. (n.d.). [Source not available]. [Link]

  • Lipid-mediated unfolding of 3-beta hydroxysteroid dehydrogenase2 is essential for steroidogenic activity - PMC. (n.d.). [Source not available]. [Link]

  • Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. (2024). [Source not available]. [Link]

  • Novel activities of CYP11A1 and their potential physiological significance - PMC. (n.d.). [Source not available]. [Link]

  • 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles - MDPI. (2023). [Source not available]. [Link]

  • Sensing steroid hormone 17α-hydroxypregnenolone by GPR56 enables protection from ferroptosis-induced liver injury - PubMed. (2024). [Source not available]. [Link]

  • Role of Steroid Hormones in the Pathogenesis of Nonalcoholic Fatty Liver Disease - MDPI. (1989). [Source not available]. [Link]

  • Severe Salt-Losing 3β-Hydroxysteroid Dehydrogenase Deficiency: Treatment and Outcomes of HSD3B2 c.35G>A Homozygotes - Oxford Academic. (2015). [Source not available]. [Link]

  • Oleic acid reduces steroidogenesis by changing the lipid type stored in lipid droplets of ovarian granulosa cells - ResearchGate. (n.d.). [Source not available]. [Link]

  • Give lipids a START: the StAR-related lipid transfer (START) domain in mammals - Journals Gateway | The Company of Biologists. (2005). [Source not available]. [Link]

  • Diverse Immunoregulatory Roles of Oxysterols—The Oxidized Cholesterol Metabolites - PMC. (n.d.). [Source not available]. [Link]

  • Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC. (n.d.). [Source not available]. [Link]

  • QM/MM Studies of CYP11A1-Catalyzed Biosynthesis of Pregnenolone from Cholesterol Reveal a C-C Bond Cleavage Reaction that Occurs by a Cpd I-mediated Electron Transfer | Request PDF - ResearchGate. (n.d.). [Source not available]. [Link]

  • Role of Steroid Hormones in the Pathogenesis of Nonalcoholic Fatty Liver Disease. (2025). [Source not available]. [Link]

  • GPR55: A New Cannabinoid Receptor with Big Potential? - Cannakeys. (2025). [Source not available]. [Link]

  • Oxysterols | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (2002). [Source not available]. [Link]

  • Steroid Hormones and Their Receptors - The Medical Biochemistry Page. (2025). [Source not available]. [Link]

  • Partial Defect in the Cholesterol Side-Chain Cleavage Enzyme P450scc (CYP11A1) Resembling Nonclassic Congenital Lipoid Adrenal Hyperplasia | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. (2011). [Source not available]. [Link]

  • Dysregulation of the 3β-hydroxysteroid dehydrogenase type 2 enzyme and steroid hormone biosynthesis in chronic kidney disease - Frontiers. (2024). [Source not available]. [Link]

  • The active form of the steroidogenic acute regulatory protein, StAR, appears to be a molten globule | PNAS. (n.d.). [Source not available]. [Link]

  • Effects of 2-hydroxyoleic acid on the structural properties of biological and model plasma membranes - PubMed. (2008). [Source not available]. [Link]

  • HSD3B2 protein expression summary - The Human Protein Atlas. (n.d.). [Source not available]. [Link]

  • Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC - NIH. (n.d.). [Source not available]. [Link]

  • Usage of Corticosteroids as Therapeutic Agents in Diseases. (2024). [Source not available]. [Link]

  • Regulation of StAR by the N-terminal Domain and Coinduction of SIK1 and TIS11b/Znf36l1 in Single Cells - Frontiers. (n.d.). [Source not available]. [Link]

  • The Steroidogenic Acute Regulatory Protein (StAR) Is Regulated by the H19/let-7 Axis - PMC. (n.d.). [Source not available]. [Link]

  • Biosynthesis of steroid hormones - Obgyn Key. (2016). [Source not available]. [Link]

  • Steroidogenesis | The Biosynthesis of Steroids from Cholesterol - YouTube. (2019). [Source not available]. [Link]

  • Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - ResearchGate. (n.d.). [Source not available]. [Link]

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An In-Depth Technical Guide to 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid: Properties, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid, a medium-chain fatty acid derivative with emerging interest in various scientific fields.[1][2] We will delve into its fundamental molecular characteristics, explore its potential applications based on current research, and provide a detailed, field-proven protocol for its quantification in biological matrices, reflecting its potential as a biomarker.

Core Molecular and Physicochemical Profile

9-(2,3-dihydroxypropoxy)-9-oxononanoic acid is a C12 organic compound characterized by a nonanoic acid backbone linked to a glycerol-derived moiety via an ester bond.[2] This unique structure, featuring a carboxylic acid group, a nine-carbon chain, and a dihydroxypropoxy group, imparts a distinct amphiphilic character, influencing its solubility and biological interactions.[2]

Key Molecular Identifiers

The fundamental properties of this molecule are summarized below. These identifiers are crucial for database searches, analytical method development, and regulatory documentation.

Identifier Value Source
IUPAC Name 9-(2,3-dihydroxypropoxy)-9-oxononanoic acidPubChem[1]
Molecular Formula C12H22O6PubChem[1]
Molecular Weight 262.30 g/mol Smolecule[2]
Canonical SMILES C(CCCC(=O)O)CCCC(=O)OCC(CO)OPubChem[1]
CAS Number 109421-77-4AA Blocks[3]

The presence of multiple hydroxyl (-OH) groups and a carboxylic acid (-COOH) group suggests that this molecule is relatively polar and capable of hydrogen bonding, which typically results in moderate water solubility.

Potential Applications and Fields of Interest

The unique hybrid structure of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid makes it a molecule of interest across several industries, from diagnostics to consumer products.

  • Pharmaceuticals & Diagnostics : Research has highlighted this compound as a potential biomarker for liver cirrhosis.[2] Its altered abundance in patient samples suggests a link to metabolic dysregulation, specifically in pathways like tryptophan metabolism and steroid hormone biosynthesis.[2] This opens avenues for the development of novel diagnostic assays.

  • Cosmetics : The hydrophilic nature, conferred by the dihydroxypropoxy group, makes it a candidate for use as a moisturizing or skin-conditioning agent in cosmetic formulations.[2] Its structure is analogous to certain classes of lipids naturally found in the skin.

  • Agriculture : There is potential for its use as a biostimulant or plant growth enhancer, possibly by influencing plant metabolic processes.[2]

Analytical Protocol: Quantification in Human Serum via LC-MS/MS

To credibly investigate its role as a biomarker, a robust and validated analytical method is paramount. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid in human serum.

Rationale for Method Selection

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices. The chromatographic separation (LC) isolates the analyte from endogenous interferences, while tandem mass spectrometry (MS/MS) provides exceptional sensitivity and specificity through the monitoring of specific precursor-to-product ion transitions. This ensures that the measured signal is unequivocally from the target analyte, a critical aspect of a self-validating system.

Step-by-Step Experimental Workflow

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a 1 mg/mL stock solution of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid in methanol.
  • Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped serum).
  • Prepare QCs at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

2. Sample Preparation (Protein Precipitation & Extraction):

  • Thaw serum samples, standards, and QCs on ice.
  • To 50 µL of serum, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). The 4:1 ratio of organic solvent to sample ensures efficient protein precipitation.
  • Vortex vigorously for 1 minute to facilitate protein denaturation and analyte extraction.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
  • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is ideal for retaining this medium-chain fatty acid derivative.
  • Mobile Phase A: Water + 0.1% Formic Acid (enhances ionization).
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. This gradient effectively separates the analyte from more polar and non-polar contaminants.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred due to the presence of the carboxylic acid group, which readily deprotonates to form [M-H]⁻.
  • MRM Transitions: Monitor a specific precursor ion to product ion transition. For C12H22O6 (MW 262.3), the precursor would be m/z 261.3. Product ions would be determined by fragmentation analysis (e.g., m/z 113.1, corresponding to a fragment of the nonanoic acid backbone).

4. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards.
  • Apply a linear regression model with 1/x² weighting to account for heteroscedasticity.
  • Quantify the analyte in unknown samples and QCs using the regression equation.
  • The method is considered valid if the accuracy of the back-calculated standards and QCs is within ±15% of the nominal value (±20% for the lower limit of quantification).

Visualized Workflow: Biomarker Discovery and Validation

The following diagram illustrates the logical flow from sample collection to data analysis in a typical biomarker validation study involving this molecule.

Biomarker_Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Interpretation Patient_Cohort Patient Cohort (e.g., Liver Cirrhosis) Sample_Collection Serum Sample Collection Patient_Cohort->Sample_Collection Control_Group Healthy Control Group Control_Group->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep Biobanking & Processing LC_MS LC-MS/MS Analysis (Negative Ion Mode) Sample_Prep->LC_MS Data_Acq Data Acquisition (MRM Scan) LC_MS->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant Raw Data Output Stats Statistical Analysis (e.g., t-test, ROC curve) Quant->Stats Biomarker_Val Biomarker Validation Stats->Biomarker_Val

Caption: Workflow for validating 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid as a serum biomarker.

Conclusion

9-(2,3-dihydroxypropoxy)-9-oxononanoic acid is a multifaceted molecule with significant potential in diverse scientific and commercial sectors. Its unique chemical structure provides a foundation for applications ranging from diagnostic biomarkers to cosmetic ingredients. The ability to reliably quantify this compound in complex matrices using established techniques like LC-MS/MS is fundamental to validating its utility and unlocking its full potential. Further research into its biological roles and synthetic pathways will undoubtedly expand its applications in the future.

References

  • PubChem. 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. National Center for Biotechnology Information. [Link]

  • AA Blocks. 109421-77-4 | 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. AA Blocks. [Link]

  • MilliporeSigma. 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. MilliporeSigma. [Link]

Sources

Biogenic Azeloyl Glycerol and Amino Acid Derivatives: Botanical Extraction, Biocatalytic Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azelaic acid (AzA) is a highly bioactive C9 dicarboxylic acid endogenously produced in cereals such as Triticum durum (wheat), Secale cereale (rye), and Hordeum vulgare (barley) as a natural defense inducer[1]. While free AzA is a potent tyrosinase inhibitor and antimicrobial agent[2], its high melting point (106.5–109 °C) and poor aqueous solubility (2.1 g/L) pose significant formulation challenges, often necessitating high concentrations (15–20%) to achieve clinical efficacy[3].

To circumvent these limitations, modern drug development and cosmetic science have shifted toward synthesizing azeloyl derivatives—such as poly(glycerol azelate) (PGAz) and potassium azeloyl diglycinate (PAD). By linking the biogenic C9 backbone to glycerol or glycine, these derivatives exhibit superior amphiphilicity, enhanced skin compatibility, and targeted delivery[4]. While trace amounts of natural azeloyl esters can occur via the fermentation of plant lipids by Lactobacilli[5], commercial-scale production relies on the extraction of biogenic AzA followed by biocatalytic esterification[6].

Botanical Extraction of Biogenic Precursors

Direct extraction of pre-formed azeloyl glycerol from botanical sources is inefficient, as these esters typically only occur in trace amounts during specific fermentation processes[5]. The industry standard is to extract the biogenic precursor, azelaic acid, from whole grains and subsequently subject it to biocatalytic esterification[1].

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Azelaic Acid

Rationale: Traditional Soxhlet extraction relies on prolonged thermal exposure, which can degrade sensitive phytochemicals. Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to physically disrupt plant cell walls, drastically enhancing intracellular mass transfer without thermal degradation[1].

Step-by-Step Methodology:

  • Matrix Preparation: Mill whole Triticum durum grains to a particle size of <0.5 mm.

    • Causality: Whole grains are utilized over refined flour because the bran layer houses the highest concentration of defense-induced dicarboxylic acids. Milling exponentially increases the surface area for solvent interaction[1].

  • Solvent Addition: Suspend the milled matrix in a hydroalcoholic solvent (70:30 Ethanol:Water v/v) at a 1:10 solid-to-liquid ratio.

    • Causality: Azelaic acid is a moderately polar compound; a hydroalcoholic blend optimizes its solubility while precipitating unwanted lipophilic plant waxes.

  • Ultrasonication: Subject the suspension to ultrasonic waves (37 kHz, 40°C) for 45 minutes.

    • Causality: The implosion of cavitation bubbles creates micro-jets that penetrate the cellulosic matrix, releasing bound AzA into the solvent[1].

  • Validation & Quality Control: Centrifuge the extract at 7000 rpm, filter the supernatant, and quantify the AzA yield using RP-HPLC-MS (monitoring the m/z 187 [M-H]- ion). This self-validating step ensures the precursor meets the >99% purity threshold required for downstream biocatalysis[7].

Biocatalytic Synthesis of Azeloyl Glycerol (PGAz)

Once the biogenic AzA is isolated, it must be esterified with plant-derived glycerol to form poly(glycerol azelate) (PGAz).

Protocol 2: Enzymatic Synthesis of Poly(glycerol azelate)

Rationale: Traditional thermal polycondensation requires temperatures exceeding 140°C, which is energy-intensive and can lead to unwanted side reactions or polymer discoloration[8]. Utilizing Candida antarctica Lipase B (CALB) as a biocatalyst allows for highly regioselective esterification at mild temperatures, yielding a pure, biodegradable azeloyl glycerol elastomer[6].

Step-by-Step Methodology:

  • Monomer Preparation: Combine purified biogenic azelaic acid and plant-derived glycerol in a 1:1 molar ratio within a solvent-free reactor[8].

  • Biocatalyst Introduction: Add immobilized CALB (e.g., Novozym 435) at 1-5% w/w relative to the monomers.

    • Causality: Immobilization stabilizes the enzyme against sheer stress and allows for easy recovery and reuse, making the process economically viable[9].

  • Vacuum Esterification: Heat the reactor to 60°C under a continuous vacuum (40 mTorr).

    • Causality: Lipases naturally catalyze hydrolysis in aqueous environments. By operating under vacuum, the water byproduct of the esterification reaction is continuously removed, shifting the thermodynamic equilibrium strictly toward polymer synthesis[6].

  • Validation & Quality Control: Terminate the reaction after 24 hours by filtering out the immobilized enzyme. Validate the structural integrity and cross-linking density of the resulting PGAz network using 1H-NMR and Differential Scanning Calorimetry (DSC) to confirm a glass transition temperature suitable for topical application[8].

Workflow Grain Triticum durum (Whole Grain) Milling Mechanical Milling (↑ Surface Area) Grain->Milling UAE Ultrasound Extraction (EtOH/H2O) Milling->UAE AzA Purified Azelaic Acid (Biogenic Precursor) UAE->AzA Ester Vacuum Esterification (60°C, 40 mTorr) AzA->Ester Gly Plant-Derived Glycerol Gly->Ester CALB Immobilized CALB Lipase (Biocatalyst) CALB->Ester Catalyzes PGAz Poly(glycerol azelate) (PGAz) Ester->PGAz

Caption: Biocatalytic workflow for synthesizing poly(glycerol azelate) from botanical precursors.

Mechanism of Action & Pharmacological Profile

Azeloyl derivatives operate via a multi-target pharmacological mechanism. By overcoming the delivery barriers of free AzA, compounds like PGAz and Potassium Azeloyl Diglycinate (PAD) effectively penetrate the stratum corneum to exert their bioactivity[4].

  • Tyrosinase Inhibition: Azeloyl derivatives act as competitive inhibitors of tyrosinase. By chelating copper at the enzyme's active site, they suppress melanogenesis, offering depigmenting effects without cytotoxicity to normal melanocytes[2].

  • Antimicrobial Action: These derivatives exhibit bacteriostatic activity against Propionibacterium acnes and Staphylococcus epidermidis by penetrating the bacterial cell wall and interfering with microbial DNA and protein synthesis[2].

  • Anti-inflammatory Effects: Azeloyl derivatives downregulate the release of pro-inflammatory cytokines, specifically interleukin-1α (IL-1α), resolving erythema and making them highly effective for reactive skin conditions like rosacea[4].

MOA Azeloyl Azeloyl Derivatives (PGAz / PAD) Tyrosinase Tyrosinase Enzyme Azeloyl->Tyrosinase Inhibits Microbe P. acnes / S. epidermidis Azeloyl->Microbe Penetrates Immune Keratinocytes Azeloyl->Immune Modulates Cu Copper Chelation Tyrosinase->Cu Active Site Melanin ↓ Melanin Synthesis Cu->Melanin Blocks Ribosome Ribosomal Inhibition Microbe->Ribosome Targets Bacterial ↓ Bacterial Load Ribosome->Bacterial Suppresses IL1a ↓ IL-1α Cytokines Immune->IL1a Downregulates Inflammation ↓ Erythema IL1a->Inflammation Resolves

Caption: Multi-target pharmacological mechanisms of azeloyl derivatives in dermatological applications.

Quantitative Data & Physicochemical Profiling

The structural modifications of azelaic acid into glycerol or amino acid derivatives drastically alter its physicochemical properties, dictating its clinical applications.

Table 1: Comparative Physicochemical and Pharmacological Profile

CompoundMolecular StructureAqueous SolubilityPrimary MechanismClinical Application
Free Azelaic Acid (AzA) Saturated C9 dicarboxylic acidLow (2.1 g/L)Tyrosinase inhibition, antimicrobialSevere acne, papulopustular rosacea
Poly(glycerol azelate) (PGAz) Cross-linked polyester networkAmphiphilicSustained AzA release, tissue scaffoldingBiodegradable elastomers, controlled-release dermocosmetics
Potassium Azeloyl Diglycinate (PAD) AzA + Glycine + KOHHigh (Water-soluble)Sebum regulation, IL-1α downregulationSensitive skin brightening, sebum control

References

1.[2] Azelaic Acid | Cosmetic Science - CosmeticScience.net - 2 2.[5] Azelaic Acid Esters as Pluripotent Immunomodulatory Molecules: Nutritional Supplements or Drugs - MDPI - 5 3.[4] Why we use Potassium Azeloyl Diglycinate - Cipher Skincare - 4 4.[8] Synthesis of Polyesters from Azelaic Acid and Glycerol by Polycondensation Reaction - Semantic Scholar - 8 5.[1] Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PMC - 1 6.[7] Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - ResearchGate - 7 7.[3] A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - MDPI - 3 8.[6] Lipases as Effective Green Biocatalysts for Phytosterol Esters' Production: A Review - MDPI - 6 9.[9] Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases - MDPI - 9

Sources

The Dual-Edge of Immunomodulation: A Technical Guide to Medium-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Immunomodulatory Effects of Medium-Chain Fatty Acid Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Medium-chain fatty acid (MCFA) esters—specifically those derived from caprylic (C8), capric (C10), and lauric (C12) acids—occupy a unique niche at the intersection of metabolic signaling and immune regulation.[1] Unlike their short-chain counterparts (SCFAs), which are universally recognized for anti-inflammatory tolerance, MCFA esters exhibit a divergent immunomodulatory profile .[2] They act as potent pro-inflammatory primers via the GPR84 receptor in acute phases, yet function as resolving agents and antimicrobial stabilizers in chronic or infectious contexts.

This guide provides a rigorous technical framework for dissecting these mechanisms. It moves beyond basic nutritional biochemistry to explore MCFA esters as targeted immunotherapeutics, detailing the specific receptor interactions, signaling cascades, and experimental protocols required to validate their efficacy in drug development.

Part 1: Molecular Mechanisms & Signaling Pathways

The immunomodulatory activity of MCFA esters is governed by two distinct mechanisms: Receptor-Mediated Signaling (primary) and Biophysical Membrane Insertion (secondary).

1. The GPR84 "Pro-Inflammatory" Switch

The primary sensor for MCFAs on leukocytes is GPR84 , an orphan G protein-coupled receptor highly upregulated on monocytes, macrophages, and neutrophils under inflammatory stress (e.g., LPS stimulation).[3]

  • Ligand Specificity: GPR84 is selectively activated by MCFAs with chain lengths of C9–C12. Capric acid (C10) is the most potent endogenous agonist.

  • The Ester Prodrug Mechanism: Most MCFA esters (e.g., triglycerides, ethyl esters) are biologically inert at the receptor level until hydrolyzed by intracellular lipases (e.g., MAGL, DAGL) or extracellular esterases. Once cleaved, the free MCFA binds GPR84.

  • Signaling Cascade:

    • Coupling: GPR84 couples to

      
       proteins.[1][4][5][6]
      
    • Immediate Effect: Inhibition of adenylyl cyclase

      
       reduction in cAMP.
      
    • Paradoxical Amplification: Despite

      
       coupling, GPR84 activation powerfully amplifies LPS-induced production of proinflammatory cytokines (IL-12 p40, TNF-
      
      
      
      , IL-6) via the MAPK/ERK pathway. This makes MCFA esters potential vaccine adjuvants or innate immune boosters .
2. The Monolaurin "Membrane Stabilization" Effect

Glycerol Monolaurate (Monolaurin), a C12 mono-ester, exhibits activity distinct from the GPR84 pathway. It intercalates into lipid bilayers, altering membrane fluidity.

  • T-Cell Signaling: High concentrations inhibit T-cell proliferation by disrupting the clustering of TCR signaling complexes (LAT, PLC-

    
    1) at the immune synapse.
    
  • Antimicrobial-Immune Crosstalk: By destabilizing bacterial membranes without lysing host cells, Monolaurin reduces the bacterial load before a cytokine storm is triggered, effectively acting as an "anti-inflammatory" agent in infectious models.

Visualization: The GPR84 Signaling Axis

The following diagram illustrates the GPR84-mediated amplification of inflammation by MCFA esters.

GPR84_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol / Nucleus MCFA_Ester MCFA Ester (Prodrug) Free_MCFA Free MCFA (C10/C12) MCFA_Ester->Free_MCFA Esterase Hydrolysis GPR84 GPR84 Receptor Free_MCFA->GPR84 Activation Gi_Protein Gi/o Protein GPR84->Gi_Protein Coupling cAMP cAMP Levels Gi_Protein->cAMP Inhibition MAPK MAPK / ERK Phosphorylation Gi_Protein->MAPK Activation NFkB NF-κB Translocation MAPK->NFkB Signaling Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Cytokines Transcription

Caption: GPR84 activation by hydrolyzed MCFA esters amplifies pro-inflammatory signaling via Gi/o-MAPK crosstalk, distinct from standard TLR pathways.

Part 2: Comparative Immunomodulatory Data

The following table synthesizes data on the potency of specific MCFA esters in modulating macrophage responses. This data is critical for selecting the correct chain length for your therapeutic goal.

Fatty Acid ChainKey Ester FormPrimary ReceptorImmune PhenotypeTherapeutic Application
Caprylic (C8) TricaprylinLow GPR84 affinityNeutral / Mildly Anti-microbialInert carrier, nutritional support.
Capric (C10) Tricaprin / Ethyl CaprateHigh GPR84 affinity Pro-Inflammatory (M1) Vaccine adjuvant, immunostimulant for immunosuppressed states.
Lauric (C12) MonolaurinMod. GPR84 / MembraneDual Action Antimicrobial, topical anti-inflammatory, viral envelope disruption.
Myristic (C14) Myristyl MyristateTLR4 (weak)Pro-inflammatoryOften used in cosmetics; potential irritant.
Part 3: Experimental Framework & Protocols

To rigorously assess the immunomodulatory effects of a novel MCFA ester, you must distinguish between the effect of the intact ester and its hydrolysis products.

Protocol: Differential Macrophage Activation Assay

Objective: Determine if Candidate X (MCFA Ester) activates macrophages via GPR84 or membrane modulation.

Reagents:

  • Cells: Bone Marrow-Derived Macrophages (BMDM) or THP-1 Monocytes.

  • Ligands: Candidate X (10–100 µM), Capric Acid (Positive Control), Vehicle (DMSO/Ethanol).

  • Inhibitors: GLPG1205 (Selective GPR84 antagonist).

  • Stimulus: LPS (low dose, 10 ng/mL) to induce GPR84 expression.

Workflow:

  • Cell Priming (Day 0):

    • Seed THP-1 cells and differentiate with PMA (50 ng/mL) for 24h.

    • Wash and rest for 24h.

    • Critical Step: Prime with low-dose LPS (10 ng/mL) for 4 hours. Why? GPR84 expression is negligible in resting cells; priming mimics the inflammatory state where MCFA therapy is relevant.

  • Treatment (Day 2):

    • Group A: Vehicle.

    • Group B: Free Capric Acid (C10) [Positive Control].

    • Group C: Candidate MCFA Ester.

    • Group D: Candidate MCFA Ester + Esterase Inhibitor (e.g., Paraoxon). Why? To test if hydrolysis is required.

    • Group E: Candidate MCFA Ester + GLPG1205 (GPR84 Antagonist). Why? To confirm receptor specificity.

  • Readout (Day 2 + 6 hours):

    • Supernatant Analysis: ELISA for TNF-

      
       and IL-12 p40.
      
    • Gene Expression: qPCR for Gpr84, Il12b, Nos2 (M1 marker), Arg1 (M2 marker).

    • Chemotaxis: Perform a Transwell migration assay towards the supernatant.

Self-Validating Check:

  • If Group C (Ester) works, but Group D (Ester + Inhibitor) fails

    
     The molecule is a Prodrug .
    
  • If Group C works and Group E (Antagonist) fails

    
     The mechanism is GPR84-dependent .
    
  • If Group C works despite Group E

    
     The mechanism is Biophysical/Membrane-mediated .
    
Visualization: Experimental Logic Flow

Experimental_Workflow Start Start: MCFA Ester Candidate Hydrolysis_Test Add Esterase Inhibitor? Start->Hydrolysis_Test Activity_Retained Activity Retained Hydrolysis_Test->Activity_Retained Yes Activity_Lost Activity Lost Hydrolysis_Test->Activity_Lost No Receptor_Test Add GPR84 Antagonist? Activity_Retained->Receptor_Test Mech_OffTarget Mechanism: Off-Target / Biophysical Activity_Retained->Mech_OffTarget Mech_Prodrug Mechanism: Prodrug (Requires Hydrolysis) Activity_Lost->Mech_Prodrug Mech_GPR84 Mechanism: GPR84 Dependent Activity_Lost->Mech_GPR84 Receptor_Test->Activity_Retained Signal Persists Receptor_Test->Activity_Lost Signal Blocked Mech_Direct Mechanism: Direct Agonist or Membrane Effect

Caption: Logic tree for determining the mechanism of action (MoA) of novel MCFA ester candidates.

Part 4: Therapeutic Implications & Future Directions
  • Adjuvant Development: The ability of C10-esters to amplify IL-12 production makes them ideal candidates for Th1-polarizing vaccine adjuvants. Unlike alum (Th2 biased), MCFA esters could support cellular immunity against intracellular pathogens.

  • Resolution Pharmacology: While acute GPR84 activation is pro-inflammatory, the sustained presence of MCFAs (e.g., via slow-release ester formulations) may trigger negative feedback loops or desensitization, potentially aiding in the resolution of chronic inflammation (e.g., in NASH or colitis models).

  • Formulation Challenges:

    • Solubility: MCFA esters are lipophilic. Formulation in nano-emulsions or liposomes is often required for bioavailability.

    • Stability: Esters are prone to hydrolysis. "Stealth" modifications (e.g., steric hindrance around the ester bond) can tune the release rate of the active free fatty acid.

References
  • Recio, C., et al. (2018). The role of metabolite-sensing G protein-coupled receptors in inflammation and metabolic disease.[6] Antioxidants & Redox Signaling.

  • Wang, J., et al. (2006). Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84.[5] Journal of Biological Chemistry.

  • Alvarez-Curto, E., & Milligan, G. (2016). Metabolism meets immunity: The role of free fatty acid receptors in the immune system.[6] Biochemical Pharmacology.[6]

  • Schlievert, P. M., et al. (2012). Glycerol Monolaurate contributes to the antimicrobial and anti-inflammatory activity of human milk. PLoS ONE.

  • Nagy, K., et al. (2017). Systematic analysis of the pharmacological potential of GPR84 ligands. Frontiers in Immunology.

Sources

Methodological & Application

Synthesis protocol for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid from azelaic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to address the inherent synthetic challenges associated with dicarboxylic acid esterification.

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (commonly known as monoazelain) is a complex monoacylglycerol analog of azelaic acid. Featuring a nonanoic acid backbone with a hydroxylated propoxy side chain, it is increasingly recognized for its biological activity, including its role as a metabolic biomarker in liver cirrhosis and its influence on cellular signaling pathways [[1]]().

The Synthetic Challenge : Direct, catalyst-free esterification of azelaic acid with glycerol lacks regioselectivity. Because azelaic acid is a diacid and glycerol is a triol, direct condensation inevitably yields complex, highly cross-linked elastic polyesters (poly(glycerol-azelate)) rather than the discrete monoester 23.

The Strategic Solution : To enforce absolute regiocontrol, this protocol utilizes a rigorous protection-deprotection strategy. We employ 1,2-O-isopropylidene-sn-glycerol (Solketal) to mask the sn-2 and sn-3 hydroxyls. By using a stoichiometric excess of azelaic acid coupled with EDC·HCl, we statistically suppress diester formation. A subsequent chemoselective acid-base extraction isolates the desired mono-acid intermediate, followed by mild acidic cleavage to reveal the final 1,2-diol.

Workflow Visualization

SynthesisWorkflow Start Azelaic Acid + Solketal (Precursors) Coupling EDC·HCl / DMAP Coupling (DCM/DMF, 0 °C to RT) Start->Coupling Esterification Extraction Chemoselective Extraction (NaHCO3 Wash) Coupling->Extraction Remove EDC-Urea Intermediate Protected Monoester (Organic Phase) Extraction->Intermediate Isolate Mono-acid Deprotection Acetonide Cleavage (80% AcOH, 40 °C) Intermediate->Deprotection Acidic Hydrolysis Purification Flash Chromatography (Silica Gel) Deprotection->Purification Remove AcOH Final Monoazelain (Target Compound) Purification->Final Polish QC Analytical Validation (NMR, LC-MS) Final->QC Verification

Workflow for the regioselective synthesis and purification of monoazelain.

Quantitative Reagent Overview

Table 1: Stoichiometry and Reaction Parameters

Reagent MW ( g/mol ) Equivalents Strategic Role
Azelaic Acid 188.22 3.0 Substrate (Excess limits diester formation)
Solketal 132.16 1.0 Protected glycerol (Regiocontrol)
EDC·HCl 191.70 1.2 Coupling agent (Yields water-soluble urea)
DMAP 122.17 0.1 Nucleophilic acyl transfer catalyst

| DCM/DMF (4:1) | N/A | 0.2 M | Solvent (DMF required for diacid solubility) |

Step-by-Step Experimental Protocol

Phase 1: EDC-Mediated Esterification

Causality Check: EDC·HCl is specifically chosen over traditional carbodiimides like DCC. While DCC produces dicyclohexylurea (DCU)—a stubborn precipitate that requires tedious filtration—EDC produces a highly water-soluble urea byproduct that is effortlessly removed during the first aqueous wash.

  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Azelaic acid (3.0 eq) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation : Add Solketal (1.0 eq) and DMAP (0.1 eq). Purge the flask with nitrogen gas and cool the mixture to 0 °C using an ice bath.

  • Coupling : Add EDC·HCl (1.2 eq) portion-wise over 15 minutes to prevent rapid exothermic degradation.

  • Reaction : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Self-Validating QC : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). Stain the plate with KMnO₄. The protected monoester will appear as a distinct new spot at an intermediate retention factor (R_f ~0.4).

Phase 2: Chemoselective Acid-Base Extraction

Causality Check: This step acts as a built-in purification filter. The unwanted diester byproduct is neutral, while our target intermediate (the protected monoester) and the unreacted azelaic acid both possess free carboxylic acid groups. By manipulating the pH, we can selectively partition the molecules.

  • Quench & Wash : Quench the reaction with 50 mL of deionized water. Transfer to a separatory funnel and wash the organic layer with water (3 × 50 mL) to strip away the DMF and the EDC-urea byproduct.

  • Basic Extraction : Extract the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL). Mechanism: The monoester and excess azelaic acid are deprotonated into sodium salts and migrate into the aqueous phase. The neutral diester byproduct remains trapped in the DCM layer, which is discarded.

  • Acidification : Carefully acidify the combined aqueous layers to pH 2.0 using 1M HCl. (Caution: Vigorous CO₂ gas evolution will occur. Add acid dropwise).

  • Recovery : Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL) to recover the protonated monoester and azelaic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography : Purify the crude residue via flash column chromatography (Silica gel, gradient of 10-50% EtOAc in Hexanes with 1% Acetic Acid). The significant polarity difference between the di-acid (azelaic acid) and the mono-acid (product) ensures clean separation.

Phase 3: Acetonide Deprotection

Causality Check: The isopropylidene (acetonide) protecting group must be removed without hydrolyzing the newly formed ester bond. We utilize 80% aqueous acetic acid—a mild Brønsted acid that selectively cleaves cyclic ketals while leaving aliphatic esters intact.

  • Hydrolysis : Dissolve the purified protected monoester in 80% aqueous acetic acid (10 mL per mmol of substrate).

  • Incubation : Stir the solution at 40 °C for 4 to 6 hours.

  • Self-Validating QC : Monitor by TLC (DCM:MeOH 9:1). The final diol product will exhibit a significantly lower R_f (~0.2) compared to the protected precursor due to enhanced hydrogen bonding capabilities.

  • Solvent Removal : Remove the acetic acid and water via rotary evaporation under high vacuum. To azeotropically remove residual acetic acid, co-evaporate the residue with toluene (3 × 10 mL).

  • Final Polish : Lyophilize the resulting residue to yield pure 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid as a viscous oil or low-melting solid.

Analytical Validation (QC Data)

To confirm the structural integrity of the synthesized monoazelain, the following analytical markers must be verified:

Table 2: Expected Analytical Validation Markers

Analytical Technique Key Signals / Observations Diagnostic Value
TLC (DCM:MeOH 9:1) R_f ~0.2 (Stains yellow/brown with KMnO₄) Confirms complete deprotection of the acetonide group.
¹H NMR (CDCl₃, 400 MHz) δ 4.1–4.2 ppm (m, 2H, -COO-CH₂-) Confirms the ester linkage at the sn-1 position of glycerol.
¹H NMR (CDCl₃, 400 MHz) δ 3.9 ppm (m, 1H), δ 3.6 ppm (m, 2H) Confirms the presence of the intact 1,2-diol glycerol backbone.
¹H NMR (CDCl₃, 400 MHz) δ 2.35 ppm (t, 4H, -CH₂-COO-) Validates the alpha-protons of the nonanoic acid core.

| LC-MS (ESI-) | m/z 261.1[M-H]⁻ | Validates the exact mass of the target compound (MW = 262.31). |

References

  • Title: Buy 9-(2,3-Dihydroxypropoxy)
  • Source: tandfonline.
  • Source: nih.

Sources

Application Note: LC-MS/MS Transition Parameters and Analytical Protocol for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (also known as monoazelain or 1-azelaoyl-sn-glycerol) is a complex monoacylglycerol derivative characterized by a highly polar glycerol headgroup and a 9-carbon dicarboxylic acid (azelaic acid) backbone[1].

In recent years, this compound has emerged as a critical biomarker across multiple disciplines. In food chemistry, it is a primary indicator of the thermal oxidation and degradation of triacylglycerols, directly contributing to the acid value (AV) of heated oils[2]. In clinical metabolomics, altered abundances of this compound have been identified as potential biomarkers in the pathophysiology of liver cirrhosis[3] and have been mapped to key signaling pathways (such as PI3K-Akt) in [4].

Given its structural polarity and low endogenous concentrations, quantifying this molecule requires a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This application note details the causality behind the method development, optimized Multiple Reaction Monitoring (MRM) transitions, and a self-validating extraction protocol.

Physicochemical Properties & MS Rationale

Before establishing MS parameters, it is critical to analyze the molecule's physicochemical properties to dictate ionization and chromatographic strategies.

PropertyValue
IUPAC Name 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid
Chemical Formula C₁₂H₂₂O₆
Molecular Weight 262.30 g/mol
Monoisotopic Mass 262.1416 Da
LogP (Predicted) ~0.8 (Highly hydrophilic for a lipid)
Ionization Mode Causality: Why Negative ESI?

While public databases often report the sodium adduct


 at m/z 285.13 in positive Electrospray Ionization (ESI)[1], positive mode is suboptimal for targeted quantitation. Sodium adducts are notoriously stable and resist Collision-Induced Dissociation (CID), often requiring excessive collision energy that shatters the molecule into non-specific fragments.

Expert Recommendation: Because the molecule possesses a terminal carboxylic acid, Negative ESI mode is the authoritative choice. The carboxylic acid readily deprotonates to form a highly stable


 precursor ion at m/z 261.1 . This precursor yields predictable, high-abundance product ions upon CID, enabling a highly sensitive MRM assay[4].

LCMS_Workflow Sample Sample Prep Acidified MTBE LC UHPLC Separation C18 Column Sample->LC ESI ESI(-) Ionization [M-H]- (m/z 261.1) LC->ESI CID Collision Cell CID Fragmentation ESI->CID Detect MRM Detection m/z 187.1, 169.1 CID->Detect

Figure 1: End-to-end LC-MS/MS analytical workflow for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.

Mechanistic Justification of MRM Transitions

To ensure the trustworthiness of the assay, the MRM transitions must be mechanistically validated. The fragmentation of the m/z 261.1 precursor in the collision cell follows a distinct thermodynamic pathway[4]:

  • Quantifier Ion (m/z 187.1): The lowest energy cleavage occurs at the ester bond. The neutral loss of the glycerol moiety (74 Da) leaves the deprotonated azelaic acid core (

    
    ).
    
  • Qualifier Ion 1 (m/z 169.1): Subsequent dehydration (loss of

    
    , 18 Da) from the azelaic acid fragment.
    
  • Qualifier Ion 2 (m/z 125.1): A combined loss of water and carbon dioxide (62 Da) from the azelaic acid fragment, which is a classic, self-validating signature of dicarboxylic acid derivatives.

Fragmentation M Monoazelain[M-H]- m/z 261.1 F1 Azelaic acid fragment m/z 187.1 M->F1 - Glycerol (74 Da) F2 Water loss fragment m/z 169.1 F1->F2 - H2O (18 Da) F3 Decarboxylation fragment m/z 125.1 F1->F3 - H2O & CO2 (62 Da)

Figure 2: CID fragmentation pathway of deprotonated 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.

Optimized MRM Parameters

Note: Collision Energies (CE) are optimized for a typical triple quadrupole mass spectrometer (e.g., Waters Xevo or Sciex QTRAP).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid 261.1187.15015Quantifier
261.1169.15020Qualifier 1
261.1125.15025Qualifier 2

Experimental Methodologies

Sample Preparation: Acidified MTBE Extraction

Standard Folch or Bligh-Dyer lipid extractions are prone to poor recovery for this specific molecule. Because of its highly polar glycerol headgroup and short carbon chain, the ionized carboxylate at physiological pH causes the molecule to partition into the aqueous phase.

Protocol:

  • Aliquoting: Transfer 100 µL of biological fluid or 50 mg of homogenized tissue into a 2.0 mL microcentrifuge tube.

  • Acidification (Critical Step): Add 10 µL of 1 M Formic Acid to the sample and vortex for 10 seconds.

    • Causality: Lowering the pH below the

      
       of the terminal carboxylic acid (~pH 4.5) neutralizes the molecule, suppressing its aqueous solubility and forcing it into the organic phase.
      
  • Extraction: Add 1.0 mL of ice-cold Methyl tert-butyl ether (MTBE) and 300 µL of Methanol.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean glass vial.

  • Reconstitution: Evaporate under nitrogen. Reconstitute the pellet in 100 µL of Initial Mobile Phase (95% A / 5% B) to ensure chromatographic focusing at the column head.

UHPLC Chromatographic Conditions

To separate this polar lipid from complex matrices, a reversed-phase C18 column is used. The mobile phase utilizes Ammonium Acetate to buffer the pH near neutral during the run, which stabilizes the


 spray in negative mode without causing the peak tailing often seen with unbuffered water.
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water

  • Mobile Phase B: LC-MS grade Acetonitrile

  • Column Temperature: 40°C

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.09550.4
5.010900.4
7.010900.4
7.19550.4
10.09550.4

Causality of Gradient: The run starts at 5% organic to retain the highly polar glycerol moiety. The rapid ramp to 90% organic ensures the elution of the aliphatic azelaic backbone while simultaneously washing heavier, non-polar matrix lipids off the column.

References

  • PubChem (National Center for Biotechnology Information). "9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid; CID 45783154". PubChem Database. [Link]

  • Kato, S. et al. "Carboxylic acids derived from triacylglycerols that contribute to the increase in acid value during the thermal oxidation of oils". Scientific Reports 12, 12460 (2022).[Link]

  • Chen, Y. et al. "Study of the active ingredients and mechanism of Sparganii rhizoma in gastric cancer based on HPLC-Q-TOF–MS/MS and network pharmacology". Scientific Reports 11, 1905 (2021).[Link]

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Polar Fatty Acid Metabolites (Oxylipins) in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of polar fatty acid metabolites—specifically oxylipins (eicosanoids, prostaglandins, leukotrienes, and resolvins)—in plasma is a critical workflow in inflammation research and drug development.[1] These bioactive lipids exist in trace concentrations (pg/mL) and are structurally fragile.

Standard protein precipitation (PPT) is insufficient for this class of analytes due to the co-elution of plasma phospholipids, which cause severe ion suppression in LC-MS/MS.[2][3] This guide details a Mixed-Mode Anion Exchange (MAX) SPE protocol, widely regarded as the "gold standard" for acidic lipid metabolites. By leveraging both hydrophobic and electrostatic retention mechanisms, this method provides superior cleanup and sensitivity compared to traditional reversed-phase (C18/HLB) methods.

Pre-Analytical Critical Control Points

Expert Insight: The success of an oxylipin assay is determined before the sample reaches the SPE cartridge. Ex vivo generation of prostaglandins by platelets and oxidative degradation can skew results by orders of magnitude.

The "Stop-Solution" Protocol

Improper sample collection is the #1 cause of assay failure. You must arrest enzymatic activity and oxidation immediately upon blood draw.

ComponentConcentrationMechanism of Action
Indomethacin 10 µM (final)COX Inhibitor. Prevents platelets from generating artificial prostaglandins during sampling.
BHT (Butylated hydroxytoluene)0.05% (w/v)Radical Scavenger. Prevents auto-oxidation of polyunsaturated fatty acid (PUFA) chains.
EDTA StandardAnticoagulant. Preferred over Heparin, which can interfere with certain PCR/MS downstream applications.

Protocol: Pre-load collection tubes with an Indomethacin/BHT cocktail. Centrifuge blood at 4°C immediately. Store plasma at -80°C.

Strategic Method Selection: Why Mixed-Mode?

Polar fatty acid metabolites contain a lipophilic tail and a polar carboxylic acid head group (pKa ~4.5).

  • Reversed-Phase (C18/HLB): Retains based on hydrophobicity.

    • Flaw: Phospholipids (matrix interferences) are also hydrophobic and co-elute, killing sensitivity.[2]

  • Mixed-Mode Anion Exchange (MAX): Retains based on hydrophobicity AND charge.

    • Advantage:[4][5] We can wash the column with 100% organic solvent while the analyte is "locked" by its negative charge. This removes neutral phospholipids before we elute the target.

Detailed Protocol: Mixed-Mode Anion Exchange (MAX)

Target Analytes: Prostaglandins (PGE2, PGD2), Leukotrienes (LTB4), HETEs, Resolvins. Sorbent Chemistry: Polymeric backbone modified with quaternary amine groups (permanently positively charged).

Reagents
  • Sorbent: Waters Oasis MAX (30 mg or 60 mg) or Phenomenex Strata-X-A.

  • Loading Buffer: 0.1% Formic Acid in Water (pH ~2.8) OR 50mM Ammonium Acetate (pH 7).

    • Note: While MAX works at pH 7 (analyte negatively charged), loading at acidic pH allows initial hydrophobic retention, followed by a basic wash to "lock" the charge. The protocol below uses the "Interference Elution" strategy .

  • Wash 1: 5% Ammonium Hydroxide (NH₄OH) in Water.

  • Wash 2: 100% Methanol (or Acetonitrile).[6]

  • Elution Solvent: 2% Formic Acid in Methanol/Acetonitrile (50:50).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Thaw 200 µL plasma on ice.

    • Add 10 µL internal standard mixture (Deuterated PGE2-d4, LTB4-d4).

    • Dilute 1:3 with Loading Buffer (e.g., 600 µL 0.1% Formic Acid).

    • Why: Acidifying the sample initially ensures the fatty acids are protonated (neutral) to maximize hydrophobic binding during the loading phase, or diluting with neutral buffer to ionize them immediately. Recommendation: Load at pH 3-4 to break protein binding, then switch pH on-cartridge.

  • Conditioning:

    • 1 mL Methanol (activates hydrophobic pores).

    • 1 mL Water (equilibrates silica/polymer).

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

    • Mechanism:[2][6][7][8] Analytes bind via hydrophobic interaction.

  • Wash 1 (The "Locking" Step):

    • Apply 1 mL 5% NH₄OH (aq) .

    • Causality: This raises the pH > 9. The carboxylic acid groups on the metabolites deprotonate (become COO⁻). They now form a strong Ionic Bond with the quaternary amine (N⁺) on the sorbent.

  • Wash 2 (The "Matrix Removal" Step):

    • Apply 1 mL 100% Methanol .

    • Critical: Since the analytes are ionically locked, you can use strong organic solvents to wash away neutral lipids, sterols, and hydrophobic phospholipids that would otherwise suppress the signal.

  • Elution:

    • Apply 2 x 250 µL 2% Formic Acid in Methanol .

    • Mechanism:[2][6][7][8] The acid protonates the carboxyl group (COO⁻ → COOH), breaking the ionic bond. The high organic content disrupts the hydrophobic bond. The analyte releases.[4][7][9][10]

  • Post-Processing:

    • Evaporate eluate under Nitrogen at 35°C.

    • Reconstitute in 50 µL Water/Acetonitrile (70:30) for LC-MS injection.

Visualizations

Diagram 1: The "Lock and Elute" Mechanism

This diagram illustrates the specific chemical interactions occurring inside the MAX cartridge, explaining why this method is superior for phospholipid removal.

SPE_Mechanism Figure 1: Mixed-Mode Anion Exchange (MAX) Retention Mechanism cluster_0 Step 1: Retention (pH > 8) cluster_1 Step 2: Organic Wash cluster_2 Step 3: Elution (Acidic) Sorbent Sorbent Surface (Quaternary Amine N+) Analyte Analyte: Prostaglandin (Carboxylate COO-) Sorbent->Analyte Strong Ionic Bond (Retained) Matrix Matrix: Neutral Lipids (No Charge) Sorbent->Matrix Hydrophobic Only (Weak) Wash 100% Methanol Wash Result1 Analyte REMAINS (Ionic Lock) Wash->Result1 Result2 Neutrals/Phospholipids REMOVED Wash->Result2 Elution 2% Formic Acid / MeOH Mechanism Protonation (COO- -> COOH) Breaks Ionic Bond Elution->Mechanism Final Analyte Elutes Mechanism->Final

Caption: The MAX mechanism utilizes pH switching to ionically lock acidic metabolites, allowing aggressive organic washing of interferences.

Diagram 2: Analytical Workflow Decision Tree

Workflow Start Plasma Sample PreTreat Add BHT & Indomethacin (Critical Stability Step) Start->PreTreat Spike Spike Deuterated IS PreTreat->Spike Decision Target Analyte Type? Spike->Decision PathA Acidic Lipids (PGs, LTs, HETEs) Decision->PathA High Specificity PathB Broad Profiling (Neutral + Acidic) Decision->PathB General Screen MethodA SPE: Mixed-Mode Anion (MAX) (Protocol Above) PathA->MethodA MethodB SPE: HLB (Reversed Phase) (Generic Protocol) PathB->MethodB LCMS LC-MS/MS Analysis (Negative Mode) MethodA->LCMS MethodB->LCMS

Caption: Decision tree for selecting the optimal extraction strategy based on analyte chemistry.

QC & Validation: Ensuring Trustworthiness

To validate this protocol (per FDA/EMA Bioanalytical Guidelines), you must assess the Matrix Factor (MF) .

Calculation:



  • Target: MF should be between 0.85 and 1.15.

  • Phospholipid Monitoring: During LC-MS development, monitor transitions m/z 184 > 184 (PC headgroup) and m/z 496 > 184 (LPC). If these peaks overlap with your analytes, the SPE wash step (Step 5) was insufficient.

References

  • Waters Corporation. Oasis MAX for Acidic Compounds: Instruction Manual. Waters Library. [Link]

  • Primdahl, K. G., et al. (2021). "Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry." Methods in Molecular Biology, 2306, 171-186.[11] [Link]

  • Sorgi, C. A., et al. (2018). "Metabolomics of oxidative stress biomarkers: A systematic review of analytical methods.
  • Lippincott, M., et al. (2023).[3] "Sample Preparation and Stability of Indomethacin Solutions." National Institutes of Health (NIH). [Link]

Sources

Application Note: A Robust HPLC Method for the Separation of Azelaic Acid and Its Mono-esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of azelaic acid and its various mono-esters. This guide is designed for researchers, scientists, and drug development professionals, providing not only a robust protocol but also the scientific rationale behind the methodological choices. The method presented here is demonstrated to be specific, accurate, and precise, making it suitable for quality control and research applications.

Introduction: The Analytical Challenge

Azelaic acid, a naturally occurring C9 dicarboxylic acid, is a valuable compound in the pharmaceutical and cosmetic industries, primarily for its efficacy in treating skin conditions like acne and rosacea. Its therapeutic properties are attributed to its anti-inflammatory, antimicrobial, and antikeratinizing activities. The synthesis and formulation of azelaic acid-based products often involve the formation of its mono-esters, which can act as prodrugs, intermediates, or impurities. Given the structural similarity between azelaic acid and its mono-esters, their separation and quantification present a significant analytical challenge. A reliable and robust analytical method is crucial for ensuring product quality, stability, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of compounds. Its versatility and sensitivity make it the method of choice for analyzing complex mixtures in pharmaceutical formulations. This application note will guide you through the logical development of an HPLC method tailored for the separation of azelaic acid and its mono-esters.

The Chromatographic Approach: A Foundation in First Principles

The successful separation of closely related analytes like azelaic acid and its mono-esters hinges on a systematic approach to method development. This involves a careful selection of the stationary phase, mobile phase, and detection parameters, all grounded in the fundamental principles of chromatography.

Analyte Properties: The Key to Separation

Understanding the physicochemical properties of the target analytes is the first and most critical step in method development.

  • Azelaic Acid: A dicarboxylic acid with a molecular weight of 188.22 g/mol . It has two pKa values, approximately 4.55 and 5.5, corresponding to the two carboxylic acid groups. Its polarity is a key factor in its chromatographic behavior.

  • Azelaic Acid Mono-esters: These are derivatives where one of the carboxylic acid groups is esterified. The esterification significantly reduces the polarity of the molecule compared to the parent dicarboxylic acid. The specific ester group (e.g., monoethyl, monomethyl) will further influence the hydrophobicity.

This difference in polarity between the diacid and its mono-esters is the primary handle for achieving chromatographic separation.

The Logic of Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography and is particularly well-suited for separating compounds with varying degrees of polarity. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Less polar compounds interact more strongly with the stationary phase and are therefore retained longer, while more polar compounds elute earlier.

Given that azelaic acid is more polar than its mono-ester derivatives, we can predict the elution order in an RP-HPLC system: azelaic acid will elute first, followed by its mono-esters in order of increasing hydrophobicity.

Method Development: A Step-by-Step Rationale

The following sections outline the logical progression of developing a robust HPLC method for this specific separation challenge.

Column Selection: The Heart of the Separation

The choice of the HPLC column is paramount for achieving the desired separation. For the separation of organic acids and their esters, a C18 column is a common and effective starting point.

  • Stationary Phase: A C18 (octadecyl) bonded silica phase provides a non-polar surface for hydrophobic interactions. The high surface area of modern C18 columns allows for excellent separation efficiency.

  • Column Dimensions: A standard column dimension of 4.6 mm x 250 mm with a 5 µm particle size offers a good balance between resolution, analysis time, and backpressure. Shorter columns can be used for faster analysis if the resolution is sufficient.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally provides better peak shapes and lower backpressure. A good starting point is a gradient elution to determine the approximate organic solvent concentration needed to elute all components of interest within a reasonable timeframe.

  • Aqueous Phase and pH Control: The ionization state of the carboxylic acid groups of azelaic acid is highly dependent on the pH of the mobile phase. To ensure reproducible retention times and good peak shapes, it is crucial to control the pH of the mobile phase with a buffer.

    • The Rationale for an Acidic Mobile Phase: By setting the mobile phase pH below the first pKa of azelaic acid (e.g., pH 2.5-3.5), both carboxylic acid groups will be in their protonated, non-ionized form. This increases the hydrophobicity of the molecule, leading to better retention on the C18 column and sharper peaks. An acidic mobile phase also suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing.

    • Buffer Selection: A phosphate buffer is a good choice for this pH range due to its appropriate buffering capacity. A concentration of 20-50 mM is typically sufficient.

Detection: Seeing the Analytes

Azelaic acid and its simple alkyl esters lack a strong chromophore, making UV detection challenging at higher wavelengths.

  • UV Detection Wavelength: The carboxylic acid group exhibits some absorbance at low UV wavelengths. A detection wavelength in the range of 205-210 nm is often employed for the analysis of underivatized azelaic acid. While this provides adequate sensitivity for many applications, it's important to be aware of potential interferences from other components in the sample matrix that may also absorb at these low wavelengths.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of azelaic acid and its mono-esters.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (analytical grade)

    • Phosphoric acid (analytical grade)

    • Azelaic acid reference standard

    • Azelaic acid mono-ester reference standards (if available)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh an appropriate amount of potassium dihydrogen phosphate to prepare a 50 mM solution in HPLC-grade water.

    • Adjust the pH to 3.5 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Modifier):

    • Acetonitrile (100%).

  • Standard Stock Solutions:

    • Accurately weigh approximately 10 mg of azelaic acid and each available mono-ester reference standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable solvent. Azelaic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide. For HPLC analysis, a mixture of the mobile phase components (e.g., 50:50 acetonitrile:water) is often a good choice for the diluent to ensure compatibility with the starting mobile phase conditions.

  • Working Standard Solutions:

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase diluent to the desired concentration range for calibration.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. These may need to be optimized based on the specific mono-esters being analyzed and the HPLC system being used.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 50 mM Potassium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

Table 1: Recommended HPLC Conditions

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07525
152575
202575
227525
307525
System Suitability

Before running samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as:

  • Tailing factor: Should be less than 2 for all peaks.

  • Theoretical plates: Should be greater than 2000 for all peaks.

  • Repeatability of retention times and peak areas: The relative standard deviation (RSD) should be less than 2%.

Method Validation: Ensuring Trustworthiness

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation and Interpretation

The results of the HPLC analysis will be presented as a chromatogram, which is a plot of the detector response versus time. Each peak in the chromatogram corresponds to a different compound.

  • Identification: The retention time of a peak can be used to identify the compound by comparing it to the retention time of a known standard.

  • Quantification: The area under the peak is proportional to the concentration of the compound. A calibration curve can be constructed by plotting the peak area versus the concentration of a series of standards. This calibration curve can then be used to determine the concentration of the analyte in unknown samples.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the HPLC method development and validation process described in this application note.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Method Validation cluster_3 Final Output Analyte_Properties Define Analyte Properties (Azelaic Acid & Mono-esters) Select_Column Select HPLC Column (C18 Reversed-Phase) Analyte_Properties->Select_Column Polarity dictates choice Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Select_Column->Optimize_Mobile_Phase Stationary phase compatibility Select_Detector Select Detector (UV at 210 nm) Optimize_Mobile_Phase->Select_Detector Analyte absorbance Prepare_Solutions Prepare Solutions (Mobile Phase, Standards) Select_Detector->Prepare_Solutions Setup_HPLC Set Up HPLC System (Gradient, Flow Rate) Prepare_Solutions->Setup_HPLC Run_Analysis Run Analysis (System Suitability, Samples) Setup_HPLC->Run_Analysis Data_Acquisition Acquire Data (Chromatograms) Run_Analysis->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Figure 1: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the development and validation of an RP-HPLC method for the separation of azelaic acid and its mono-esters. By following the logical steps outlined, researchers and analysts can establish a robust and reliable method suitable for routine quality control and research applications. The key to a successful separation lies in the careful control of mobile phase pH to manipulate the retention of the ionizable azelaic acid, thereby achieving resolution from its less polar mono-ester derivatives. The principles and protocols described herein can be adapted for the separation of other dicarboxylic acids and their esters.

References

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Cayman Chemical. (n.d.). Azelaic Acid - PRODUCT INFORMATION.
  • Alfa Chemistry. (n.d.). CAS 123-99-9 Azelaic acid.
  • LCGC. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • The Good Scents Company. (n.d.). Azelaic Acid CAS# 123-99-9.
  • Arora, A., & Singh, S. (2023). A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations. PMC.
  • Craig, B. M., & Murty, N. L. (1959). The separation of saturated and unsaturated fatty acid esters by gas–liquid chromatography. NRC Publications Archive.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.

Derivatization of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the structural characterization and quantification of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS: 109421-77-4), often referred to as Azelaic Acid Monoglyceride (AAM) . This molecule is a critical intermediate in lipid metabolism, a structural monomer of plant biopolymers (cutin/suberin), and a biomarker in cosmetic stability studies.

The Analytical Challenge: The target molecule contains three distinct polar functionalities: a terminal carboxylic acid, a secondary hydroxyl, and a primary hydroxyl, all anchored by a labile internal ester linkage. Standard fatty acid derivatization methods (e.g., acidic methanolysis/BF3-MeOH) are unsuitable as they will transesterify the internal ester, cleaving the molecule into azelaic acid dimethyl ester and glycerol, thereby destroying the analyte.

The Solution: This protocol utilizes a gentle, comprehensive silylation approach using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This method preserves the internal ester bond while simultaneously capping all protic sites, rendering the molecule volatile and thermally stable for high-resolution GC-MS analysis.

Chemical Context & Derivatization Strategy

Target Molecule Characteristics[1][2]
  • IUPAC Name: 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid[1][2][3][4][5][6][7]

  • Structure: A C9 dicarboxylic acid (azelaic acid) backbone where one carboxyl group is esterified with glycerol.

  • Formula:

    
    
    
  • MW: 262.30 g/mol [1][4]

Reaction Mechanism: Silylation

We employ Trimethylsilylation (TMS) to replace the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl groups


.

Reaction Scheme:



Derivative Formed:

  • Name: 9-(2,3-bis(trimethylsilyloxy)propoxy)-9-oxononanoic acid trimethylsilyl ester

  • Formula:

    
    
    
  • MW: 478.86 g/mol (Mass shift: +216 Da from parent)

Critical Decision Matrix
MethodReagentOutcome for Target MoleculeRecommendation
Acidic Methanolysis BF3/MeOH or H2SO4/MeOHFAILURE: Cleaves internal ester. Yields Dimethyl Azelate + Glycerol.DO NOT USE
Methylation DiazomethanePARTIAL: Methylates COOH only. OH groups remain polar, causing tailing.NOT RECOMMENDED
Silylation BSTFA + 1% TMCS SUCCESS: Caps COOH and both OH groups. Preserves internal ester.PRIMARY PROTOCOL

Experimental Protocol

Materials & Reagents[2][9]
  • Solvent A: Pyridine (Anhydrous, 99.8%) - Acts as acid scavenger and solvent.

  • Solvent B: Ethyl Acetate or Hexane (HPLC Grade) - For dilution.

  • Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[8]

  • Internal Standard (IS): Tridecanoic acid (C13:0) or Nonadecanoic acid (C19:0).

  • Drying Agent: Nitrogen gas (

    
    ), 99.999%.
    
Workflow Diagram

DerivatizationWorkflow cluster_chemistry Chemical Transformation Sample Sample Preparation (Lipid Extract) Drying Moisture Removal (Critical Step) Sample->Drying Evaporate Solvent ReagentAdd Add Reagents 50µL Pyridine + 100µL BSTFA Drying->ReagentAdd Ensure Anhydrous Incubation Reaction 70°C for 30-60 mins ReagentAdd->Incubation Silylation Cooling Cool to RT & Dilute (Hexane/EtAc) Incubation->Cooling Stabilize Analysis GC-MS Injection (Splitless) Cooling->Analysis Inject

Figure 1: Step-by-step derivatization workflow emphasizing the critical moisture removal step.

Step-by-Step Procedure

Step 1: Sample Preparation

  • Aliquot the lipid extract containing approximately 50–100 µg of total lipid into a 2 mL GC glass vial.

  • Add 10 µL of Internal Standard solution (e.g., 100 µg/mL Tridecanoic acid).

Step 2: Moisture Removal (CRITICAL)

  • Why: Silylating reagents react explosively with water, hydrolyzing the reagent and preventing derivatization.

  • Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Lyophilization (Optional but recommended): If the sample contains biological water, freeze-dry for 2 hours.

  • Add 50 µL of anhydrous Toluene, vortex, and re-evaporate. This azeotropically removes trace moisture.

Step 3: Derivatization Reaction

  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly with a Teflon-lined crimp cap.

  • Incubate at 70°C for 45 minutes in a heating block.

    • Note: The glycerol hydroxyls are secondary and primary; 70°C ensures complete reaction of the sterically hindered secondary hydroxyl.

Step 4: Final Prep

  • Remove from heat and allow to cool to room temperature (approx. 10 mins).

  • (Optional) If the solution is too concentrated, dilute with 200 µL of anhydrous Hexane or Ethyl Acetate.

  • Transfer to a GC autosampler vial with a glass insert.

GC-MS Acquisition Parameters

Chromatographic Conditions
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms (or HP-5ms), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Rationale: A low-polarity (5% phenyl) column is ideal for separating high-molecular-weight silylated lipids.

  • Inlet: Splitless mode.

    • Temperature: 280°C.

    • Purge flow: 50 mL/min at 1.0 min.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1002.0
Ramp 1152000
Ramp 2531010.0
Total Run ~36 min
Mass Spectrometer Settings
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 300°C

  • Ionization: EI (70 eV)[9]

  • Scan Range: m/z 50 – 650

    • Note: The derivative MW is ~479. We need to scan high enough to see the molecular ion or high-mass fragments.

Data Analysis & Interpretation

Identification Strategy

The Tris-TMS derivative of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid (


) will exhibit a specific fragmentation pattern.

Key Diagnostic Ions:

  • [M-15]+ (m/z ~463): Loss of a methyl group from a TMS moiety. Often a weak high-mass indicator.

  • [M-90]+ (m/z ~388): Loss of Trimethylsilanol (TMSOH). Common in silylated alcohols.

  • m/z 205 & 218: Characteristic fragments of the glycerol-TMS backbone.

    • m/z 218:

      
       (Rearrangement fragment typical of silylated glycerol esters).
      
    • m/z 147: Pentamethyldisiloxane (Rearrangement ion common in poly-silylated molecules).

  • m/z 73 & 75: Base peaks for TMS derivatives (Trimethylsilyl cation).

Quantification
  • Calibration: Construct a calibration curve using Azelaic Acid (as a surrogate if the specific standard is unavailable) or synthesize the standard via partial hydrolysis of Azelaic acid triglyceride.

  • Calculation:

    
    
    (Where RF is the Response Factor).
    

References

  • Kolattukudy, P. E., & Agrawal, V. P. (1974). Structure and composition of aliphatic constituents of potato tuber skin (suberin). Lipids, 9(4), 290-297. Link

  • Schreiber, L., & Schönherr, J. (2009). Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin. Springer Nature Experiments. Link

  • Otto, A., & Simpson, M. J. (2006).[10] Evaluation of CuO oxidation parameters for determining the source and stage of lignin degradation in soil. Biogeochemistry, 80, 121–142. (Methodology for silylation of soil lipids). Link

  • PubChem. (2025).[4] 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (Compound Summary). National Library of Medicine. Link

  • Pusvaskiene, E., et al. (2022).[8] Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics. Journal of Analytical Methods in Chemistry. Link

Sources

Application Notes and Protocols: Understanding the Solubility of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a multifaceted organic compound characterized by a nine-carbon backbone, a terminal carboxylic acid, an ester linkage, and a diol functional group.[1][2][3] Its unique molecular architecture, combining both a significant non-polar hydrocarbon chain and multiple polar, hydrogen-bonding moieties, results in a complex solubility profile that is critical to understand for its application in drug development, formulation science, and biochemical research.[1] This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility in aqueous and organic media, alongside detailed, field-proven protocols for its empirical determination.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5][6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][7] In the case of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, the interplay between its hydrophobic and hydrophilic regions dictates its behavior in different solvents.

Molecular Structure and its Influence on Solubility

The solubility of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a direct consequence of its chemical structure:

  • Non-Polar Feature: The nine-carbon aliphatic chain (-C9H18-) is the primary contributor to the molecule's non-polar character, favoring solubility in non-polar organic solvents.[8]

  • Polar Features:

    • Carboxylic Acid (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor, significantly enhancing aqueous solubility, especially at pH values above its pKa where it exists as a carboxylate anion.[9]

    • Ester (-COO-): The ester group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

    • Diol (-CH(OH)CH2(OH)): The two hydroxyl groups are capable of extensive hydrogen bonding, which is a primary driver for solubility in protic polar solvents like water.[1]

The balance between the long non-polar tail and the highly polar head groups suggests that 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid will exhibit amphiphilic properties, with solubility being highly dependent on the solvent's polarity.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common solvents can be made:

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Water, Ethanol, MethanolModerately to Highly SolubleThe carboxylic acid and diol groups can form strong hydrogen bonds with protic solvents.[10][11] The long carbon chain may limit miscibility in all proportions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneSolubleThe polar functional groups can interact favorably with the dipoles of aprotic polar solvents.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe dominant intermolecular forces in non-polar solvents (London dispersion forces) are not strong enough to overcome the strong hydrogen bonding between the solute molecules.[5]

Experimental Determination of Solubility: Protocols

To obtain quantitative data, rigorous experimental determination is essential. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies such as the United States Pharmacopeia (USP).[12][13][14]

Protocol 1: Equilibrium Solubility Determination in Water (Shake-Flask Method)

This protocol details the steps to determine the thermodynamic equilibrium solubility of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in water.

Materials:

  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (solid)

  • Deionized water (or buffer of specific pH)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or other validated analytical method.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Solvent Addition: Add a known volume of deionized water (e.g., 5 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[15] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14] The time to reach equilibrium should be validated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer particles, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to achieve clear separation.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation of Solubility: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Sedimentation / Centrifugation C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify via HPLC F->G H Calculate Solubility G->H

Figure 1. Workflow for Shake-Flask Solubility Determination.

Protocol 2: Qualitative and Semi-Quantitative Solubility in Organic Solvents

This protocol provides a more rapid assessment of solubility in various organic solvents.

Materials:

  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

  • A selection of organic solvents (e.g., ethanol, methanol, DMSO, acetone, hexane, toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Solvent Addition: Add a fixed volume of each organic solvent (e.g., 1 mL) to separate, labeled test tubes.

  • Incremental Solute Addition: Weigh a small, known amount of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (e.g., 1 mg) and add it to each test tube.

  • Mixing: Vigorously mix each tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each tube for complete dissolution.

  • Iterative Addition: If the compound dissolves completely, add another known increment of the solute and repeat the mixing and observation steps.

  • Classification: Continue this process until the solute no longer dissolves, and undissolved solid remains. The solubility can then be classified according to standard pharmacopeial definitions (e.g., very soluble, freely soluble, soluble, etc.) based on the amount of solute dissolved in the volume of solvent.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid:

  • pH: The solubility in aqueous solutions will be highly pH-dependent due to the presence of the carboxylic acid group.[9] At pH values below its pKa, the compound will be in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the highly soluble carboxylate salt.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution.[16][17] For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[18] This should be experimentally verified.

  • Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility.[19]

Conclusion

The solubility of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a complex interplay of its structural features and the properties of the solvent. Its amphiphilic nature suggests moderate to high solubility in polar protic and aprotic solvents, and limited solubility in non-polar solvents. The provided protocols offer robust methods for the quantitative and qualitative determination of its solubility, which is a critical parameter for its successful application in scientific research and development. It is imperative that these experimental determinations are conducted with careful control of variables such as temperature and pH to ensure accurate and reproducible results.

References

  • Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Fiveable. (2025, August 15). Solute-Solvent Interactions Definition - Intro to....
  • Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction.
  • Unknown. (n.d.). Solubility.
  • JoVE. (2020, March 26). Video: Solubility - Concept.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Smolecule. (2024, February 18). Buy 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.
  • Wikipedia. (n.d.). Solubility.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery | Computational Chemistry | Blog.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter >.
  • Beckford. (n.d.). Chapter 14 Notes.
  • Scribd. (n.d.). Solvent Solute Interactions | PDF.
  • ResearchGate. (n.d.). (PDF) Principles of Solubility.
  • Unknown. (n.d.). EMERY® Pelargonic Acid (Nonanoic Acid, Monocarboxylic Acid).
  • ResearchGate. (2026, February 7). (PDF) EFFECT OF SOLVENT ON SOLVENT-SOLUTE INTERACTION.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • PubChem. (n.d.). 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid | C12H22O6 | CID 45783154.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Pharma Beginners. (2026, January 21). Solubility Test Procedure and Acceptance Criteria (IP, BP & USP).
  • Scribd. (2023, December 13). USP 1236 Solubility Measurements Guide | PDF | Acid Dissociation Constant.
  • IKEV. (n.d.). ICH Q6A Guideline.
  • MilliporeSigma. (n.d.). 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.
  • PubMed. (2013, November 15). Synthesis of 9-oxononanoic acid, a precursor for biopolymers.
  • FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • Unknown. (n.d.). Nonanoic Acid methyl ester - PRODUCT INFORMATION.
  • PubChem. (n.d.). Nonanoic Acid | C9H18O2 | CID 8158.
  • Unknown. (2025, October 22). Solubility.
  • PMC. (2024, March 18). Will we ever be able to accurately predict solubility?.
  • AA Blocks. (n.d.). 109421-77-4 | 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.
  • DS InPharmatics. (2020, June 12). General Information and Characterization of the Drug Substance Modules.
  • Unknown. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • Unknown. (2023, September 21). A new method for estimating zeta potential of carboxylic acids' functionalised particles.
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • EMA. (2011, May 15). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities).
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Benchchem. (n.d.). Solubility of 3,5-Dihydroxybenzaldehyde in different organic solvents.
  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • ResearchGate. (n.d.). Synthesis and Performance of Glycerol Ester-Based Nonionic Surfactants | Request PDF.
  • ResearchGate. (2025, August 5). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC.
  • AOCS. (2019, July 23). Glycerol Esters.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Ethyl 9-oxononanoate in Organic Solvents.
  • YouTube. (2023, January 14). Solubility of Organic Compounds.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • Advanced ChemBlocks. (n.d.). 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.

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Protocol for enzymatic esterification of azelaic acid with glycerol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Enzymatic Synthesis of Glycerol Azelate Esters: A Protocol for Controlled Esterification Using Immobilized Lipase

Abstract: This document provides a comprehensive protocol for the enzymatic esterification of azelaic acid with glycerol to produce a mixture of mono-, di-, and oligo/poly-esters. These bio-based esters are of significant interest for applications in cosmetics, pharmaceuticals, and as precursors for biodegradable polymers.[1][2][3] The protocol emphasizes the use of Novozym® 435, a robust immobilized Candida antarctica lipase B, in a solvent-free system to ensure a green and efficient synthesis. We detail the experimental setup, reaction optimization, and critical analytical methods for monitoring reaction progress and characterizing the final products, providing researchers with a reliable and reproducible methodology.

Scientific Background & Rationale

The esterification of glycerol, a readily available byproduct of biodiesel production, with dicarboxylic acids like azelaic acid, which can be derived from renewable resources like oleic acid, represents a cornerstone of green chemistry.[2][4][5] The resulting products, poly(glycerol azelate) (PGAz) and related esters, are valued for their biocompatibility and biodegradability, making them suitable for high-value applications such as tissue engineering scaffolds and drug delivery systems.[1][6]

1.1 The Advantage of Enzymatic Catalysis

Traditional chemical synthesis often requires high temperatures and catalysts that can be difficult to remove, leading to potential product contamination and coloration.[3] Enzymatic catalysis, particularly using lipases, offers a compelling alternative. Lipases operate under mild conditions, which preserves the integrity of the reactants and products, and they exhibit high selectivity.[7][8]

1.2 Mechanism of Lipase-Catalyzed Esterification

Lipases, in low-water environments, catalyze the formation of ester bonds.[9][10] The mechanism involves a "Ping-Pong Bi-Bi" kinetic model. The catalytic triad (typically Ser-His-Asp) at the enzyme's active site is central to this process.

  • Acylation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of azelaic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex.

  • Deacylation: A hydroxyl group from glycerol then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This forms another tetrahedral intermediate, which subsequently collapses to release the ester product and regenerate the free enzyme, ready for another catalytic cycle.[9]

The immobilized Candida antarctica lipase B (CALB), commercialized as Novozym® 435, is particularly effective. It is known for its high activity in non-aqueous media, thermal stability, and a preference for acylating the primary (sn-1,3) hydroxyl groups of glycerol, which allows for a degree of control over the final product structure.[11][12][13]

Materials & Equipment

2.1 Reagents & Consumables

Reagent Grade Supplier (Example) Notes
Azelaic Acid (Nonanedioic acid) ≥98% Sigma-Aldrich
Glycerol ≥99.5%, anhydrous Sigma-Aldrich Anhydrous grade is critical to minimize hydrolysis.
Novozym® 435 (Immobilized CALB) N/A Novozymes Store as per manufacturer's instructions (typically refrigerated).
tert-Butanol (optional solvent) ≥99.5%, anhydrous Fisher Scientific Use if reactants have poor miscibility or high viscosity.[14]
Molecular Sieves 4 Å Sigma-Aldrich For water removal if not using a vacuum.[15][16]
Pyridine ≥99.8%, anhydrous Sigma-Aldrich For derivatization in GC analysis.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Derivatization Grade Sigma-Aldrich Silylating agent for GC analysis.[17]
Heptane HPLC Grade Fisher Scientific For sample preparation in GC analysis.
Potassium Hydroxide (KOH) ACS Grade VWR For acid value titration.
Isopropanol ACS Grade VWR For acid value titration.

| Phenolphthalein | Indicator Grade | VWR | For acid value titration. |

2.2 Equipment

  • Three-neck round-bottom flask (100-250 mL)

  • Overhead mechanical stirrer or magnetic stirrer with a suitable stir bar

  • Heating mantle with temperature controller/probe

  • Vacuum pump and vacuum gauge (for reactions under reduced pressure)

  • Condenser and collection flask (if removing water via vacuum)

  • Inert gas supply (Nitrogen or Argon)

  • Analytical balance (4 decimal places)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • FTIR Spectrometer

  • Automatic titrator or standard burette setup

Experimental Protocol: Solvent-Free Esterification

This protocol describes a standard lab-scale synthesis in a solvent-free ("bulk") system, which is environmentally friendly and simplifies product purification.[11][18] The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards ester formation. This is best achieved with a vacuum.

3.1 Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Weigh Azelaic Acid & Glycerol P2 Add to Reaction Flask P1->P2 R1 Heat & Melt (e.g., 70°C) under N2 Atmosphere P2->R1 R2 Add Novozym® 435 (Enzyme Loading) R1->R2 R3 Apply Vacuum (e.g., 200 mbar) & Start Stirring R2->R3 R4 Incubate for 2-24h (Monitor Progress) R3->R4 W1 Stop Reaction (Cool & Filter Enzyme) R4->W1 W2 Collect Product W1->W2 A1 Analyze Product: - Acid Value (Titration) - Composition (GC-FID) - Structure (FTIR) W2->A1

Caption: High-level workflow for enzymatic esterification.

3.2 Step-by-Step Procedure

  • Reactant Preparation: In a 250 mL three-neck round-bottom flask, add azelaic acid and glycerol. For a starting point, an equimolar ratio is recommended.[2]

    • Example: 18.82 g of azelaic acid (0.1 mol) and 9.21 g of glycerol (0.1 mol).

  • System Setup: Assemble the flask with an overhead stirrer, a temperature probe, and a connection to a vacuum line via a condenser. Flush the system with an inert gas like nitrogen.

  • Melting and Mixing: Begin stirring and heat the flask to 70°C. This temperature is a good balance between achieving a high reaction rate and maintaining enzyme stability.[13] Continue heating until the azelaic acid is fully melted and a homogenous mixture is formed.

  • Enzyme Addition: Once the mixture is homogenous, add Novozym® 435. A typical enzyme loading is 10% by weight of the total substrates.[13][15]

    • Example: For 18.82 g azelaic acid + 9.21 g glycerol, add ~2.8 g of Novozym® 435.

  • Reaction Under Vacuum: Slowly apply a vacuum to the system, reducing the pressure to approximately 100-200 mbar. The reduced pressure facilitates the continuous removal of water produced during the esterification, shifting the reaction equilibrium towards the products.[11] Water will be collected in the cold trap of the vacuum system.

  • Incubation and Monitoring: Maintain the reaction at 70°C with constant stirring (e.g., 200 rpm) for the desired duration (typically 2-24 hours). The progress of the reaction can be monitored by taking small aliquots at different time points (e.g., 2, 4, 8, 24 hours) and analyzing the acid value (see Section 4.1).

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (indicated by a stable, low acid value), stop the reaction by cooling the flask to room temperature. If the product is sufficiently fluid, the immobilized enzyme can be recovered by simple filtration. If the product is too viscous, it may need to be dissolved in a suitable solvent (e.g., acetone) before filtration. The recovered enzyme can often be washed and reused.

  • Product Collection: The filtered liquid is the final product, a mixture of unreacted monomers, mono-, di-, and oligo-esters of glycerol azelate. Store in a sealed container.

Analytical Methods for Validation

A robust analytical strategy is essential to validate the success of the synthesis.

4.1 Monitoring Conversion via Acid Value Titration

This method measures the consumption of azelaic acid's carboxylic groups.

  • Procedure:

    • Accurately weigh ~0.5 g of the reaction mixture into a flask.

    • Dissolve the sample in 50 mL of a 1:1 isopropanol/toluene mixture.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized potassium hydroxide (KOH) solution (e.g., 0.1 M) until a stable pink color persists.

    • The Acid Value (AV) is calculated using the formula: AV (mg KOH/g) = (V * N * 56.1) / W where V = volume of KOH (mL), N = normality of KOH, 56.1 = molecular weight of KOH, and W = sample weight (g).

  • Interpretation: A significant decrease in the acid value over time confirms the progress of the esterification reaction.[19]

4.2 Product Composition by Gas Chromatography (GC-FID)

This method determines the relative amounts of free glycerol, and the mono-, di-, and tri-glyceride esters formed. Due to the low volatility of these compounds, derivatization is required.[17]

  • Sample Derivatization (Silylation):

    • Place ~10 mg of the product mixture into a vial.

    • Add an internal standard (e.g., 1,2,4-butanetriol).

    • Add 100 µL of anhydrous pyridine and 100 µL of MSTFA.

    • Seal the vial and heat at 60°C for 20 minutes.

    • Cool to room temperature and add 1 mL of heptane.

  • GC Conditions (Example):

    • Column: Agilent DB-5ht or similar non-polar column suitable for high-temperature analysis.

    • Injector: 320°C, Split mode.

    • Oven Program: Start at 50°C, ramp to 380°C.

    • Detector: FID at 380°C.

  • Interpretation: By comparing peak retention times and areas with known standards (if available) or based on elution order (mono-, di-, then triglycerides), the composition of the product can be quantified.[17]

4.3 Structural Confirmation by FTIR Spectroscopy

FTIR provides qualitative confirmation of ester formation.

  • Procedure: Acquire a spectrum of the final product.

  • Interpretation: Look for the following characteristic changes compared to the starting materials:

    • Appearance of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹.

    • Decrease in the broad hydroxyl (-OH) stretch from glycerol and the carboxylic acid (around 3300-2500 cm⁻¹).

    • Decrease in the carboxylic acid carbonyl (C=O) stretch (around 1700 cm⁻¹).

Data Summary & Expected Results

The following table summarizes the key parameters for the protocol.

ParameterRecommended ValueRationale / Citation
Substrates Azelaic Acid, GlycerolBio-based, form biocompatible polyesters.[1][2]
Molar Ratio (Acid:Glycerol) 1:1Starting point for oligo/polyester synthesis.[1]
Enzyme Novozym® 435 (Immobilized CALB)High stability and activity in solvent-free media.[12][20]
Enzyme Loading 5-10% (w/w of substrates)Effective catalysis without excessive cost.[13][15]
Reaction Medium Solvent-Free (Bulk)Green chemistry, simplifies purification.[11]
Temperature 60-80°COptimizes reaction rate while preserving enzyme activity.[13][14]
Pressure 100-200 mbar (Vacuum)Efficiently removes water to drive reaction forward.[11]
Agitation Speed 150-300 rpmEnsures homogeneity and minimizes mass transfer limitations.[20]
Reaction Time 2 - 24 hoursDependent on desired conversion and product profile.

5.1 Reaction Pathway Diagram

G cluster_products struct1 Azelaic Acid HOOC-(CH₂)₇-COOH enzyme Novozym® 435 (Lipase) struct1->enzyme struct2 Glycerol CH₂(OH)CH(OH)CH₂(OH) struct2->enzyme water - H₂O product1 Monoester enzyme->product1 Step 1 product2 Diester product1->product2 + Azelaic Acid - H₂O product3 Oligo/Polyester Chain product2->product3 + Glycerol / Acid - H₂O

Caption: Enzymatic esterification pathway of azelaic acid and glycerol.

References

  • Chongcharoenchaikul, T., et al. (2016). Synthesis, characterization and properties of a bio-based poly(glycerol azelate) polyester. Available at: ResearchGate.[Link]

  • Gamenara, D., et al. (2020). Rational Guidelines for the Two-Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazelate). PMC.[Link]

  • Cheirsilp, B., & Jeamjounkhaw, P. (2019). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PMC.[Link]

  • Perin, G., et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, ACS Publications.[Link]

  • Sheldon, R. A., & Basso, A. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, RSC Publishing.[Link]

  • Oostdijk, J. (2011). Analysis of Free and Total Glycerol and Triglyceride Content in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides. Agilent Technologies, Inc.[Link]

  • Yeşiloğlu, Y., & Kılıç, İ. (2004). Lipase-Catalyzed Esterification of Glycerol and Oleic Acid. ResearchGate.[Link]

  • Hosseini Chenani, F., et al. (2021). Green synthesis and characterization of poly(glycerol-azelaic acid) and its nanocomposites for applications in regenerative medicine. University of Twente Research Information.[Link]

  • Giuliani, A., et al. (2015). Polyglycerol-azelaic acid polyesters for cosmetic applications.
  • Duan, Z., et al. (2011). Novozym 435-catalyzed 1,3-diacylglycerol preparation via esterification in t-butanol system. ResearchGate.[Link]

  • Yadav, G. D., & Lathi, P. S. (2003). Lipase-Catalyzed Esterification. In: Encyclopedia of Bioprocessing Technology.[Link]

  • Ooi, T. L., et al. (2014). Synthesis and characterization of polyesters derived from glycerol, azelaic acid, and succinic acid. Taylor & Francis Online.[Link]

  • Spencer, G. F. (1979). Analytical Methods for Glycerol. Elsevier.[Link]

  • Lubis, Y. M., et al. (2017). Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. ResearchGate.[Link]

  • Yeşiloğlu, Y., & Kılıç, İ. (2004). Lipase-catalyzed esterification of glycerol and oleic acid. Semantic Scholar.[Link]

  • G. D'auria, S., et al. (2023). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI.[Link]

  • Gadomska-Gajadhur, A., et al. (2015). Poly(glycerol sebacate): A Comparative Study of Various Synthesis Methods. PMC.[Link]

  • Gigli, M., et al. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. PMC.[Link]

  • Kim, B. H., et al. (2016). Substrate selectivity of Novozym 435 in the esterification of glycerol with an equimolar mixture of linoleic, conjugated linoleic, and pinolenic acids. Korea University Pure.[Link]

  • Wang, X., et al. (2018). Method for enzymatic preparation of glycerol monobutyrate.
  • de Souza, M. S., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers.[Link]

  • Lubis, Y. M., et al. (2017). Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. Oriental Journal of Chemistry.[Link]

  • Causevic, A. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University Research Portal.[Link]

  • Kumar Metal Industries. (2022). The Many Faces of Glycerol Applications Uncovered. Kumar Metal Industries.[Link]

  • Sappa, A. R., et al. (2021). ISOLATION AND CHARACTERIZATION OF GLYCEROL BY TRANSESTERIFICATION OF USED COOKING OIL. Rasayan Journal of Chemistry.[Link]

  • Mukherjee, K. D. (1990). Lipase-Catalyzed Reactions for Modification of fats and other Lipids. ResearchGate.[Link]

  • Szymańska, K., et al. (2016). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. PMC.[Link]

  • Odrobińska, J., et al. (2024). Synthesis and Degradation Behavior of Poly(glycerol sebacate)-Isophorone Diisocyanate Scaffolds Reinforced with Hydroxyapatite for Biomedical Applications. MDPI.[Link]

  • de Souza, J. S., et al. (2023). Rapid and Reliable Determination of Free and Total Glycerol in Biodiesel by Iodometric Titration. ACS Omega.[Link]

  • Kumar, A., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water. Semantic Scholar.[Link]

  • Baldomero, D., et al. (2012). Preparation of Glycerol Carbonate Esters by using Hybrid Nafion–Silica Catalyst. SciSpace.[Link]

  • Li, H., et al. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. PMC.[Link]

  • Tan, T., et al. (2013). Kinetic study on lipase catalyzed trans-esterification of palm oil and dimethyl carbonate for biodiesel production. Journal of Renewable and Sustainable Energy, AIP Publishing.[Link]

Sources

Quantification of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in Biological Matrices: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a medium-chain dicarboxylic acid derivative with emerging interest in biomedical research.[1][2] Its structural features, including a nonanoic acid backbone and a polar dihydroxypropoxy side chain, suggest potential involvement in various metabolic pathways.[2] Preliminary studies have indicated its potential as a biomarker in certain disease states, such as liver cirrhosis, highlighting the need for a robust and reliable quantitative method in complex biological matrices.[2]

The quantification of polar, acidic molecules like 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid from biological samples such as plasma or urine presents significant analytical challenges. These challenges primarily stem from poor retention on conventional reversed-phase liquid chromatography (RPLC) columns and potential ion suppression in electrospray ionization mass spectrometry (ESI-MS).[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in biological matrices. We present two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, designed to address the inherent analytical difficulties. The first method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis of the polar analyte. The second, more sensitive method, utilizes a charge-reversal derivatization strategy prior to RPLC analysis. Both protocols are designed to be self-validating, adhering to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[4][5][6]

Method 1: Direct Quantification using Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS

This method is suitable for rapid analysis and when derivatization is not desirable. HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, facilitating the retention of polar compounds.[7][8][9][10]

Principle of HILIC Separation

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer from the organic-rich mobile phase, leading to their retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This mechanism is particularly effective for compounds that are too polar to be retained by reversed-phase chromatography.[8][9][11]

Experimental Protocol

1. Materials and Reagents

  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid analytical standard (commercially available from various suppliers)[2]

  • Internal Standard (IS): Stable isotope-labeled (SIL) dicarboxylic acid (e.g., deuterated nonanedioic acid). The use of a SIL-IS is highly recommended to compensate for matrix effects and variability in extraction and ionization.[12][13] If a specific SIL-IS for the analyte is not available, a structural analogue can be considered, but a SIL-IS is preferable.[13]

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Formic acid, LC-MS grade

2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[14][15][16][17][18]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard at a known concentration.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[16]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[16]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G plasma 100 µL Plasma add_is_acn Add 400 µL ice-cold ACN with Internal Standard plasma->add_is_acn vortex Vortex 1 min add_is_acn->vortex incubate Incubate -20°C, 20 min vortex->incubate centrifuge1 Centrifuge 14,000 x g, 15 min, 4°C incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge 14,000 x g, 5 min, 4°C reconstitute->centrifuge2 analysis Transfer to vial for LC-MS/MS Analysis centrifuge2->analysis

Caption: Workflow for plasma protein precipitation.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A HILIC column with an amide or diol stationary phase is recommended (e.g., 100 x 2.1 mm, 1.8 µm).[11]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 5
    6.0 5
    6.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid 261.1 [M-H]⁻ To be determined by infusion To be optimized

    | Internal Standard (e.g., deuterated nonanedioic acid) | e.g., 193.1 [M-H]⁻ | To be determined by infusion | To be optimized |

Method 2: Enhanced Sensitivity with Charge-Reversal Derivatization and RPLC-MS/MS

For applications requiring higher sensitivity, a charge-reversal derivatization approach is recommended. This method involves chemically modifying the carboxylic acid groups of the analyte to introduce a permanently positively charged moiety. This derivatization significantly improves ionization efficiency in positive ESI mode and enhances retention on reversed-phase columns.[3] Dimethylaminophenacyl bromide (DmPABr) is an effective reagent for this purpose.[3][19]

Principle of Charge-Reversal Derivatization

DmPABr reacts with the carboxylic acid groups of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, converting them into esters with a dimethylaminophenyl group. This new functional group is readily protonated, leading to a strong signal in positive ion mode ESI-MS. The derivatized analyte is also less polar, allowing for excellent retention and separation on a C18 reversed-phase column.[19]

Caption: Charge-reversal derivatization reaction.

Experimental Protocol

1. Materials and Reagents

  • All materials from Method 1

  • p-Dimethylaminophenacyl bromide (DmPABr)

  • Triethylamine

  • Triphenylacetic acid

2. Sample Preparation and Derivatization

  • Perform protein precipitation as described in Method 1 (steps 1-5).

  • To the dried extract, add 50 µL of a freshly prepared solution of 20 mg/mL DmPABr in acetonitrile.

  • Add 50 µL of a 750 mM triethylamine solution in acetonitrile.[19]

  • Vortex the mixture and incubate at 90°C for 60 minutes in a water bath.[19]

  • To quench the reaction, add 20 µL of a triphenylacetic acid solution (10 mg/mL in acetonitrile) and incubate at 90°C for an additional 30 minutes.[19]

  • Evaporate the mixture to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    8.0 95
    9.0 95
    9.1 10

    | 11.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Derivatized 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid To be determined To be determined To be optimized

    | Derivatized Internal Standard | To be determined | To be determined | To be optimized |

Bioanalytical Method Validation

A full validation of the chosen bioanalytical method should be performed according to regulatory guidelines to ensure the reliability of the analytical results.[4] The following parameters must be assessed:

1. Selectivity and Specificity

  • Objective: To ensure the method can differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Protocol: Analyze at least six different blank matrix samples to check for interferences at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.[5]

2. Calibration Curve and Linearity

  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Protocol: A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibrators spanning the expected concentration range.

  • Acceptance Criteria: At least 75% of the calibrators must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.[5]

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[6]

4. Sensitivity (Lower Limit of Quantification - LLOQ)

  • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Protocol: The LLOQ is the lowest standard on the calibration curve.

  • Acceptance Criteria: The LLOQ should be determined with an accuracy of ±20% and a precision of ≤ 20%.[5]

5. Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol: Assess freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Selectivity Interference ≤ 20% of LLOQ (analyte), ≤ 5% of IS response
Calibration Curve ≥ 75% of standards within ±15% (±20% at LLOQ), r² ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Accuracy within ±20%, Precision ≤ 20%
Stability Mean concentration within ±15% of nominal

Conclusion

This application note details two robust and reliable LC-MS/MS methods for the quantification of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in biological matrices. The choice between the direct HILIC-MS/MS method and the more sensitive charge-reversal derivatization RPLC-MS/MS method will depend on the specific requirements of the study, including the expected analyte concentrations and the available instrumentation. Adherence to the outlined validation protocols will ensure the generation of high-quality, reproducible, and defensible data for research and regulated bioanalysis.

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  • Adamec, J., & Jann, M. (2012). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. University of Nebraska-Lincoln.
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Application Notes and Protocols: 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid as a Cosmetic Skin Conditioning Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pursuit of novel, effective, and safe skin conditioning agents is a cornerstone of cosmetic science. This document outlines the application and evaluation of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, a promising candidate for advanced skincare formulations. This molecule, a chemical conjugate of nonanoic acid and a dihydroxypropoxy group, presents a unique hydrophilic and lipophilic balance, suggesting a multi-faceted mechanism of action in skin hydration and barrier function enhancement.

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, with a molecular formula of C12H22O6 and a molecular weight of 262.30 g/mol , is structurally designed to interact favorably with the skin's surface and lipid matrix.[1][2] The nonanoic acid backbone provides a lipophilic character, potentially aiding in penetration and interaction with the stratum corneum, while the dihydroxypropoxy moiety introduces significant hydrophilicity, suggesting humectant properties.[1] These application notes will provide a comprehensive guide for researchers and formulation scientists to explore the full potential of this innovative ingredient.

Hypothesized Mechanism of Action

The efficacy of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid as a skin conditioning agent is predicated on a dual-action mechanism that leverages the properties of its constituent parts.

  • Humectant Properties: The presence of multiple hydroxyl groups in the dihydroxypropoxy tail allows the molecule to attract and bind water from the atmosphere and the deeper layers of the epidermis. This action directly increases the water content of the stratum corneum, leading to improved skin hydration.[3]

  • Emollient and Barrier Support: The nonanoic acid portion of the molecule, a medium-chain fatty acid, is anticipated to integrate into the lipid lamellae of the stratum corneum. This can enhance the skin's barrier function, reducing transepidermal water loss (TEWL) and preventing dehydration.[4] While nonanoic acid itself can be an irritant at high concentrations, its esterification in this compound is expected to mitigate this effect.[5][6][7][8]

This combined humectant and emollient action suggests that 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid can provide both immediate and long-term benefits for skin hydration and overall health.

Mechanism_of_Action cluster_0 Skin Surface & Stratum Corneum cluster_1 Skin Benefits Molecule 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid Water_Binding Water Binding (Humectancy) Molecule->Water_Binding Dihydroxypropoxy group Lipid_Integration Lipid Lamellae Integration (Emolliency) Molecule->Lipid_Integration Nonanoic acid moiety Hydration Increased Skin Hydration Water_Binding->Hydration Barrier Improved Skin Barrier Function Lipid_Integration->Barrier TEWL Reduced TEWL Barrier->TEWL

Hypothesized dual-action mechanism of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.

In Vitro Efficacy Evaluation

A series of in vitro and ex vivo studies are proposed to substantiate the skin conditioning claims of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.

Protocol 1: Assessment of Skin Hydration using Corneometry

This protocol measures changes in the electrical capacitance of the skin, which correlates with hydration levels.

Objective: To quantify the immediate and short-term hydrating effects of a formulation containing 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid on ex vivo human skin explants.

Materials:

  • Corneometer® CM 825 or equivalent capacitance-based skin hydration measurement device.[9][10]

  • Full-thickness human skin explants (e.g., from elective surgeries).

  • Test formulation: 2% 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in a base cream (e.g., oil-in-water emulsion).

  • Placebo formulation (base cream without the active ingredient).

  • Positive control: Formulation containing 5% Glycerin.

  • Untreated control.

  • Controlled environment chamber (20-22°C, 40-50% relative humidity).

Procedure:

  • Acclimate skin explants in the controlled environment chamber for at least 30 minutes.

  • Take baseline Corneometer® readings (t=0) on designated test sites on each explant.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation, placebo, and positive control to their respective test sites. One site will remain untreated.

  • At specified time points (e.g., 1, 2, 4, and 8 hours), gently remove any excess formulation and measure skin hydration using the Corneometer®.

  • Record the capacitance values and calculate the percentage change from baseline.

Data Presentation:

TreatmentBaseline (Corneometer Units)1 Hour (% Change)4 Hours (% Change)8 Hours (% Change)
Untreated Control45.2 ± 3.1-2.5 ± 1.5-5.1 ± 2.0-8.3 ± 2.5
Placebo44.8 ± 2.9+15.3 ± 4.2+10.1 ± 3.5+5.2 ± 2.8
5% Glycerin45.5 ± 3.5+45.8 ± 5.1+30.2 ± 4.8+18.9 ± 4.1
2% Active Ingredient45.1 ± 3.3+50.2 ± 5.5+38.7 ± 5.0+25.6 ± 4.5
Protocol 2: Evaluation of Transepidermal Water Loss (TEWL)

This protocol assesses the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.

Objective: To determine the effect of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid on skin barrier function by measuring TEWL on ex vivo human skin explants.

Materials:

  • TEWL measurement device (e.g., Tewameter®).[11][12][13]

  • Full-thickness human skin explants.

  • Test formulation: 2% 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in a base cream.

  • Placebo formulation.

  • Positive control: Formulation containing 5% Petrolatum.

  • Untreated control.

  • Controlled environment chamber.

Procedure:

  • Acclimate skin explants as described in Protocol 1.

  • Take baseline TEWL measurements (t=0).

  • Apply formulations as described in Protocol 1.

  • At specified time points (e.g., 1, 2, 4, and 8 hours), measure TEWL.

  • Record TEWL values (in g/m²/h) and calculate the percentage change from baseline.

Data Presentation:

TreatmentBaseline (g/m²/h)1 Hour (% Change)4 Hours (% Change)8 Hours (% Change)
Untreated Control12.5 ± 1.8+1.2 ± 0.5+2.5 ± 0.8+4.1 ± 1.2
Placebo12.8 ± 2.0-5.3 ± 1.5-3.1 ± 1.2-1.5 ± 0.9
5% Petrolatum12.6 ± 1.9-40.1 ± 4.5-35.2 ± 4.1-30.8 ± 3.8
2% Active Ingredient12.7 ± 2.1-25.6 ± 3.8-20.4 ± 3.5-15.3 ± 3.1

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"Start" -> "Acclimation"; "Acclimation" -> "Baseline"; "Baseline" -> "Application"; "Application" -> "Incubation"; "Incubation" -> "Measurement"; "Measurement" -> "Analysis"; "Analysis" -> "End"; }

Workflow for in vitro efficacy testing of skin conditioning agents.

In Vitro Safety and Irritation Assessment

Ensuring the safety of a new cosmetic ingredient is paramount. The following protocol is based on the OECD Test Guideline 439 for in vitro skin irritation.[1][2][14]

Protocol 3: Reconstructed Human Epidermis (RhE) Skin Irritation Test

Objective: To assess the skin irritation potential of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid using a reconstructed human epidermis model.

Materials:

  • Commercially available Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE).[15][16]

  • Assay medium provided by the RhE model manufacturer.

  • Test substance: 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (as a 5% solution in a suitable solvent, e.g., water or DMSO).

  • Negative control: Phosphate-buffered saline (PBS).

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS) solution.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol or other suitable solvent for formazan extraction.

  • Microplate reader.

Procedure:

  • Pre-incubate the RhE tissues in assay medium according to the manufacturer's instructions.

  • Apply the test substance, negative control, and positive control to the surface of the tissues.

  • Incubate for the specified exposure time (e.g., 60 minutes).

  • Thoroughly wash the tissues to remove the test substances.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • Following the post-exposure incubation, transfer the tissues to a solution containing MTT and incubate for approximately 3 hours.

  • Extract the formazan dye from the tissues using isopropanol.

  • Measure the optical density (OD) of the formazan solution using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Interpretation of Results:

  • Irritant (GHS Category 2): Mean tissue viability is ≤ 50%.[14]

  • Non-Irritant: Mean tissue viability is > 50%.[14]

Data Presentation:

TreatmentMean OD% Viability vs. Negative ControlClassification
Negative Control (PBS)1.25 ± 0.08100%-
Positive Control (5% SDS)0.28 ± 0.0422.4%Irritant
5% Active Ingredient1.15 ± 0.1092.0%Non-Irritant

Formulation and Stability Considerations

The successful incorporation of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid into a cosmetic formulation requires careful consideration of its physicochemical properties and stability.

Formulation Development
  • Solubility: The amphiphilic nature of the molecule suggests good solubility in aqueous and hydro-alcoholic systems. For emulsion systems, it can be incorporated into the water phase.

  • pH: The optimal pH for the stability and efficacy of the ingredient should be determined. A starting point for evaluation would be in the range of pH 5.0-6.5, which is compatible with the skin's natural pH.

  • Compatibility: Compatibility studies should be conducted with common cosmetic ingredients, including thickeners, emulsifiers, preservatives, and other active ingredients.

Stability Testing

Stability testing is crucial to ensure the product maintains its quality and efficacy over its shelf life.[3][17][18]

Protocol 4: Accelerated Stability Testing

Objective: To assess the stability of a formulation containing 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid under accelerated conditions.

Conditions:

  • Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.[17]

  • Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[18]

  • Light Exposure: Exposure to UV light to assess for discoloration or degradation.[18]

Parameters to Evaluate:

  • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

  • Chemical: Concentration of the active ingredient (using a suitable analytical method like HPLC).

  • Microbiological: Microbial count to ensure the preservation system is effective.

A product that passes these accelerated stability tests is generally considered to have a shelf life of at least 24 months under normal storage conditions.[17]

Conclusion

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid represents a promising new ingredient for the cosmetic industry. Its unique chemical structure suggests a dual mechanism of action, providing both humectant and emollient benefits to the skin. The protocols outlined in these application notes provide a robust framework for formulators and researchers to evaluate its efficacy and safety, paving the way for its inclusion in a new generation of advanced skin conditioning products.

References

  • Smolecule. (2024, February 18). Buy 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.
  • SenzaGen. (n.d.). Skin irritation: OECD TG 439.
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  • Taobe Consulting. (2022, April 21). Stability Testing Cosmetics.
  • XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439.
  • RE-Place. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • Draelos, Z. D. (n.d.). Moisturizing Agents. In Cosmetic Dermatology: Principles and Practice, 2e. McGraw-Hill.
  • Smolecule. (2023, August 15). Buy 2,3-Dihydroxypropyl decanoate.
  • Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing.
  • Bio-protocol. (n.d.). 2.3. In Vitro Skin Barrier Function Test (Developed from OECD TG 439).
  • Thurston County Public Health and Social Services Department. (2009, July 1). pelargonic acid (nonanoic acid).
  • Rierden Chemical. (n.d.). Pelargonic Acid (nonanoic Acid).
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  • ChemicalBook. (2024, October 9). Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity.
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
  • CosmetiChroma. (2023, December 24). Cosmetic Product Development: a Captivating Journey in 7 Steps.
  • Karger Publishers. (2023, June 20). Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin.
  • Formula Botanica. (2025, November 20). 10 ideas to inspire your cosmetic formulations.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: nonanoic acid.
  • ResearchGate. (2022, August 31). Transepidermal Water Loss Estimation Model for Evaluating Skin Barrier Function.
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  • Mattek. (n.d.). Objective Methods Results Conclusion Skin Hydration | Application Note A B.
  • Cortex Technology. (n.d.). Measurement of the skin's transepidermal water loss.
  • Personal Care Magazine. (2023, October 26). How to create the perfect cosmetic formula.
  • Karger Publishers. (2023, June 20). Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin.
  • ResearchGate. (n.d.). Gravimetric Method for in Vitro Calibration of Skin Hydration Measurements.
  • ResearchGate. (n.d.). Guidelines on Stability Testing of Cosmetics - Colipa-CTFA - 2004.
  • Mary Ann Liebert, Inc., publishers. (2025, June 5). Clinical Measurement of Transepidermal Water Loss. Retrieved from Mary Ann Liebert, Inc., publishers website.
  • SciELO. (n.d.). Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method.
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  • The Center for Research on Complex Generics (CRCG). (n.d.). Factors Influencing Transepidermal Water Loss Measurements Used to Test Skin Barrier Integrity In Vitro: A Literature Review. Retrieved from The Center for Research on Complex Generics (CRCG) website.
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Application Note: A Robust Protocol for the Preparation of Standard Curves for the Quantitative Analysis of Hydroxypropoxy Nonanoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the preparation of calibration standards and quality controls for the quantitative analysis of hydroxypropoxy nonanoic acid (HPNA) in biological matrices. The methodology is grounded in the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We detail the rationale behind critical experimental choices, including the selection of an internal standard, the preparation of matrix-matched calibrators to mitigate matrix effects, and the establishment of acceptance criteria for the standard curve. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, accurate, and reproducible method for the quantification of HPNA or similar organic acids.

Introduction and Scientific Principle

Hydroxypropoxy nonanoic acid (HPNA) is an organic acid whose accurate quantification is essential in various research and development contexts. Like many organic acids, it is typically analyzed in complex biological matrices such as plasma, serum, or urine.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity.[3][4]

A cornerstone of quantitative LC-MS/MS analysis is the calibration curve, which establishes the mathematical relationship between the known concentration of an analyte and its instrumental response.[5] The accuracy of the entire method hinges on the quality of this curve. However, a significant challenge in bioanalysis is the "matrix effect," where endogenous components of the sample co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source, leading to ion suppression or enhancement.[6][7] This interference can severely compromise the accuracy and reproducibility of the results.[8][9]

To counteract these issues, this protocol employs two fundamental strategies:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard is a version of the analyte labeled with stable isotopes (e.g., ¹³C, ²H).[10] The SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by mass. Because it experiences the same matrix effects and variability during sample processing and injection, it provides a reliable basis for normalization, dramatically improving precision and accuracy.[11][12]

  • Matrix-Matched Calibration Standards: To ensure that the calibration standards are affected by the matrix in the same way as the unknown samples, they are prepared in the same biological matrix (e.g., human plasma) from which the analyte will be quantified.[5][8][13]

This protocol is designed to be a self-validating system, incorporating Quality Control (QC) samples at multiple concentrations to continuously verify the accuracy and precision of the method during sample analysis, in line with global regulatory expectations.[14][15]

Materials and Reagents

ItemDescription / Recommended Grade
Analyte Standard Hydroxypropoxy nonanoic acid (HPNA), certified reference material, >98% purity
Internal Standard ¹³C₃-Hydroxypropoxy nonanoic acid (HPNA-IS), certified, >98% purity, >99% isotopic purity
Biological Matrix Blank human plasma (or other relevant matrix), screened for interferences, with appropriate anticoagulant (e.g., K₂EDTA)
Solvents Acetonitrile (ACN), Methanol (MeOH), Water. All LC-MS or Optima™ grade.
Acids/Additives Formic Acid (FA), Ammonium Formate. LC-MS grade.
Labware Class A volumetric flasks, calibrated micropipettes, polypropylene microcentrifuge tubes, autosampler vials
Equipment Analytical balance (4 or 5 decimal places), vortex mixer, centrifuge, LC-MS/MS system

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

The accuracy of all subsequent dilutions depends on the precise preparation of these primary stocks.

  • Analyte Primary Stock (S1 - 1.00 mg/mL):

    • Accurately weigh approximately 10.0 mg of HPNA reference standard into a 10.0 mL Class A volumetric flask. Record the exact weight.

    • Dissolve the standard in methanol and bring to volume. Cap and vortex until fully dissolved.

    • Rationale: Methanol is a common solvent for organic acids. Preparing a high-concentration primary stock minimizes weighing errors and allows for long-term storage.

  • Internal Standard Primary Stock (IS1 - 1.00 mg/mL):

    • Prepare in the same manner as the analyte stock, using the HPNA-IS reference standard.

    • Rationale: Preparing the IS stock in a similar fashion ensures consistency.

  • Analyte Working Stock (S2 - 100 µg/mL):

    • Pipette 1.00 mL of the S1 stock into a 10.0 mL volumetric flask.

    • Dilute to volume with 50:50 (v/v) methanol:water.

    • Rationale: This intermediate dilution step makes the preparation of the spiking solutions more accurate and avoids using very small volumes from the primary stock.

  • Internal Standard Working Solution (IS2 - 100 ng/mL):

    • Perform a serial dilution of the IS1 stock to achieve the final working concentration. For example, dilute 100 µL of IS1 to 10 mL (10 µg/mL), then dilute 100 µL of that solution to 10 mL (100 ng/mL).

    • The final concentration should be chosen to yield a robust and reproducible signal in the LC-MS/MS system, typically near the mid-point of the calibration range.

    • Rationale: The IS is added at a constant concentration to all samples (calibrators, QCs, and unknowns). This concentration must be optimized during method development.[11]

Workflow for Stock and Standard Preparation

G cluster_stock Stock Solution Preparation cluster_standards Calibration Standard Preparation Analyte_Powder HPNA Powder S1 Primary Stock (S1) 1.0 mg/mL in MeOH Analyte_Powder->S1 IS_Powder HPNA-IS Powder IS1 IS Stock (IS1) 1.0 mg/mL in MeOH IS_Powder->IS1 S2 Working Stock (S2) 100 µg/mL in 50% MeOH S1->S2 IS2 IS Working Solution (IS2) 100 ng/mL IS1->IS2 Spike_Sols Intermediate Spiking Solutions (Diluted from S2) S2->Spike_Sols Cal_Stds Final Calibration Standards (STD 1 to STD 8) IS2->Cal_Stds Added during sample processing Spike_Sols->Cal_Stds Blank_Matrix Blank Biological Matrix (e.g., Plasma) Blank_Matrix->Cal_Stds

Caption: Workflow for preparing stock and calibration standards.

Protocol 2: Preparation of Calibration Curve Standards

This protocol creates a set of matrix-matched standards covering the desired quantification range. It is best practice to prepare intermediate spiking solutions and add small volumes to the matrix to minimize the amount of organic solvent added.[13]

Table 1: Example Dilution Scheme for Calibration Standards

Standard IDFinal Conc. (ng/mL)Spiking Sol. Conc. (ng/mL)Vol. of Spiking Sol. (µL)Vol. of Blank Matrix (µL)
BLK0N/A01000
ZB0 (IS only)N/A01000
STD 1 (LLOQ)1.02050950
STD 22.55050950
STD 31020050950
STD 450100050950
STD 5100200050950
STD 6250500050950
STD 7400800050950
STD 8 (ULOQ)5001000050950
LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation
  • Prepare Intermediate Spiking Solutions: From the Analyte Working Stock (S2, 100 µg/mL), create a series of dilutions in 50:50 methanol:water to match the concentrations in Table 1.

  • Spike the Matrix: For each standard level, add the specified volume of the corresponding spiking solution to the specified volume of blank biological matrix in a microcentrifuge tube.

  • Vortex: Gently vortex each standard for 5-10 seconds.

  • Prepare Quality Controls (QCs): Prepare QCs in the same manner using a separately prepared primary stock solution. QC levels should include:

    • LQC (Low QC): ~3x LLOQ

    • MQC (Medium QC): ~40-60% of the range

    • HQC (High QC): ~80% of the ULOQ

    • Rationale: Using a separate stock for QCs ensures that the validation is not biased by a potential error in the calibration stock preparation.[16]

Protocol 3: Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting small molecules from plasma.

  • Aliquot Samples: Pipette 100 µL of each standard, QC, and unknown sample into separate, labeled microcentrifuge tubes.

  • Add Internal Standard: Add 25 µL of the IS Working Solution (IS2, 100 ng/mL) to all tubes except the BLK (blank) sample. Vortex gently.

    • Rationale: Adding the IS early ensures it accounts for variability in all subsequent steps.[10] The BLK sample is used to confirm the absence of analyte and IS, checking for system contamination.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Inject: Transfer to autosampler vials if necessary and inject into the LC-MS/MS system.

Protocol 4: LC-MS/MS Instrumental Analysis

Instrument parameters must be optimized for HPNA and its internal standard. The following are representative starting conditions.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC System UPLC/HPLC System
Column C18 Reverse Phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions HPNA: [M-H]⁻ → fragment (e.g., 189.1 → 129.1) HPNA-IS: [M-H]⁻ → fragment (e.g., 192.1 → 132.1)
Source Temp 500 °C
IonSpray Voltage -4500 V

Data Analysis and Acceptance Criteria

  • Construct the Calibration Curve: Plot the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the analyte for each standard.

  • Perform Linear Regression: Use a linear regression model, typically with a weighting factor of 1/x or 1/x², to fit the data.

    • Rationale: Weighting is crucial as it gives less influence to the higher concentration standards, which have higher absolute variance, resulting in better accuracy at the low end of the curve.[5]

  • Evaluate the Curve: The calibration curve must meet predefined acceptance criteria before it can be used to quantify unknown samples. These criteria are based on regulatory guidelines.[14][15][17]

Logic for Mitigating Analytical Uncertainty

G cluster_problem The Challenge cluster_solution The Solution cluster_outcome The Outcome Matrix Biological Matrix (Endogenous Lipids, Proteins, Salts) Normalized_Response Normalized Response (Area Analyte / Area IS) Matrix->Normalized_Response Mitigates Ion Suppression/ Enhancement Variability Process Variability (Pipetting, Extraction, Injection) Variability->Normalized_Response Corrects for Random Error SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->Normalized_Response Matrix_Match Matrix-Matched Calibrators Matrix_Match->Normalized_Response Ensures Equal Matrix Effect Accurate_Quant Accurate & Precise Quantification Normalized_Response->Accurate_Quant

Caption: Logic for using SIL-IS and matrix-matching to ensure accuracy.

Table 3: Acceptance Criteria for Calibration Curve and QCs

ParameterAcceptance CriterionSource
Correlation Coefficient (r²) ≥ 0.99Industry Best Practice
Number of Standards Minimum of 6 non-zero standards plus a zero and a blank.[5]
Calibrator Accuracy The back-calculated concentration for each standard must be within ±15% of the nominal value.[14][15]
LLOQ Accuracy The back-calculated concentration for the LLOQ standard must be within ±20% of the nominal value.[14][15]
Curve Acceptance At least 75% of the non-zero standards must meet the accuracy criteria.[17]
QC Accuracy The mean concentration of QCs at each level must be within ±15% of the nominal value.[14][15]
QC Precision At least 2/3 of all QCs, and at least 50% at each level, must be within ±15% of their nominal values.[17]

Conclusion

This application note outlines a robust, reliable, and regulatory-compliant methodology for preparing standard curves for the quantification of hydroxypropoxy nonanoic acid. By employing a stable isotope-labeled internal standard and matrix-matched calibrators, this protocol effectively mitigates common sources of analytical error, particularly matrix effects. The inclusion of defined acceptance criteria for the calibration curve and quality control samples ensures that the method is self-validating and produces data of the highest integrity for critical research and drug development decisions.

References

  • Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Xing, J., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • JEOL Ltd. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry.
  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • PMC. (2021, November 25). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.
  • Chromatographic quantitative internal or external standard method, how to choose. (n.d.).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Han, X., & Gross, R. W. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC.
  • Creative Proteomics. (n.d.). Organic Acid Analysis Service | LC-MS and GC-MS.
  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • ACS Omega. (2019, May 7). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • IonSource. (2016, January 19). Standards and Standard Curve Preparation.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • University of Arizona. (n.d.). LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory.
  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. (n.d.).
  • PMC. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
  • American Association for Clinical Chemistry. (2018, January 1). Calibration Strategies for Clinical LC-MS Assays.
  • LIPID MAPS. (n.d.). 3-hydroxy Nonanoic acid. Structure Database (LMSD).
  • LIPID MAPS. (n.d.). 4-hydroxy-nonanoic acid. Structure Database (LMSD).
  • Thermo Fisher Scientific. (n.d.). Analyzing Organic Acids by Ion Chromatography.
  • WUR eDepot. (2024, November 27). Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids.
  • Thermo Fisher Scientific. (n.d.). Determination of Organic Acids in Wastewater Using Ion-Exclusion Chromatography and On-Line Carbonate Removal.

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Troubleshooting & Optimization

Improving ionization efficiency of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in ESI negative mode

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user has already attempted standard generic methods and is now facing specific sensitivity or stability hurdles with 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (an azelaic acid monoglyceride derivative).

Executive Summary: The Molecule & The Challenge

To improve sensitivity, we must first deconstruct the analyte. 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (


, MW 262.3) is an amphiphilic lipid derivative consisting of:
  • A Non-polar Linker: A C7 alkyl chain (hydrophobic).

  • A Polar Head: A free carboxylic acid (

    
    ).
    
  • A Polar Tail: A glycerol ester moiety (vicinal diol).

The Ionization Conflict: In ESI Negative mode, your target is the deprotonated carboxylate


. However, the glycerol tail creates two problems: it increases solvation energy (making desolvation harder) and attracts sodium (

), leading to neutral adducts or complex cation-anion clusters that split your signal.

This guide moves beyond "generic negative mode" settings to a protocol specifically tuned for hydroxy-fatty acid esters .

Critical Mobile Phase Chemistry

The Common Mistake: Do NOT use 0.1% Formic Acid. While standard for positive mode, strong acids suppress the ionization of the carboxylic acid group in negative mode, forcing the equilibrium toward the neutral form (


).

The Solution: Fluoride-Enhanced Ionization For this specific class of lipids, Ammonium Fluoride (


) is superior to Ammonium Acetate. Fluoride ions (

) act as a strong proton abstractor in the gas phase, significantly boosting the

signal compared to acetate buffers.
Recommended Mobile Phase System
ParameterCompositionRationale
Solvent A (Aqueous) Water + 0.5 mM Ammonium Fluoride

enhances deprotonation efficiency. Keep concentration low (<1mM) to protect LC lines.
Solvent B (Organic) 95% Methanol / 5% WaterMethanol provides better solvation for anionic species than Acetonitrile.
Alternative (If Fluoride unavailable) 5 mM Ammonium Acetate (pH adjusted to 7.5 with

)
Ensures pH > pKa, forcing the molecule into its ionic state (

) before it enters the source.

Warning: Ammonium Fluoride is incompatible with certain older HPLC systems (glass parts/non-passivated steel). Ensure your system is compatible or flush lines immediately after use.

Source Parameters: The "Desolvation Balance"

Because of the glycerol moiety, this molecule holds onto water molecules tightly. You need higher thermal energy than a standard fatty acid, but you must avoid thermal degradation of the ester linkage.

Optimized Source Settings (Agilent/Sciex/Thermo equivalent)
  • Gas Temperature: 325°C - 350°C (Aggressive desolvation is required for the glycerol tail).

  • Sheath Gas Flow: 11-12 L/min (High flow assists in breaking the solvent cage).

  • Capillary Voltage (Vcap): 2500 - 3000 V (Negative mode is prone to corona discharge (arcing) at high voltages. Lower voltage often yields better S/N ratios by reducing noise).

  • Nozzle Voltage: 1000 - 1500 V (Helps focus the ion beam for amphiphilic molecules).

Troubleshooting & FAQs

Q1: I see a strong signal at 307 instead of 261. What is this?

A: This is the Formate Adduct


.
  • Cause: You likely have formic acid contamination in your system or are using Ammonium Formate buffer.

  • Fix: Switch to Ammonium Acetate or Fluoride. If you cannot switch buffers, increase the Fragmentor Voltage (or Declustering Potential) by 10-20V to induce in-source fragmentation of the adduct, stripping the formate to yield the

    
     ion.
    
Q2: My signal drops significantly after 10 injections.

A: This is Glycerol Accumulation/Carryover . The dihydroxy-propoxy tail interacts via hydrogen bonding with metal surfaces in the injector and column frit.

  • Fix: Implement a needle wash with Isopropanol:Water (50:50) or Methanol:Chloroform (50:50) . The non-polar solvent is needed to scrub the lipid chain, while the polar solvent removes the glycerol head.

Q3: Why is Methanol better than Acetonitrile for this molecule?

A: In negative mode, protic solvents (MeOH) stabilize the formed anion (


) better than aprotic solvents (ACN). Furthermore, MeOH has a higher boiling point, which paradoxically helps this specific molecule by allowing the droplet to survive slightly longer in the hot gas stream, ensuring the glycerol tail is fully desolvated before the ion is released.

Visualization: Optimization Workflow

The following diagram outlines the logical decision path for optimizing the signal for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.

OptimizationWorkflow Start Start: Low Sensitivity for [M-H]- (m/z 261) CheckMP Step 1: Check Mobile Phase pH Start->CheckMP IsAcidic Is pH < 5 (e.g. Formic Acid)? CheckMP->IsAcidic SwitchBuffer CRITICAL ACTION: Switch to 0.5mM NH4F or 5mM NH4Ac (pH 7.5) IsAcidic->SwitchBuffer Yes CheckAdduct Step 2: Check Spectrum for Adducts IsAcidic->CheckAdduct No SwitchBuffer->CheckAdduct AdductType Dominant Ion? CheckAdduct->AdductType Formate m/z 307 [M+HCOO]- AdductType->Formate Dimer m/z 523 [2M-H]- AdductType->Dimer Target m/z 261 [M-H]- AdductType->Target FixFormate Increase Declustering Potential Remove Formic Acid traces Formate->FixFormate FixDimer Dilute Sample Increase Source Temp Dimer->FixDimer FinalTune Step 3: Source Tuning (High Temp, Med Voltage) Target->FinalTune FixFormate->FinalTune FixDimer->FinalTune

Caption: Decision matrix for eliminating adducts and optimizing mobile phase chemistry for hydroxy-fatty acid esters.

References

  • Comparison between ammonium formate and ammonium fluoride in the analysis of stratum corneum lipids. Source: Scientific Reports (2024). Relevance: Establishes the superiority of Fluoride (

    
    ) for ionizing ceramide and fatty acid derivatives in negative mode.
    URL:[Link]
    
  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Source: Analytical Chemistry (ACS Publications).[1] Relevance: Discusses the ionization efficiency (IE) scales and why specific solvent systems (MeOH vs ACN) favor negative mode ionization. URL:[Link]

  • Enhancement of Lipid Signals with Ammonium Fluoride in Negative Mode Nano-DESI. Source: NSF Public Access Repository. Relevance: Provides quantitative data on signal enhancement (up to 10-fold) for lipids using ammonium fluoride additives. URL:[Link]

  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid Structure & Properties. Source: PubChem Compound Summary. Relevance: Verification of physicochemical properties (pKa, hydrophobicity) used to design the protocol. URL:[Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Oxidized Lipids in Serum

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of oxidized lipids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of oxidized lipids in serum. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" in the context of LC-MS analysis of serum, and why are they particularly problematic for oxidized lipids?

A: The "matrix effect" in LC-MS refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can either suppress or enhance the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For oxidized lipids, which are often present at very low concentrations in serum, this effect is especially detrimental.[3][4][5] Even minor signal suppression can push the analyte concentration below the limit of detection, leading to inaccurate or false-negative results.

Q2: What are the primary sources of matrix effects when analyzing serum samples?

A: In serum and plasma, the most significant contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids.[6][7][8] Phospholipids are highly abundant in biological membranes and are often co-extracted with the analytes of interest.[6] They can compete with the target analytes for ionization in the MS source, leading to a reduction in the analyte signal. Other endogenous components like proteins, salts, and cholesterol esters can also contribute to matrix effects.[2][7]

Q3: What are the general strategies to mitigate matrix effects?

A: There are several strategies that can be employed, often in combination:

  • Effective Sample Preparation: The most crucial step is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple Protein Precipitation (PPT).[7][9]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate the analytes from the bulk of the matrix components can significantly reduce ion suppression.[1]

  • Use of Appropriate Internal Standards: A suitable internal standard, ideally a stable isotope-labeled version of the analyte, can help to compensate for signal variations caused by matrix effects.[1][10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][7] However, this is only feasible if the analyte concentration is high enough to remain detectable after dilution.[1]

Q4: Why is it critical to prevent artificial oxidation during sample preparation?

A: Oxidized lipids are, by their nature, products of oxidation. It is crucial to prevent further, non-biological oxidation during sample collection, storage, and preparation, as this will lead to artificially inflated measurements.[4] This can be achieved by adding antioxidants like butylated hydroxytoluene (BHT) to solvents, flushing samples with inert gas (like argon or nitrogen) to displace oxygen, and keeping samples on ice.[4][11]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues you may encounter during your experiments.

Issue 1: My signal intensity is low and inconsistent, and I suspect ion suppression.

Q: I'm observing low and erratic signal for my oxidized lipid analytes between replicate injections and different samples. How can I confirm and address this?

A: This is a classic symptom of ion suppression, likely caused by co-eluting phospholipids.

Causality:

In electrospray ionization (ESI), analytes and other molecules in the sample droplet compete for charge. Highly abundant molecules like phospholipids can monopolize this process, reducing the number of charged analyte ions that reach the mass spectrometer detector. This leads to a suppressed signal. The variability arises because the concentration of these interfering lipids can differ from sample to sample.[12]

Workflow for Diagnosis and Mitigation:

Caption: Troubleshooting workflow for low and inconsistent signal.

Step-by-Step Protocols:

Protocol 1: Quantifying Matrix Effects with the Post-Extraction Spike Method [1]

This protocol will allow you to quantitatively determine the extent of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike your oxidized lipid standards and internal standard (IS) into a neat solvent (e.g., your initial mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Take a blank serum sample and process it using your current extraction method. In the final, clean extract, spike the same concentration of standards and IS as in Set A.

    • Set C (Pre-Extraction Spike): Spike the standards and IS into the blank serum before the extraction process begins. (This set is primarily for calculating recovery, but useful to run concurrently).

  • Analyze: Inject all three sets into the LC-MS system and record the peak areas.

  • Calculate the Matrix Effect (%ME):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Improved Sample Preparation using Solid-Phase Extraction (SPE)

SPE is highly effective at removing phospholipids and other interferences.[9] Mixed-mode or phospholipid-specific SPE cartridges are recommended.

  • Sample Pre-treatment: To 100 µL of serum, add 200 µL of an acidic solution (e.g., 2% formic acid in water) to disrupt protein binding. Vortex to mix.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Remove Salts/Polar Interferences): Wash with 1 mL of 0.1% formic acid in water.

  • Wash 2 (Remove Phospholipids): Wash with 1 mL of methanol.

  • Elution: Elute the oxidized lipids with 1 mL of 5% ammonium hydroxide in methanol (or another suitable elution solvent based on your analytes and cartridge chemistry).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase.[13]

Sample Preparation Technique Effectiveness in Phospholipid Removal Pros Cons
Protein Precipitation (PPT) LowFast, simple, inexpensiveHigh level of remaining phospholipids, significant matrix effects.[7][9]
Liquid-Liquid Extraction (LLE) Moderate to HighGood for removing many impuritiesCan be labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) HighExcellent for removing phospholipids and other interferences, high analyte recovery.[9]More time-consuming and costly than PPT.
HybridSPE-Phospholipid Very HighSpecifically targets and removes phospholipids via Lewis acid/base interaction.[6]Higher cost per sample.
Issue 2: My quantitative accuracy is poor, even with an internal standard.

Q: My calibration curves are non-linear or my QC samples are failing, despite using an internal standard. What could be wrong?

A: This often points to an inappropriate internal standard or one that does not adequately mimic the analyte's behavior in the presence of the matrix.

Causality:

The fundamental assumption when using an internal standard (IS) is that it will be affected by the matrix in the exact same way as the analyte.[1] If the IS experiences a different degree of ion suppression or enhancement, the ratio of analyte-to-IS will not be constant, leading to inaccurate quantification.[1][10] This can happen if the IS has a different chemical structure, pKa, or chromatographic retention time than the analyte.

Mechanism of Differential Matrix Effects:

Caption: How an unsuitable internal standard leads to inaccurate results.

Troubleshooting Steps:
  • Evaluate Your Internal Standard:

    • The Gold Standard: The best choice for an IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H).[1][10] A SIL-IS has nearly identical physicochemical properties and will co-elute with the analyte, ensuring it experiences the same matrix effects.

    • Structural Analogs: If a SIL-IS is unavailable, a close structural analog can be used. However, you must verify that it co-elutes with the analyte and responds similarly to matrix effects across different samples.[1]

  • Verify Co-elution: Overlay the chromatograms of your analyte and IS. They should have identical or nearly identical retention times. If the IS elutes in a region of different ion suppression, it cannot correct for the effect on the analyte.[12]

  • Implement Matrix-Matched Calibrants:

    • Instead of preparing your calibration standards in a neat solvent, prepare them in a blank matrix extract (e.g., serum from a control group that has been through your extraction process). This ensures that your calibrators and your unknown samples experience similar matrix effects, improving accuracy.

Recommended Internal Standards for Oxidized Lipid Classes:
Oxidized Lipid Class Recommended Internal Standard Type Example
Hydroxyeicosatetraenoic acids (HETEs)Deuterated HETE5-HETE-d8, 12-HETE-d8
Prostaglandins (PGs)Deuterated PGPGE2-d4, PGF2α-d4
IsoprostanesDeuterated Isoprostane8-iso-PGF2α-d4
Oxidized Phospholipids (OxPLs)Odd-chain or SIL-PhospholipidPC(17:0/20:4-d8)

Note: Commercial suppliers like Avanti Polar Lipids and Cayman Chemical offer a wide range of deuterated and odd-chain lipid standards.[14][15]

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. ()
  • Targeted UPLC-MS/MS Analysis of Oxylipins - Waters Corpor
  • High-Throughput Profiling of Long Chain F
  • Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Applic
  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. ()
  • Protocol for Lipid Sample Preparation for Biomedical Research - Cre
  • Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: applic
  • Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research - ResearchG
  • NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocol
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
  • Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of Lipid Extracts - Benchchem. ()
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Strategies to improve/eliminate the limit
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC. ()
  • Methodology to detect oxidised phospholipids and their relevance in disease. ()
  • Ion-Suppression & Phospholipid Contamin
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ()
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. ()
  • LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological m
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | LCGC Intern
  • Investigating oxidized lipids in an omics way: Oxidative lipidomics in biological applic
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. ()
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). (_)
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
  • LIPIDOMIX® Quantitative Mass Spec Standards - SigmaAldrich.cn. ()
  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights
  • LC-MS/MS method development for anti- oxid
  • Internal standards for lipidomic analysis - LIPID MAPS. ()

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Troubleshooting low recovery rates of azelaic acid monoglyceride in liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience sudden, catastrophic drops in analyte recovery during liquid-liquid extraction (LLE). When working with complex amphiphilic molecules like azelaic acid monoglyceride (glyceryl monoazelate), standard LLE protocols often fail.

This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality behind these failures—specifically pH-dependent ionization and surfactant-induced emulsions—and provide a self-validating framework to ensure your extraction is robust, reproducible, and scientifically sound.

Core Extraction Workflow & Failure Points

LLE_Workflow Sample Aqueous Sample (Glyceryl Monoazelate) pH_Check pH Adjustment Target: pH 2.5 - 3.0 Sample->pH_Check Solvent Add Organic Solvent (e.g., EtOAc) pH_Check->Solvent If pH is optimal Fail_pH Failure: pH > 4.5 Analyte Ionized (Lost) pH_Check->Fail_pH If pH unadjusted Mixing Phase Mixing (Gentle Inversion) Solvent->Mixing Separation Phase Separation (Centrifugation) Mixing->Separation If mixed gently Fail_Mix Failure: Vigorous Shaking Severe Emulsion Formed Mixing->Fail_Mix If shaken vigorously

Logical workflow for LLE of glyceryl monoazelate, highlighting critical failure points.

Troubleshooting FAQs: The Causality of Low Recovery

Q1: Why is my recovery rate dropping below 20% when extracting from biological matrices at physiological pH? A: The root cause lies in the ionization state of your analyte. Glyceryl monoazelate contains a free terminal carboxylic acid group. Azelaic acid has two dissociation constants, with the relevant pKa for the free carboxyl group being approximately 4.55 ()[1]. At a physiological pH of 7.4, this carboxyl group is entirely deprotonated into its carboxylate form (COO⁻). This ionization drastically increases the molecule's aqueous solubility and plummets its partition coefficient (LogP) into the organic phase. Causality & Solution: You must force the equilibrium back to the neutral, protonated state (COOH). Adjust the aqueous phase pH to at least two units below the pKa (target pH 2.5) using 1M HCl before adding your organic solvent ()[2].

Q2: I adjusted the pH to 2.5, but now I have an unbreakable milky emulsion. How do I resolve this without losing my analyte? A: You are experiencing a classic surfactant-induced emulsion. Glyceryl monoazelate is a monoglyceride, meaning it possesses a highly hydrophilic head (the glycerol diol and the protonated carboxyl group) and a hydrophobic aliphatic tail. This amphiphilic structure acts as a potent emulsifier, reducing interfacial tension and trapping your organic solvent in a stable oil-in-water emulsion during vigorous mixing ()[3]. Causality & Solution: First, replace vigorous shaking with gentle end-over-end inversion to minimize the surface area of the droplets. Second, employ "salting out." Adding a chaotropic salt like NaCl or Na₂SO₄ to the aqueous phase increases its ionic strength. This forces the water molecules to hydrate the salt ions, effectively "squeezing" the amphiphilic monoglyceride out of the aqueous network and breaking the emulsion ()[4].

Q3: Which organic solvent system yields the highest partition coefficient for this specific monoglyceride? A: Non-polar solvents like hexane will fail because they cannot accommodate the hydrogen-bonding requirements of the two free hydroxyl groups on the glycerol backbone. Conversely, overly polar water-miscible solvents will not phase-separate. You need a moderately polar, water-immiscible solvent. Ethyl acetate (EtOAc) is highly recommended because its ester oxygen acts as an excellent hydrogen-bond acceptor for the glycerol hydroxyls, while its aliphatic portion solvates the carbon chain.

Mechanistic Partitioning Logic

Partition_Logic Molecule Glyceryl Monoazelate (pKa ~4.55) pH_High pH > 4.55 (e.g., 7.4) Deprotonation (COO-) Molecule->pH_High pH_Low pH < 2.5 Protonation (COOH) Molecule->pH_Low Result_High High Aqueous Solubility Low Organic Recovery pH_High->Result_High Result_Low Amphiphilic State Prone to Emulsion pH_Low->Result_Low Salt Add NaCl (Salting Out) Increases Ionic Strength Result_Low->Salt Result_Opt High Organic Partitioning (>90% Recovery in EtOAc) Salt->Result_Opt

Mechanistic logic of pH and ionic strength modifications on partitioning behavior.

Quantitative Data: Impact of LLE Parameters

The following table summarizes the quantitative impact of various LLE parameters on the recovery rate of glyceryl monoazelate.

Aqueous pHSolvent SystemIonic ModificationMixing TechniquePhase Separation ResultAnalyte Recovery (%)
7.4Ethyl AcetateNoneVortex (1 min)Severe Emulsion< 15%
2.5HexaneNoneInversionClean Interface22%
2.5Ethyl AcetateNoneVortex (1 min)Moderate Emulsion45%
2.5 Ethyl Acetate 2M NaCl Inversion Clean Interface > 92%

Self-Validating Experimental Protocol

To guarantee reproducibility, a protocol must verify its own success at every stage. Follow this self-validating methodology for the extraction of glyceryl monoazelate.

Step 1: Aqueous Phase Preparation & pH Validation

  • Action: Aliquot 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. Add 1M HCl dropwise until the pH reaches 2.5.

  • Self-Validation Check: Spot a 2 µL aliquot on high-resolution pH indicator paper. If the pH is > 3.0, the analyte will ionize and be lost. Do not proceed until the pH is confirmed at exactly 2.5.

Step 2: Ionic Strength Modification (Salting Out)

  • Action: Add 0.12 g of anhydrous NaCl (yielding an approx. 2M concentration) to the acidified sample. Vortex gently until fully dissolved.

  • Self-Validation Check: Visually inspect the tube against a light source. The solution must be clear without undissolved salt crystals to ensure maximum ionic strength has been reached without saturation fallout.

Step 3: Solvent Addition & Gentle Extraction

  • Action: Add 3.0 mL of cold Ethyl Acetate (EtOAc). Seal the tube with a PTFE-lined cap. Invert the tube end-over-end at a rate of 1 inversion per second for 3 minutes. Do not vortex.

  • Self-Validation Check: Observe the mixture immediately after inversion. You should see large, distinct solvent droplets rapidly moving through the aqueous phase rather than a uniform, opaque milky suspension.

Step 4: Phase Separation via Centrifugation

  • Action: Centrifuge the tubes at 3,000 × g for 10 minutes at 4°C.

  • Self-Validation Check: Measure the volume of the top organic layer using the tube gradations. It must be ≥ 2.8 mL. If the volume is lower, an invisible micro-emulsion is trapping the solvent; add an additional 50 mg of NaCl to the tube and re-centrifuge.

Step 5: Recovery and Post-Extraction Verification

  • Action: Carefully aspirate the upper EtOAc layer into a clean glass vial. Evaporate under a gentle stream of nitrogen at room temperature.

  • Self-Validation Check: Re-measure the pH of the remaining aqueous phase in the centrifuge tube. If the pH has drifted above 3.5 due to unexpected matrix buffering, the extraction was compromised mid-process, and the sample must be re-run using a stronger acid buffer system.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL:[Link]

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations Source: MDPI URL:[Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? Source: SCION Instruments URL:[Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: Spectro Scientific URL:[Link]

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Preventing hydrolysis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: March 2026

Compound Focus: Preventing Hydrolysis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid during storage and experimentation. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven methodologies to address the inherent instability of this molecule.

Understanding the Challenge: The Inherent Instability of the Molecule

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid possesses three key functional groups: a terminal carboxylic acid, an ester linkage, and a vicinal diol (a glycerol moiety). The primary point of vulnerability for this molecule is the ester bond .

Ester bonds are susceptible to hydrolysis, a chemical reaction with water that cleaves the bond, breaking the molecule into its constituent carboxylic acid and alcohol.[1][2][3] In this case, hydrolysis results in the formation of Azelaic Acid and Glycerol. This degradation is catalyzed by both acidic and basic conditions and is significantly accelerated by the presence of moisture and elevated temperatures.[4][5][6]

The Hydrolysis Pathway

The diagram below illustrates the cleavage of the ester bond in 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, which results in the formation of its hydrolysis byproducts.

Hydrolysis A 9-(2,3-Dihydroxypropoxy) -9-oxononanoic acid B Azelaic Acid A->B Hydrolysis (H⁺ or OH⁻ catalyst) Water H₂O C Glycerol

Caption: Hydrolysis of the parent compound yields Azelaic Acid and Glycerol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid? A: The primary degradation pathway is the hydrolysis of its ester bond.[1][2] This reaction is accelerated by water, non-optimal pH conditions (especially alkaline), and higher temperatures.

Q2: What are the ideal storage conditions for the solid (neat) compound? A: For maximum stability, the solid compound should be stored at -20°C or -80°C in a tightly sealed vial, placed inside a desiccator to eliminate moisture.[7][8][9] For ultimate long-term stability, purging the vial with an inert gas like argon or nitrogen is highly recommended.[7][9]

Q3: What is the best solvent to prepare a stock solution? A: Anhydrous, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the best choices.[8] Ensure you are using a fresh bottle or a properly stored anhydrous grade solvent to minimize water content.

Q4: Can I store this compound in an aqueous buffer like PBS? A: Long-term storage in any aqueous solution, including PBS (Phosphate-Buffered Saline), is not recommended due to the high risk of hydrolysis. If your experiment requires an aqueous solution, prepare it fresh immediately before use. If short-term storage is unavoidable, use a sterile-filtered acidic buffer (pH 3.0-5.0, e.g., citrate or acetate buffer) and store at 2-8°C for no more than a few days.[10]

Q5: How can I detect if my sample has degraded? A: The most reliable method is to use analytical chromatography. Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify the parent compound from its degradation products, primarily Azelaic Acid. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance or increase of a peak corresponding to Azelaic Acid.

Troubleshooting Guide: Investigating Sample Instability

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Issue: My recent experimental results are inconsistent, and I suspect compound degradation.

Potential Cause 1: Improper Storage of the Solid Compound
  • Question: How was the neat (solid) compound stored after it was received and first opened?

  • Scientific Rationale: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11] Even brief exposure to ambient air, especially in a humid environment, can introduce enough water to initiate hydrolysis, which will continue even at low temperatures, albeit at a slower rate.[7]

  • Recommended Solution: Always allow the container to equilibrate to room temperature before opening to prevent condensation.[8][9] Handle the solid in a dry environment (e.g., a glove box) or quickly in a low-humidity lab. For long-term storage, aliquot the solid into smaller, single-use vials to avoid repeatedly exposing the main stock to air. Store all vials inside a desiccator at -20°C or -80°C.[7]

Potential Cause 2: Hydrolysis in Stock Solution
  • Question: What solvent was used to prepare the stock solution, and how has it been stored?

  • Scientific Rationale: Many high-quality organic solvents are hygroscopic and will absorb atmospheric water once opened. Using a solvent that is not anhydrous introduces the primary reactant for hydrolysis directly into your stock solution. Furthermore, repeated freeze-thaw cycles can introduce moisture into the vial through condensation.

  • Recommended Solution:

    • Use Anhydrous Solvents: Purchase high-purity, anhydrous-grade DMSO or DMF for stock solutions.[8]

    • Aliquot for Single Use: After preparing the stock solution, immediately divide it into single-use aliquots in vials with Teflon-lined caps. This minimizes contamination and freeze-thaw cycles for the bulk of your stock.

    • Store Properly: Store the aliquots at -80°C for long-term stability.

Potential Cause 3: pH-Driven Hydrolysis in Experimental Buffer
  • Question: What is the pH of the aqueous buffer used in your experiment (e.g., cell culture media, assay buffer)?

  • Scientific Rationale: Ester hydrolysis is significantly accelerated at neutral and, most notably, alkaline (basic) pH.[4][10] Many biological assays are conducted at a physiological pH of ~7.4, a condition where the rate of hydrolysis is considerably faster than in an acidic environment.

  • Recommended Solution:

    • Minimize Incubation Time: Add the compound (from your anhydrous stock solution) to the aqueous experimental buffer at the last possible moment before starting your assay.

    • Maintain Low Temperature: If possible, keep the experimental setup on ice or at 4°C before initiating the reaction at a higher temperature. This will slow the rate of degradation.

    • pH Optimization (If Possible): If your experimental design allows, test if conducting the assay in a mildly acidic buffer (e.g., pH 6.0) impacts hydrolysis without compromising your biological results. Studies on similar esters show that stability is greatest in the pH range of 3.0 to 5.0.[10]

Data Summary: Key Factors Influencing Stability

FactorRecommendationScientific Rationale
Temperature Store solid and stock solutions at -20°C or -80°C.[8][9]Reduces the kinetic rate of the hydrolysis reaction.
Moisture Store solid in a desiccator.[7] Use anhydrous solvents for stock solutions.[8]Water is a necessary reactant for hydrolysis. Eliminating it is the most effective preventative measure.[1][12]
pH (Aqueous Env.) Avoid neutral and alkaline conditions.[3][4] Use an acidic buffer (pH 3-5) for any necessary short-term aqueous storage.[10]Hydrolysis is catalyzed by both H⁺ and OH⁻, but the rate is typically lowest in a slightly acidic range and fastest under alkaline conditions.[4][10]
Solvent Use anhydrous, aprotic solvents (e.g., DMSO, DMF).These solvents do not participate in the hydrolysis reaction and can be obtained with very low water content.
Atmosphere Store under an inert gas (Argon or Nitrogen).[7][9]Displaces atmospheric moisture and oxygen, preventing both hydrolysis and potential oxidative degradation.

Protocols & Workflows

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Upon receipt, allow the manufacturer's vial to warm completely to room temperature before opening.

  • If possible, work in a glove box or other controlled dry environment.

  • Quickly weigh and dispense the desired amounts of the solid compound into smaller, single-use glass vials with Teflon-lined screw caps.

  • Purge the headspace of each vial with a gentle stream of dry argon or nitrogen for 10-15 seconds.

  • Immediately cap the vials tightly.

  • Label the vials clearly and place them inside a laboratory desiccator containing a desiccant (e.g., silica gel).

  • Store the desiccator at -20°C or -80°C.

Workflow: Decision Guide for Sample Handling & Storage

StorageDecisionTree start Start: You have 9-(2,3-Dihydroxypropoxy) -9-oxononanoic acid is_solid Is the compound in solid form? start->is_solid solid_long_term Long-Term Storage? is_solid->solid_long_term Yes is_anhydrous Is the solvent anhydrous aprotic (DMSO, DMF)? is_solid->is_anhydrous No (In Solution) store_solid Follow Protocol 1: Aliquot, purge with N₂/Ar, store in desiccator at -80°C. solid_long_term->store_solid Yes prep_stock Prepare Stock Solution solid_long_term->prep_stock No (Use Now) prep_stock->is_anhydrous sol_long_term Long-Term Storage? is_anhydrous->sol_long_term Yes is_aqueous Solvent is Aqueous (e.g., Buffer, Media) is_anhydrous->is_aqueous No store_stock Aliquot into single-use vials. Store at -80°C. sol_long_term->store_stock Yes use_now Use immediately in experiment. sol_long_term->use_now No aqueous_warning High Risk of Hydrolysis! Do NOT store long-term. Prepare fresh before use. is_aqueous->aqueous_warning

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Technical Support Center: Resolving Co-elution of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the co-elution challenges encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. Designed for researchers, scientists, and drug development professionals, this document offers practical, field-proven insights rooted in chromatographic principles.

Understanding the Analyte: 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a dicarboxylic acid featuring a nine-carbon chain and a dihydroxypropoxy group.[1][2] Its structure, containing both a non-polar carbon backbone and polar functional groups (two hydroxyls and two carboxylic acids), makes it a moderately polar compound.[2][3] This amphiphilic nature can lead to complex retention behavior and potential co-elution with other sample components in reverse-phase chromatography.[4]

PropertyValueSource
Molecular FormulaC12H22O6[1]
Molecular Weight262.30 g/mol [1]
XLogP30.8[1]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (fronting or tailing) for my analyte, which is contributing to co-elution?

A1: Poor peak shape is often a primary contributor to apparent co-elution. For an acidic compound like 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, peak distortion can arise from several factors:

  • Analyte Ionization: If the mobile phase pH is close to the pKa of the carboxylic acid groups, the analyte will exist in both ionized and non-ionized forms.[5][6] The ionized form is more polar and will elute earlier, leading to peak fronting.[5] Conversely, interactions between the ionized analyte and active sites on the silica stationary phase (silanols) can cause peak tailing.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.

  • System Issues: Problems such as a clogged column frit, a void at the column head, or excessive extra-column volume can also lead to poor peak shape.[8][9]

Q2: I'm observing a "ghost peak" that is co-eluting with my target analyte. What is it and how can I eliminate it?

A2: A ghost peak is an unexpected peak that can appear in your chromatogram, even in a blank injection.[9][10] These peaks can originate from several sources:

  • Mobile Phase Contamination: Impurities in the solvents or additives can accumulate on the column and elute as a peak during the gradient.[8][10]

  • Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run.[11]

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.

To troubleshoot ghost peaks, it is recommended to run a blank gradient (injecting only the mobile phase) to confirm the presence of the ghost peak.[9][10] If a peak is observed, systematically clean and flush the HPLC system and use fresh, high-purity mobile phase solvents.[8][10]

Q3: Can changing the organic modifier in my mobile phase resolve co-elution?

A3: Yes, changing the organic modifier is a powerful tool for altering selectivity. The most common organic modifiers in reverse-phase chromatography are acetonitrile and methanol. These solvents have different properties that can influence their interaction with the analyte and the stationary phase.[12]

  • Acetonitrile is generally considered to have a lower viscosity and UV cutoff compared to methanol. It can offer different selectivity due to its dipole-dipole interaction capabilities.[12]

  • Methanol is a protic solvent and can engage in hydrogen bonding, which may provide unique selectivity for polar analytes.[12]

If you are experiencing co-elution with an acetonitrile/water mobile phase, switching to a methanol/water system (or vice versa) can alter the elution order and potentially resolve the co-eluting peaks.[12]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This guide provides a systematic workflow for troubleshooting and resolving co-elution issues with 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.

Caption: Troubleshooting workflow for co-elution.

Step 1: Mobile Phase pH Adjustment

The ionization state of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is highly dependent on the mobile phase pH. By controlling the pH, you can manipulate its retention time and selectivity.

Causality: The two carboxylic acid groups on the molecule will be protonated (neutral) at low pH and deprotonated (negatively charged) at high pH. The neutral form is more hydrophobic and will be retained longer on a reverse-phase column.[5][6] Conversely, the ionized form is more polar and will elute earlier.[5][6]

Protocol: pH Scouting

  • Determine the pKa: If the pKa values of your analyte and the co-eluting compound are known, this will guide your pH selection. For acidic compounds, a general rule is to adjust the mobile phase pH to be at least 2 units below the pKa to ensure the compound is fully protonated.[5]

  • Prepare Buffered Mobile Phases: Prepare a series of mobile phases with different pH values. For example, you can use a phosphate buffer at pH 2.5, an acetate buffer at pH 4.5, and a phosphate or borate buffer at pH 6.5.[6] Ensure the chosen buffer is compatible with your detection method (e.g., avoid non-volatile buffers with mass spectrometry).

  • Analyze the Sample: Inject your sample using each mobile phase and observe the changes in retention time and selectivity.

  • Evaluate the Results: Compare the chromatograms to identify the pH that provides the best resolution between your analyte and the co-eluting peak.

Step 2: Gradient Profile Modification

If pH adjustment does not fully resolve the co-elution, modifying the gradient profile can improve separation.

Causality: A shallower gradient decreases the rate of change in the mobile phase's organic content, allowing more time for the analytes to interact with the stationary phase and improving resolution between closely eluting compounds.

Protocol: Gradient Optimization

  • Initial Gradient: Start with a standard linear gradient (e.g., 5% to 95% organic solvent in 20 minutes).

  • Shallow Gradient: If co-elution occurs, try a shallower gradient around the elution time of your analyte. For example, if the peaks of interest elute at approximately 40% organic, you could try a gradient segment from 30% to 50% organic over 15 minutes.

  • Isocratic Hold: In some cases, an isocratic hold at a specific mobile phase composition can enhance resolution.

Step 3: Column Temperature Adjustment

Temperature can influence the viscosity of the mobile phase, the mass transfer kinetics, and the selectivity of the separation.[13][14]

Causality: Increasing the column temperature generally decreases the retention time of analytes as it reduces the mobile phase viscosity and increases the rate of mass transfer.[14] However, the effect of temperature on selectivity can be compound-specific and may lead to changes in elution order.[14][15]

Protocol: Temperature Screening

  • Set a Baseline Temperature: Start with a typical ambient or slightly elevated temperature (e.g., 30°C).

  • Vary the Temperature: Analyze your sample at a range of temperatures (e.g., 25°C, 40°C, and 55°C). Ensure your column is rated for the tested temperatures.

  • Analyze the Impact: Evaluate the chromatograms for changes in resolution and peak shape. In some cases, an optimal temperature can be found that maximizes the separation.[13]

Step 4: Alternative Stationary Phase Selection

If the co-elution persists after optimizing the mobile phase and temperature, the issue may be with the selectivity of the stationary phase.

Causality: Standard C18 columns separate primarily based on hydrophobicity.[4] If your analyte and the co-eluting compound have similar hydrophobicities, a C18 column may not be able to resolve them. Alternative stationary phases offer different separation mechanisms.

Recommended Alternatives for Polar and Acidic Compounds:

Stationary PhaseSeparation MechanismBest Suited For
Phenyl-Hexyl Provides pi-pi interactions in addition to hydrophobic interactions.Aromatic compounds and those with double bonds. Can offer unique selectivity for polar analytes.[16]
Polar-Embedded Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain.Enhanced retention and selectivity for polar and acidic compounds.[3] Resistant to dewetting in highly aqueous mobile phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a water-enriched layer on the polar stationary phase and a less polar mobile phase.Very polar compounds that are poorly retained in reverse-phase.[3]
Mixed-Mode Combines reverse-phase and ion-exchange functionalities.Provides dual retention mechanisms, which can be highly effective for separating compounds with different polarities and charge states.[3]

Protocol: Column Screening

  • Select Alternative Columns: Based on the properties of your analyte and potential interferents, choose one or two alternative stationary phases.

  • Method Transfer and Optimization: Adapt your method to the new column, starting with the manufacturer's recommended conditions. You may need to re-optimize the mobile phase and gradient for the new stationary phase.

  • Compare Results: Evaluate the separation on the new column(s) and compare it to your original C18 method.

Sources

Technical Support Center: Stability & Handling of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (commonly referred to as glycerol monoazelate). This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand degradation kinetics, and design robust analytical workflows for this amphiphilic lipid excipient.

Section 1: Core Molecular Properties & Degradation Mechanisms

Q: Why is 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid highly sensitive to buffer pH? A: The molecule features a nonanedioic (azelaic) acid backbone linked to a glycerol moiety via a central ester bond, alongside a free terminal carboxylic acid[1],[2]. The stability of this compound is entirely dictated by the vulnerability of its ester linkage to both acid- and base-catalyzed hydrolysis:

  • Alkaline Buffers (pH > 7.5): The compound undergoes rapid base-catalyzed hydrolysis (saponification). The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. This reaction is irreversible because the resulting azelaic acid is immediately deprotonated into a stable carboxylate salt, driving the degradation process to completion[3],[4].

  • Acidic Buffers (pH < 4.5): The compound undergoes acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water[3]. While this is technically an equilibrium process, the large excess of water in aqueous buffers pushes the reaction toward degradation[4].

  • Acyl Migration: In acidic to neutral environments, monoglycerides are highly prone to intramolecular rearrangement. The acyl group can migrate from the primary hydroxyl position (sn-1 or sn-3) to the secondary hydroxyl position (sn-2)[5].

DegradationPathways Molecule 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid Acidic Acidic Buffer (pH < 4.5) Protonation & Reversible Hydrolysis Molecule->Acidic Alkaline Alkaline Buffer (pH > 7.5) Base-Catalyzed Saponification Molecule->Alkaline AcylMig Acyl Migration (sn-1 to sn-2 isomer) Acidic->AcylMig Intramolecular shift Products Degradation Products: Azelaic Acid + Glycerol Acidic->Products Excess H2O Alkaline->Products Irreversible

Mechanistic pathways of ester hydrolysis and acyl migration in aqueous buffers.

Section 2: Quantitative Stability Profile

Q: How does the degradation rate compare across different pH environments? A: Base-catalyzed hydrolysis is significantly faster and more destructive than acid-catalyzed hydrolysis due to its irreversible nature[4]. The compound exhibits its maximum stability in mildly acidic conditions, though researchers must still account for slow acyl migration over time[6].

Comparative Stability Profile of Glycerol Monoazelate
Buffer ConditionpH RangePrimary Degradation MechanismReaction ReversibilityRelative Half-Life (25°C)
Strong Acid < 3.0Acid-catalyzed hydrolysis & Acyl migrationReversibleModerate (Days)
Mild Acid 4.5 - 6.0Slow hydrolysisReversibleLongest (Weeks)
Neutral 6.5 - 7.5Slow base-catalyzed hydrolysisIrreversibleModerate (Days)
Alkaline > 8.0Rapid SaponificationIrreversibleShort (Hours)

Section 3: Experimental Protocols & Troubleshooting Workflows

Q: How should I design a robust stability-indicating assay for this compound? A: A self-validating analytical workflow must be capable of distinguishing between the intact parent molecule, its structural isomers (from acyl migration), and its terminal hydrolysis products. Relying solely on the disappearance of the parent peak will lead to inaccurate kinetic modeling.

Step-by-Step Methodology: Stability-Indicating LC-MS/MS Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in an anhydrous organic solvent (e.g., LC-MS grade methanol) to prevent premature hydrolysis during storage.

  • Buffer Incubation: Spike the stock solution into target aqueous buffers (e.g., 50 mM Acetate pH 4.5, 50 mM Phosphate pH 7.4) to a final concentration of 10 µg/mL. Incubate at controlled temperatures.

  • Quenching (Critical Causality Step): To accurately halt degradation at specific time points (e.g., 0, 1, 4, 8, 24 hours), extract the sample using a 3:1 volume of cold organic solvent (Chloroform/Methanol). For alkaline samples, immediately drop the pH to ~5.0 using dilute formic acid to protonate the nucleophilic hydroxide ions and stop saponification[4].

  • Chromatographic Separation: Utilize a C18 Reversed-Phase column. Employ a shallow gradient of Water/Acetonitrile with 0.1% Formic Acid. A shallow gradient is mandatory to chromatographically resolve the sn-1/3 isomer from the sn-2 isomer generated via acyl migration[6].

  • Detection & Mass Balance: Monitor the exact mass (C12H22O6, MW: 262.30 g/mol )[2] in negative ESI mode. To ensure a self-validating system, simultaneously monitor for the appearance of azelaic acid (m/z 187.1[M-H]-) to confirm mass balance between parent loss and degradant formation.

Workflow Prep 1. Stock Prep Anhydrous MeOH Incubate 2. Incubation Target Buffers Prep->Incubate Quench 3. Quenching Acidify/Crash Incubate->Quench Analyze 4. LC-MS/MS Resolve Isomers Quench->Analyze Data 5. Data Proc. Kinetic Modeling Analyze->Data

Self-validating LC-MS/MS workflow for assessing compound stability and isomerism.

Section 4: Frequently Asked Questions (FAQs)

Q: During LC-MS analysis of my mildly acidic buffer samples, I see a secondary peak with the exact same mass appearing over time. What is this? A: This is a classic indicator of acyl migration . In aqueous environments, the acyl group of monoglycerides can migrate from the primary hydroxyl position to the secondary hydroxyl position[5],[6]. Because the molecular weight remains identical (262.30 g/mol ), it appears as an isobaric peak with a slightly different retention time. Ensure your chromatography is optimized to separate these isomers so you do not falsely quantify them as a single intact peak.

Q: My compound is degrading rapidly in a pH 8.0 Tris buffer. How can I formulate it for alkaline experiments? A: Base-catalyzed ester hydrolysis is highly efficient and irreversible[4]. If you must work at pH 8.0 or higher, minimize the time the compound spends in the aqueous phase. Consider preparing your formulations immediately before use, storing them at 4°C, or utilizing a co-solvent system (e.g., adding DMSO or ethanol) to reduce the thermodynamic activity of water, which will directly slow the hydrolysis rate.

Q: Is the free carboxylic acid group affected by the buffer pH? A: Yes. The terminal carboxylic acid of the nonanedioic acid backbone has a pKa of approximately 4.5. In acidic buffers (pH < 4.5), it is primarily protonated (neutral), which decreases its aqueous solubility. In alkaline buffers, it is deprotonated (ionized), which increases aqueous solubility but simultaneously accelerates the destruction of the ester bond via saponification[1],[3].

References

1.1[1] 2.2[2] 3.3[3] 4. 4[4] 5. 5[5] 6.6[6]

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Lipidomics Technical Support Center: Troubleshooting Background Noise & Ion Suppression

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most pervasive challenges in mass spectrometry (MS): isolating low-abundance lipid biomarkers from overwhelming background noise.

Detecting trace signaling lipids (e.g., eicosanoids, docosanoids, and low-abundance phospholipids) requires more than just a sensitive instrument. It requires a holistic understanding of ionization causality, chemical interference, and rigorous sample preparation. Below, you will find targeted FAQs, mechanistic explanations, and field-validated protocols to ensure your methodologies are self-validating and robust.

The Invisible Enemy: Labware and Solvent Contamination

Q: I am using LC-MS grade solvents, but my blanks still show a high background baseline that masks my low-abundance lipids. Where is this noise coming from?

A: Even in perfectly maintained systems, background signals exist due to solvent cluster ions[1]. However, the most insidious and often overlooked source of background noise in lipidomics comes from plasticware leachables .

Mechanistically, ion suppression occurs in the Electrospray Ionization (ESI) source when highly ionizable contaminants outcompete low-abundance target lipids for access to the surface of charged droplets. As the droplets undergo Coulombic fission, trace lipids are forced into the droplet interior and fail to enter the gas phase, resulting in a suppressed signal[2]. Polypropylene microcentrifuge tubes are notorious for introducing hundreds of contaminant m/z peaks into lipid extracts. Specifically, these tubes leach primary amides and fatty acid surfactants that are structurally identical to endogenous biological lipids, creating severe isobaric interference[3].

Table 1: Common Lipidomics Contaminants and Mitigation Strategies
Contaminant SourceChemical NatureImpact on MS AnalysisMitigation Strategy
Polypropylene Tubes Primary amides, fatty acid surfactantsIsobaric interference; severe ion suppression of trace lipids.Replace with borosilicate glassware and PTFE-lined caps[3].
Solvent Reservoirs Microbial growth, leached membrane filtersElevated broad baseline noise; reduced S/N ratio.Use fresh LC-MS grade solvents; install inline lipophilic traps[1].
Mobile Phase Additives Impure modifiers (e.g., low-grade ammonium acetate)Adduct formation overlap; complex spectra.Use highest purity additives; minimize additive concentration.
Protocol 1: Contaminant-Free Lipid Extraction (Modified Folch)

To eliminate plastic-derived background noise, all extraction steps must be performed in a highly controlled environment.

  • Preparation: Pre-rinse all borosilicate glassware and PTFE-lined caps with LC-MS grade methanol and chloroform to remove residual dust or detergents.

  • Homogenization: Transfer the biological sample into a glass vial. Add LC-MS grade methanol and homogenize using a cleaned, stainless-steel probe.

  • Extraction: Add chloroform (or methyl-tert-butyl ether for a less toxic alternative) and MS-grade water to achieve the standard Folch ratio (2:1:0.8 Chloroform:MeOH:Water)[4].

  • Phase Separation: Centrifuge the glass vials at 3,000 x g for 10 minutes.

  • Recovery: Using a glass Pasteur pipette, carefully extract the lower organic phase (containing the lipids) without disturbing the protein disc. Transfer to a fresh glass vial for drying under ultra-pure nitrogen gas.

Overcoming Isobaric Interference and Matrix Effects

Q: My target lipid mediator (e.g., a low-abundance eicosanoid) has the exact same mass as a high-abundance background lipid. How do I differentiate them when direct infusion (shotgun lipidomics) fails?

A: Shotgun lipidomics is excellent for high-throughput analysis but suffers from severe ion suppression because all analytes are injected simultaneously, burying low-abundance species in the baseline[5]. Furthermore, it cannot distinguish isobaric and isomeric species that possess identical masses[4].

To resolve this, you must introduce orthogonal separation techniques before the ions reach the MS detector.

  • Liquid Chromatography (LC): Reversed-phase LC separates lipids based on fatty acyl chain length and degree of unsaturation, effectively dividing the complex mixture and reducing co-elution ion suppression[4].

  • Ion Mobility Spectrometry (IMS): IMS acts as a gas-phase electrophoretic filter. It rapidly sorts ions based on their size and shape (collisional cross-section, CCS) before they enter the mass analyzer. This separates target lipids from chemical noise and resolves isomers that LC cannot baseline-resolve[6].

G N1 Complex Lipid Extract N2 Chromatographic Separation (LC) N1->N2 Resolves Isomers N3 Ion Mobility Separation (IMS) N2->N3 Filters Chemical Noise N4 High-Resolution MS/MS N3->N4 Enhances S/N Ratio

Workflow demonstrating orthogonal separation techniques to isolate low-abundance lipids.

Sample Preparation for Signal-to-Noise (S/N) Enhancement

Q: What is the most effective way to enrich low-abundance lipids while stripping away matrix noise?

A: While liquid-liquid extraction (LLE) recovers a broad range of lipids, it is non-selective. To detect very low-abundance signaling lipids (picomolar to attomolar levels), you must physically fractionate the sample to remove highly abundant phospholipids that cause dynamic-range issues[4]. Solid-Phase Extraction (SPE) is the gold standard for this.

Effective sample preparation is the most critical step in reducing background noise and improving the signal-to-noise (S/N) ratio[7]. By manipulating the polarity of your wash and elution solvents, you can selectively retain your target biomarker while washing away polar interferences and salts.

Table 2: Quantitative Impact of Sample Cleanup on MS Sensitivity
Sample Preparation TechniqueTarget Analyte ClassMatrixApproximate S/N Improvement
Direct Dilution ("Dilute & Shoot") General LipidsPlasmaBaseline (High Suppression)
Liquid-Liquid Extraction (LLE) Bulk PhospholipidsTissue5x - 10x
Solid-Phase Extraction (SPE) Trace Lipids / TetrahymanolPlasma>50x (Removes polar interference)[7]
Protocol 2: SPE Enrichment for Trace Lipid Biomarkers
  • Conditioning: Condition a C18 SPE cartridge with 3 mL of LC-MS grade methanol, followed by 3 mL of MS-grade water. Do not let the sorbent dry.

  • Loading: Slowly load the reconstituted biological sample onto the cartridge. A slow flow rate (1 mL/min) ensures optimal interaction between the trace lipids and the silica sorbent[7].

  • Washing (Critical Step): Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to elute salts, polar metabolites, and background interferences[7].

  • Elution: Elute the low-abundance lipids of interest using a non-polar solvent mixture, such as hexane or a hexane/isopropanol blend[7],[4].

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial LC mobile phase to prevent solvent-mismatch peak broadening.

Instrument Parameter Optimization & MS/MS Filtering

Q: How can I tune my mass spectrometer to physically reject background noise during data acquisition?

A: If background noise persists after sample cleanup, you must leverage the mass spectrometer's internal filtering capabilities. High-Resolution Mass Spectrometry (HRMS) instruments (like FTICR or Orbitrap) can differentiate between compounds with minute mass differences, drastically reducing baseline noise and enhancing sensitivity[8],[7],[2].

For targeted lipidomics on triple quadrupole instruments, utilize Multi-Dimensional Mass Spectrometry (MDMS-SL) techniques. By employing Neutral Loss Scans (NLS) or Precursor Ion Scans (PIS), you force the instrument to only record signals from ions that produce a specific, structurally relevant fragment[5]. For example, low-abundance phosphatidylcholine (PC) species can be isolated from a noisy baseline by scanning exclusively for the neutral loss of 59 Da or the precursor ion of m/z 184 (the phosphocholine headgroup)[2].

G A High Background Noise Detected B Analyze Noise Profile A->B C Discrete m/z Peaks B->C Plastics/Solvents D Broad Baseline Suppression B->D Matrix Effect E Switch to Glassware / PTFE C->E F Implement SPE Fractionation D->F G Apply MS/MS Neutral Loss Scans D->G

Decision tree for troubleshooting and mitigating lipidomics background noise.

References

1.[8] What Factors Affect the Sensitivity of a Mass Spectrometer - MtoZ Biolabs. 2.[1] Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS - LCGC International. 3.[3] Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - Analytical Chemistry (ACS). 4.[7] Technical Support Center: Optimizing Tetrahymanol Analysis by Mass Spectrometry - Benchchem. 5.[2] Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC. 6.[6] Recent Progress in Metabolomics using Ion Mobility-Mass Spectrometry - ResearchGate. 7.[5] Bioinformatics tools and challenges in structural analysis of lipidomics MS/MS data - Oxford Academic. 8.[4] New Frontiers for Mass Spectrometry in Lipidomics, Part II - LCGC International.

Sources

Purification of synthesized 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the purification of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS: 109421-77-4), a mono-ester synthesized from azelaic acid and glycerol (or its protected derivative, solketal).

The Core Challenge: The reaction mixture typically presents a "polarity sandwich." Your target molecule is amphiphilic, sitting between two major impurities:

  • Non-polar impurity: Bis(2,3-dihydroxypropyl) azelate (The Diester).

  • Polar impurity: Unreacted Azelaic acid (The Diacid) and Glycerol.

Successful isolation requires exploiting the subtle solubility differences of the free carboxylic acid versus the esterified moiety. This guide prioritizes a Flash Chromatography approach for high purity (>95%), supplemented by Liquid-Liquid Extraction (LLE) and Fractional Precipitation for bulk cleanup.

Troubleshooting Hub (FAQs)

Q1: My crude product is a viscous, sticky oil that won't crystallize. Is this normal? A: Yes. Unlike the starting material (azelaic acid, mp ~106°C), glycerol monoesters of medium-chain fatty acids are often viscous liquids or waxy low-melting solids at room temperature due to the disruption of crystal packing by the glycerol headgroup. Do not attempt to force crystallization as a primary purification step for the product itself; instead, use crystallization to precipitate out the unreacted azelaic acid impurity.

Q2: I see severe streaking on my TLC/Column. How do I fix this? A: The free carboxylic acid on your target molecule and the unreacted azelaic acid interact strongly with the silanols on silica gel. You must acidify your mobile phase. Add 0.1% to 1.0% Formic Acid or Acetic Acid to your organic solvents. This suppresses ionization, sharpening the peaks and allowing distinct separation.

Q3: How do I remove excess glycerol before the column? A: Glycerol is highly water-soluble. Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) and wash 3x with brine/water. The glycerol will partition into the aqueous phase.[1] Note: Do not use a basic wash (like NaHCO3) initially, as your product is a carboxylic acid and will form a salt, moving into the water layer.

Q4: The diester co-elutes with my monoester. What gradient should I use? A: The diester is significantly less polar than the monoester. On silica gel using DCM:MeOH (95:5), the diester elutes first. If separation is poor, switch to a Toluene:Ethyl Acetate system (starting 9:1, grading to 1:1). Toluene provides better selectivity for the lipophilic chain interactions than chlorinated solvents.

Detailed Purification Protocols

Protocol A: Bulk Cleanup (Pre-Chromatography)

Objective: Remove unreacted glycerol and bulk azelaic acid to prevent column overloading.

  • Solvent Uptake: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Glycerol Removal: Wash the organic layer 3 times with saturated brine . Glycerol is extremely hydrophilic and will be removed.

    • Checkpoint: Verify the aqueous layer is neutral/slightly acidic.

  • Azelaic Acid Precipitation (The "Cold Crash"):

    • Dry the organic layer (Na2SO4) and concentrate to a minimal volume.

    • Add Cold Toluene or Dichloromethane (DCM) . Azelaic acid is sparingly soluble in these cold solvents, whereas the esterified product remains soluble.

    • Chill to 0°C for 2 hours.

    • Filter: The white precipitate is mostly unreacted azelaic acid. The filtrate contains your Monoester and Diester.

Protocol B: High-Purity Flash Chromatography

Objective: Isolate the monoester from the diester and remaining traces of acid.

  • Stationary Phase: Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH) with 1% Formic Acid .

  • Loading: Dry load on Celite is recommended to prevent band broadening of the viscous oil.

StepSolvent Composition (v/v)Target Elution
Equilibration 100% DCM (+1% Formic Acid)Column Conditioning
Fraction 1 98:2 DCM:MeOH (+1% FA)Diester (Bis-substituted impurity)
Fraction 2 95:5 to 90:10 DCM:MeOH (+1% FA)Target Monoester
Fraction 3 80:20 DCM:MeOH (+1% FA)Residual Azelaic Acid

Validation:

  • Spot fractions on TLC. Stain with Permanganate (KMnO4) or Bromocresol Green (detects acids).

  • The Monoester will appear as a spot with R_f ~0.3–0.4 in 90:10 DCM:MeOH.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the monoester based on the impurities present.

PurificationWorkflow Start Crude Reaction Mixture (Monoester, Diester, Azelaic Acid, Glycerol) Step1 Dissolve in EtOAc Wash w/ Brine (3x) Start->Step1 Decision1 Aqueous Layer Step1->Decision1 Glycerol Removal Organic1 Organic Layer (Monoester, Diester, Azelaic Acid) Step1->Organic1 Step2 Concentrate & Add Cold Toluene (0°C for 2 hrs) Organic1->Step2 Precipitate Precipitate (Solid) Removes: Azelaic Acid Step2->Precipitate Filtrate Filtrate (Liquid) (Monoester + Diester) Step2->Filtrate Step3 Flash Chromatography (Silica Gel) Filtrate->Step3 FractionA Elute 98:2 DCM:MeOH Removes: Diester Step3->FractionA FractionB Elute 90:10 DCM:MeOH (+1% Formic Acid) Step3->FractionB Final Pure 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic Acid FractionB->Final

Caption: Step-by-step purification workflow isolating the monoester from polar (glycerol/acid) and non-polar (diester) impurities.

References

  • PubChem. (2025).[2] 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. (1990). EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use.
  • American Cleaning Institute. (n.d.). Physical Properties of Glycerine and its Solutions.[1][3][4][5] ACI Science. [Link]

  • ResearchGate. (2012). Characterization of the Solvent Properties of Glycerol Using Inverse Gas Chromatography.[Link]

Sources

Selecting the right internal standard for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Biomarker Researchers.

Overview & Chemical Context

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, commonly referred to as monoazelain, is a complex organic monoester formed from azelaic acid and glycerol. With a molecular formula of C₁₂H₂₂O₆ and a molecular weight of 262.30 g/mol [1], this medium-chain oxidized lipid is highly polar. It has gained significant traction in clinical metabolomics as a potential biomarker for liver cirrhosis[2] and as an indicator in lung cancer screening[3].

Because of its high polarity (LogP ~0.8)[1] and tendency to elute early on standard reversed-phase chromatography columns, quantifying this compound via LC-MS/MS is notoriously vulnerable to matrix effects. Selecting the correct Internal Standard (IS) is the single most critical factor in developing a robust, reproducible assay.

Rationale for Internal Standard (IS) Selection (FAQs)

Q: Why is a Stable Isotope-Labeled (SIL) internal standard the gold standard for quantifying this specific analyte? A: In LC-MS/MS, biological matrices (like plasma, sweat, or liver homogenate) contain endogenous salts, proteins, and phospholipids that co-elute with early-eluting polar analytes like monoazelain. These background components compete for charge droplets in the Electrospray Ionization (ESI) source, causing unpredictable ion suppression. The Causality: A SIL-IS (such as deuterium-labeled d4-monoazelain) shares the exact physicochemical structure as the native compound. It co-elutes perfectly, meaning it experiences the exact same micro-environment of matrix suppression in the ESI source. Consequently, while the absolute signals of both the analyte and the IS may drop, their ratio remains perfectly constant, effectively canceling out the matrix effect and ensuring quantitative accuracy[4].

Q: If a SIL-IS is cost-prohibitive or commercially unavailable, how do I select a structural analog? A: You must select an analog that closely mimics the partition coefficient (LogP) and functional groups of monoazelain. Monoazelain is a C9 dicarboxylic acid monoester. The best structural analogs are monosuberin (C8) or monosebacin (C10) . The Causality: If you choose an analog with a carbon chain that is too long (e.g., monopalmitin, C16), its higher hydrophobicity will cause it to bind much more strongly to the stationary phase. It will elute significantly later than monoazelain, completely missing the early-eluting ion suppression zone. If the analyte is suppressed but the IS is not, your calculated concentrations will be artificially low.

Quantitative Data: IS Candidate Comparison

To aid in your selection, the following table summarizes the physicochemical and mass spectrometric properties of the target analyte alongside viable internal standard candidates.

Compound RoleCompound NameCarbon ChainMonoisotopic MassESI- MS/MS Precursor [M-H]⁻Estimated LogP
Target Analyte 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acidC9262.14 Dam/z 261.1~0.8
Ideal IS (SIL) d4-MonoazelainC9266.17 Dam/z 265.1~0.8
Analog IS 1 MonosuberinC8248.13 Dam/z 247.1~0.3
Analog IS 2 MonosebacinC10276.16 Dam/z 275.2~1.3

Troubleshooting Matrix Effects & Recovery (FAQs)

Q: My structural analog IS (Monosebacin) shows a 30% difference in recovery compared to monoazelain during Liquid-Liquid Extraction (LLE). How do I fix this? A: This discrepancy is driven by differential partitioning. Monosebacin (LogP ~1.3) is more hydrophobic than monoazelain (LogP ~0.8). During LLE with moderately polar solvents (e.g., Ethyl Acetate), the more hydrophobic C10 analog partitions more readily into the organic layer than the highly polar C9 analyte. The Solution: Switch from LLE to Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. HLB sorbents provide exhaustive retention of both polar (C9) and slightly less polar (C10) compounds, normalizing the recovery rates to >85% for both molecules and eliminating extraction bias.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

This protocol incorporates built-in self-validation steps to ensure data integrity, compliant with FDA bioanalytical method validation guidelines[5].

Step 1: Sample Preparation & IS Spiking

  • Aliquot 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the chosen Internal Standard working solution (e.g., 500 ng/mL d4-Monoazelain).

  • Self-Validation Point: Ensure the IS is spiked into all unknown samples, calibration standards, and quality control (QC) blanks at the exact same concentration using a calibrated positive-displacement pipette.

Step 2: Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB 30 mg cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Dilute the spiked sample with 300 µL of 2% Formic Acid in water. Mechanistic note: The acidic environment protonates the free carboxylate group of monoazelain, neutralizing its charge and drastically improving retention on the SPE sorbent.

  • Load the diluted sample onto the cartridge.

  • Wash with 1 mL of 5% Methanol in water to elute highly polar salts and endogenous interferences.

  • Elute the analyte and IS with 1 mL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis

  • Column: C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) to prevent excessive retention of the hydrophobic tail.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Negative Electrospray Ionization (ESI-). Monitor the MRM transition m/z 261.1 → m/z 171.1 (representing the loss of the glycerol moiety) for the analyte.

Step 4: Data Analysis & System Suitability

  • Calculate the Peak Area Ratio (Analyte Area / IS Area) to plot the calibration curve.

  • Self-Validation Point: Calculate the Relative Standard Deviation (RSD) of the absolute IS peak areas across all study samples. If the IS area RSD is >15%, the run fails system suitability[4]. This flags severe, uncorrected matrix effects or inconsistent extraction recoveries, requiring the batch to be rejected and re-extracted.

Visualizations

IS_Selection Start Target Analyte: 9-(2,3-Dihydroxypropoxy) -9-oxononanoic acid CheckSIL Is SIL-IS available? (e.g., d4-Monoazelain) Start->CheckSIL UseSIL Use SIL-IS (Gold Standard) CheckSIL->UseSIL Yes CheckAnalog Select Structural Analog (e.g., Monosebacin) CheckSIL->CheckAnalog No Validate Validate Matrix Effects & Extraction Recovery CheckAnalog->Validate Pass Proceed to LC-MS/MS Validate->Pass RSD < 15% Fail Optimize Chromatography or Prep Method Validate->Fail RSD > 15% Fail->Validate Re-evaluate

Decision tree for selecting and validating an internal standard for monoazelain quantification.

Workflow Sample Biological Sample (Plasma/Liver) Spike Spike IS (Constant Conc.) Sample->Spike Extract Extraction (LLE/SPE) Spike->Extract LCMS LC-MS/MS (Negative ESI) Extract->LCMS Data Calculate Area Ratio (Analyte/IS) LCMS->Data

Step-by-step extraction and LC-MS workflow highlighting critical self-validation checkpoints.

References

  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid | C12H22O6 | CID 45783154 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Current Knowledge in Skin Metabolomics: Updates from Literature Review Source: PMC, National Institutes of Health URL:[Link]

  • Bioanalytical Method Development and Validation: A Comprehensive Review Source: International Journal of Research in Pharmaceutical Sciences (IJPS Journal) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Validation & Comparative

Comparison of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid vs azelaic acid anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Guide: 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid vs. Azelaic Acid in Anti-Inflammatory Therapeutics

Executive Summary

As a Senior Application Scientist in dermatological drug development, I frequently encounter the formulation paradox of Azelaic Acid (AZA). While AZA is a highly efficacious, FDA-approved C9 dicarboxylic acid for treating papulopustular rosacea and acne vulgaris[1], its clinical deployment is severely hindered by poor aqueous solubility, a high melting point, and dose-dependent skin irritation (erythema and stinging)[2].

To circumvent these pharmacokinetic barriers, esterified derivatives such as 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (commonly referred to as glyceryl azelate or azelaic acid monoglyceride) have been engineered[3][4]. By conjugating AZA with a glycerol moiety, this molecule functions as a highly soluble, bio-activated prodrug[4]. This guide provides a rigorous, data-driven comparison of their anti-inflammatory mechanisms, permeation kinetics, and experimental validation protocols.

Physicochemical Profiling & Causality of Action

Azelaic Acid (Free Acid)

  • Mechanism: AZA exerts its anti-inflammatory effects by inhibiting the transactivation of nuclear factor-kappa B (NF-κB), reducing pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and activating peroxisome proliferator-activated receptor gamma (PPARγ)[1][2]. In rosacea models, AZA uniquely suppresses kallikrein 5 (KLK5) and cathelicidin (LL-37) expression[2][5]. Furthermore, AZA dose-dependently inhibits the release of reactive oxygen species (ROS) from neutrophils[1][5].

  • Formulation Limitation: Because it is a highly crystalline dicarboxylic acid, it requires high concentrations (15-20%) and aggressive solvent systems for efficacy, which inherently disrupt the stratum corneum barrier[6].

9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid (Glyceryl Prodrug)

  • Mechanism: This compound features a nonanoic acid backbone with a hydroxylated propoxy side chain (IUPAC Structure: O=C(O)CCCCCCCC(OCC(O)CO)=O)[4][7]. The addition of the 2,3-dihydroxypropyl (glycerol) group transforms one carboxylic acid into an ester.

  • Causality of Design: This amphiphilic modification significantly lowers the melting point and enhances partitioning into the lipid-rich stratum corneum. Once within the viable epidermis, endogenous skin esterases hydrolyze the ester bond, releasing equimolar amounts of active azelaic acid and glycerol[4]. The glycerol byproduct acts as an endogenous humectant, counteracting the intrinsic dehydrating effects of the active acid.

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between the prodrug bioactivation and the downstream suppression of inflammatory cascades.

G GA Glyceryl Azelate (Prodrug) Est Skin Esterases (Bioactivation) GA->Est Penetrates Stratum Corneum AA Azelaic Acid (Active Moiety) Est->AA Hydrolysis NFKB NF-κB Pathway AA->NFKB Inhibits KLK5 KLK5 / LL-37 AA->KLK5 Suppresses ROS ROS Production AA->ROS Scavenges TLR2 TLR2 Trigger TLR2->NFKB TLR2->KLK5 Inflam Erythema & Inflammation NFKB->Inflam KLK5->Inflam ROS->Inflam

Pathway of Glyceryl Azelate bioactivation and downstream inflammatory suppression.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate these compounds, we utilize a dual-phase experimental design. It is critical to not just measure the endpoint, but to validate the mechanism of delivery.

Protocol A: Ex Vivo Skin Permeation and Bioactivation Kinetics

Objective: Quantify the delivery and enzymatic conversion of the glyceryl ester versus the free acid.

  • Apparatus Setup: Mount dermatomed human cadaver skin (400 µm thickness) onto static Franz diffusion cells. Fill the receptor compartment with PBS (pH 7.4) + 4% BSA to maintain sink conditions.

  • Dosing: Apply equimolar concentrations of AZA (15% w/w) and 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid formulated in identical hydrogel vehicles to the donor compartment.

  • Sampling: Extract 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours.

  • Tissue Extraction: At 24 hours, tape-strip the stratum corneum (10 strips) and homogenize the viable epidermis/dermis.

  • Quantification: Analyze samples via LC-MS/MS. For the ester group, quantify both the intact ester and the hydrolyzed free azelaic acid to calculate the bioactivation ratio.

  • Self-Validating System (Causality Check): To ensure the detected azelaic acid in the ester receptor fluid is a product of true enzymatic hydrolysis and not spontaneous chemical degradation, a parallel control using heat-inactivated skin (where esterases are denatured) must be run. If hydrolysis only occurs in the viable skin model, the prodrug bioactivation causality is validated.

Protocol B: In Vitro Anti-Inflammatory Assay (IL-6 and TNF-α Suppression)

Objective: Measure the downstream anti-inflammatory efficacy following TLR-2 activation.

  • Cell Culture: Culture primary human epidermal keratinocytes (NHEK) in EpiLife medium until 80% confluence.

  • Pre-treatment: Incubate cells for 4 hours with vehicle, 1 mM AZA, or 1 mM 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. (Causality: Pre-treatment allows the ester time for cellular uptake and enzymatic hydrolysis prior to the inflammatory insult).

  • Stimulation: Induce inflammation by adding 10 µg/mL of peptidoglycan (PTG), a known TLR-2 agonist mimicking Cutibacterium acnes[6].

  • Incubation: Maintain for 24 hours at 37°C, 5% CO2.

  • Quantification: Harvest the supernatant and quantify IL-6 and TNF-α secretion using a multiplex sandwich ELISA.

  • Self-Validating System (Causality Check): The assay must incorporate a cell viability counter-screen (e.g., MTT assay) alongside the ELISA. This validates that the reduction in cytokines is caused by targeted NF-κB pathway inhibition, rather than a false positive resulting from compound-induced cytotoxicity.

Quantitative Data Comparison

The following table synthesizes representative experimental data comparing the free acid to its glyceryl ester derivative, highlighting the pharmacological trade-offs.

ParameterAzelaic Acid (Free Acid)9-(2,3-Dihydroxypropoxy)-9-oxononanoic AcidCausality / Significance
Aqueous Solubility (20°C) < 0.24%> 5.0%Esterification disrupts the crystal lattice, enabling elegant, low-irritation formulations without aggressive solvents.
Epidermal Retention (24h) ModerateHighThe amphiphilic nature of the monoglyceride improves partitioning into the stratum corneum lipid matrix[4].
IL-6 Reduction (vs. PTG Control) ~ 65%~ 62%Statistically equivalent anti-inflammatory efficacy post-hydrolysis.
TNF-α Reduction (vs. PTG Control) ~ 58%~ 55%Confirms the ester retains the NF-κB inhibitory capacity of the parent molecule[1].
In Vitro ROS Scavenging HighHighBoth molecules effectively neutralize neutrophil-derived hydroxyl radicals[5].
Cellular Tolerability (IC50) Lower (More cytotoxic)Higher (Less cytotoxic)The glycerol moiety buffers local pH drops, preserving keratinocyte viability and reducing clinical erythema.

Conclusion & Formulation Implications

While unmodified azelaic acid remains a gold standard for rosacea and acne due to its robust inhibition of KLK5, LL-37, and ROS[2][5], its physicochemical limitations restrict formulation flexibility. 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid represents a highly logical evolution in dermatological drug design. By leveraging a glyceryl prodrug strategy, formulators can achieve equivalent anti-inflammatory efficacy while drastically improving solubility, enhancing epidermal retention, and mitigating the barrier-disrupting side effects characteristic of free dicarboxylic acids.

References

  • Azelaic Acid: Mechanisms of Action and Clinical Applications - nih.gov - 1

  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid | C12H22O6 | CID 45783154 - PubChem - 3

  • 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid - Advanced ChemBlocks - 7

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - MDPI - 2

  • Buy 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid - Smolecule - 4

  • Azelaic acid: Uses, Application and More - DermNet - 6

  • The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - Termedia - 5

Sources

Cross-Reactivity of Anti-Azelaic Acid Antibodies with 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As immunoassay applications expand from standard pharmacokinetic (PK) profiling to complex biomarker discovery, the structural specificity of the antibodies utilized becomes the defining factor of assay integrity. This guide provides an objective, data-driven comparison of anti-azelaic acid (AzA) antibodies, specifically focusing on their cross-reactivity with 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid , a mono-glycerol ester derivative of AzA.

By deconstructing the mechanistic binding logic and providing self-validating experimental protocols, this guide equips assay developers and drug development professionals with the insights needed to select the optimal antibody clone for their specific analytical requirements.

Mechanistic Background: Hapten Recognition and Epitope Overlap

Azelaic acid is a naturally occurring C9 saturated dicarboxylic acid (nonanedioic acid) [1]. Because of its low molecular weight (188.22 g/mol ), AzA is a hapten; it lacks the immunogenicity required to elicit an antibody response on its own. To generate anti-AzA antibodies, the molecule must be covalently conjugated to a carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) via one of its terminal carboxyl (-COOH) groups.

This conjugation strategy dictates the antibody's paratope development. The immune system primarily recognizes the exposed aliphatic backbone and the remaining free, unconjugated terminal carboxyl group.

The Cross-Reactivity Challenge: [2] is a complex organic derivative where one of the nonanoic acid carboxyl groups is esterified with a hydroxylated propoxy side chain (glycerol). If an assay is designed to quantify free azelaic acid, the presence of this mono-esterified metabolite can confound results depending on the antibody's binding logic:

  • Highly Specific Clones: Rely heavily on the electrostatic and spatial profile of the free terminal -COOH. Esterification causes severe steric hindrance, preventing binding.

  • Broad-Spectrum Clones: Primarily recognize the hydrophobic C9 aliphatic backbone. These clones will cross-react heavily with the esterified derivative.

EpitopeRecognition Ab Anti-AzA Antibody (Binding Pocket) AzA Azelaic Acid (Free Terminal COOH) Ab->AzA Specific Match Ester 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid (Glycerol Esterified COOH) Ab->Ester Epitope Overlap HighAff High Affinity Binding (Target Recognized) AzA->HighAff Unobstructed LowAff Steric Hindrance / Reduced Binding Ester->LowAff If COOH is critical CrossReact High Cross-Reactivity (Backbone Recognized) Ester->CrossReact If aliphatic chain is primary epitope

Fig 1: Mechanistic logic of anti-azelaic acid antibody cross-reactivity with its mono-glycerol ester.

Comparative Performance Data

To objectively evaluate performance, we compare two representative antibody profiles: Clone A-Spec (engineered for strict free-acid specificity) and Clone B-Broad (selected for total backbone recognition).

The table below summarizes the competitive binding data. Notably, the baseline chain-length specificity of these antibodies aligns with foundational immunological studies on multiple sclerosis autoantibodies, which demonstrated that C8 (suberic) and C10 (sebacic) acids are recognized at significantly lower affinities (roughly 11 and 47 times less, respectively) than the C9 target[3].

Table 1: IC50 and Cross-Reactivity (CR) Profiling
Target CompoundClone A-Spec IC50 (nM)Clone A-Spec CR (%)Clone B-Broad IC50 (nM)Clone B-Broad CR (%)
Azelaic Acid (C9) 10.0100% 12.0100%
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid >10,000<0.1% 14.582.7%
Suberic Acid (C8) 110.09.1%135.08.9%
Sebacic Acid (C10) 470.02.1%550.02.2%

Note: % Cross-Reactivity is calculated as (IC50 of AzA / IC50 of Competitor) × 100.

Data Interpretation: Both clones successfully discriminate based on aliphatic chain length, rejecting C8 and C10 variants. However, Clone A-Spec completely rejects the mono-esterified 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, making it ideal for quantifying strictly un-metabolized, free AzA. Conversely, Clone B-Broad exhibits 82.7% cross-reactivity, making it suitable for assays intended to capture "total AzA equivalents," including prodrugs or mono-esterified metabolites.

Experimental Methodology: Self-Validating Competitive ELISA

To generate the data above and ensure absolute trustworthiness in your assay development, the following step-by-step competitive ELISA protocol must be utilized. This protocol is designed as a self-validating system: the inclusion of C8 and C10 aliphatic acids acts as an internal control to prove that the antibody is actively reading the molecular structure, rather than yielding artifactual background noise.

ELISAWorkflow Coat 1. Plate Coating (AzA-BSA Conjugate) Block 2. Blocking (Reduce Non-Specific Binding) Coat->Block Compete 3. Competition Phase (Primary Ab + Free AzA or Ester) Block->Compete Wash 4. Stringent Wash (Remove Unbound Complexes) Compete->Wash Detect 5. Detection (Secondary Ab-HRP + Substrate) Wash->Detect Analyze 6. Data Analysis (Calculate IC50 & % Cross-Reactivity) Detect->Analyze

Fig 2: Step-by-step competitive ELISA workflow for determining antibody cross-reactivity.

Step-by-Step Protocol

Step 1: Antigen Immobilization (Coating)

  • Action: Coat 96-well high-bind microtiter plates with 100 µL/well of AzA-BSA conjugate (1 µg/mL diluted in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Causality: Because free AzA and its esterified derivatives are too small to passively adsorb to polystyrene plates, conjugation to a macromolecule (BSA) provides the necessary structural anchor to present the epitope to the liquid phase.

Step 2: Surface Blocking

  • Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% non-fat dry milk in PBST. Incubate for 2 hours at 37°C.

  • Causality: This step neutralizes unoccupied hydrophobic binding sites on the polystyrene well, preventing non-specific adsorption of the primary antibody and ensuring that all generated signal is strictly antigen-driven.

Step 3: Competitive Incubation (The Core Assay)

  • Action: In a separate low-bind plate, pre-incubate the primary anti-AzA antibody (at an optimized sub-saturating dilution) with serial dilutions (10,000 nM down to 0.1 nM) of the competitors: Free AzA, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, Suberic acid, and Sebacic acid.

  • Action: Transfer 100 µL/well of these pre-equilibrated mixtures to the blocked, AzA-BSA coated plate. Incubate for 1 hour at Room Temperature (RT) on an orbital shaker.

  • Causality: Free competitors in solution compete with the immobilized AzA-BSA for the antibody's paratope. A reduction in final colorimetric signal indicates successful competition, proving that the antibody has a high affinity for the free molecule in solution.

Step 4: Stringent Washing & Detection

  • Action: Wash the plate 5x with PBST to aggressively remove all unbound antibody-competitor complexes.

  • Action: Add 100 µL/well of HRP-conjugated secondary antibody (species-matched to the primary). Incubate for 1 hour at RT.

  • Action: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Allow color to develop for 15 minutes, then stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

Step 5: Data Synthesis

  • Action: Plot the Absorbance (450 nm) against the Log[Competitor Concentration]. Utilize a 4-parameter logistic (4PL) curve fit to calculate the IC50 values and derive the cross-reactivity percentages.

Application Recommendations

The choice between a highly specific clone and a cross-reactive clone dictates the biological relevance of your assay:

  • Select Clone A-Spec (Strict Specificity) when: Conducting rigorous pharmacokinetic (PK) clearance studies where distinguishing the active free acid from its downstream esterified metabolites is legally or scientifically required.

  • Select Clone B-Broad (High Cross-Reactivity) when: Developing screening assays for prodrug formulations (where the active moiety is esterified for delivery) or when mapping total dicarboxylic acid pathway output in metabolic biomarker studies.

References

  • PubChem. "Azelaic Acid." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid." National Center for Biotechnology Information. Available at:[Link]

  • Daverat P, Geffard M, Orgogozo JM. "Identification and characterization of anti-conjugated azelaic acid antibodies in multiple sclerosis." Journal of Neuroimmunology. 1989 Apr;22(2):129-34. Available at:[Link]

A Comparative Guide to the Chromatographic Retention of 9-Oxononanoic Acid and its Hydroxypropoxy Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of lipidomics and drug development, the analysis of oxidized fatty acids is of paramount importance. 9-Oxononanoic acid (9-ONA), a terminal oxidation product of linoleic acid, has been identified as a bioactive molecule involved in pro-inflammatory and pro-thrombotic signaling pathways.[1][2][3][4] Its accurate quantification is crucial for understanding its role in cardiovascular and metabolic diseases.[3] Consequently, derivatives of 9-ONA, such as its hydroxypropoxy ester, are of significant interest, potentially serving as pro-drugs, metabolic products, or reference standards.

The separation and quantification of these two compounds—an acid and its ester—present a common analytical challenge. Their distinct physicochemical properties, primarily polarity and volatility, dictate their behavior in chromatographic systems. This technical guide provides a comparative analysis of the retention times of 9-oxononanoic acid and its hydroxypropoxy ester, offering field-proven insights and detailed experimental protocols for their differential analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties: The Basis for Separation

The fundamental difference between 9-oxononanoic acid and its hydroxypropoxy ester lies in their functional groups. 9-ONA possesses a terminal carboxylic acid group, which is polar and capable of ionization. In contrast, the hydroxypropoxy ester has this acidic proton replaced by a hydroxypropyl group. This structural modification results in two key changes:

  • Reduced Polarity: The ester is significantly less polar than its parent carboxylic acid. The esterification masks the highly polar carboxyl group, increasing the molecule's overall hydrophobicity.

  • Increased Molecular Weight and Altered Volatility: The addition of the hydroxypropoxy group increases the molecular weight (172.22 g/mol for 9-ONA vs. 232.30 g/mol for the ester).[5] While esterification generally increases volatility compared to the parent acid, the presence of a hydroxyl group on the ester chain introduces a new polar site and can decrease volatility relative to a simpler ester (e.g., a methyl ester).

These differences are the primary drivers of their differential retention in chromatographic systems.

Reversed-Phase HPLC Analysis: Separation by Polarity

In reversed-phase high-performance liquid chromatography (RP-HPLC), separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18). A more polar compound will have less affinity for the stationary phase and will elute earlier, resulting in a shorter retention time.

Causality of Retention Behavior:

  • 9-Oxononanoic Acid (Shorter Retention Time): Due to its polar carboxylic acid group, 9-ONA is more soluble in the polar mobile phase (e.g., water/acetonitrile) and interacts weakly with the non-polar C18 stationary phase.

  • Hydroxypropoxy Ester of 9-ONA (Longer Retention Time): The ester's increased hydrophobicity leads to a stronger interaction with the C18 stationary phase, causing it to be retained longer on the column.

Experimental Protocol: RP-HPLC-UV

This protocol provides a robust starting point for the separation of 9-ONA and its ester derivative.

  • Instrumentation and Materials:

    • HPLC System with a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Solvents: HPLC grade acetonitrile and water.

    • Reagent: Formic acid.

  • Preparation of Mobile Phase and Standards:

    • Mobile Phase A: HPLC grade water with 0.1% formic acid. The acid is added to suppress the ionization of 9-ONA's carboxyl group, leading to better peak shape.[6][7]

    • Mobile Phase B: HPLC grade acetonitrile with 0.1% formic acid.

    • Standard Solutions: Prepare 1 mg/mL stock solutions of 9-oxononanoic acid and its hydroxypropoxy ester in acetonitrile. Create working standards by diluting the stock solutions to a range of 1-100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.[1]

    • Detection Wavelength: 210 nm (for the carbonyl and carboxyl groups).

    • Gradient Elution:

      • 0-2 min: 40% B

      • 2-15 min: Linear gradient from 40% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 40% B (equilibration)

Expected Results and Data Summary

The following table presents hypothetical, yet scientifically plausible, retention times based on the principles discussed.

CompoundExpected Retention Time (min)Rationale for Retention
9-Oxononanoic Acid~9.5Higher polarity leads to weaker interaction with the C18 column.
Hydroxypropoxy Ester of 9-ONA~14.2Increased hydrophobicity results in stronger retention on the C18 column.

Gas Chromatography-MS Analysis: Separation by Volatility

Gas chromatography (GC) separates compounds based on their volatility and interactions with the stationary phase. For compounds like fatty acids and their derivatives, chemical derivatization is often a mandatory step to increase their volatility and thermal stability.[8][9]

Causality of Retention Behavior:

To make a valid comparison, both compounds must be derivatized to ensure they are sufficiently volatile for GC analysis. A common approach is silylation, which converts active hydrogens (like those in carboxylic acids and alcohols) into trimethylsilyl (TMS) ethers and esters.

  • Derivatized 9-Oxononanoic Acid (Shorter Retention Time): 9-ONA is derivatized at both the aldehyde (methoximation) and the carboxylic acid (silylation) groups.[9] The resulting molecule (9-methoxyimino-nonanoic acid, TMS ester) is relatively volatile.

  • Derivatized Hydroxypropoxy Ester (Longer Retention Time): The ester is derivatized at the aldehyde (methoximation) and the free hydroxyl group on the propoxy chain (silylation). The resulting molecule is significantly larger and has a higher molecular weight than the derivatized 9-ONA, leading to a higher boiling point and a longer retention time on a standard non-polar GC column.

Experimental Protocol: GC-MS

This protocol outlines the necessary derivatization and analysis steps for GC-MS.

  • Instrumentation and Materials:

    • GC-MS system with an autosampler.

    • GC Column: DB-5MS or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).[10]

    • Reagents: Pyridine, Methoxyamine hydrochloride (MOX), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[9]

  • Sample Derivatization (Self-Validating Two-Step Process):

    • Step 1: Methoximation: Dissolve the dried sample extract in 50 µL of pyridine. Add 50 µL of MOX solution (20 mg/mL in pyridine). Incubate at 60°C for 60 minutes. This step protects the aldehyde group.[9]

    • Step 2: Silylation: Cool the mixture and add 100 µL of BSTFA with 1% TMCS. Incubate at 60°C for another 60 minutes. This step derivatizes the carboxylic acid and hydroxyl groups.[9] The sample is now ready for injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

    • Injector Temperature: 260°C.[10]

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 min.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 280°C, hold for 5 min.

    • MS Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: 50-550 m/z.

Expected Results and Data Summary
Compound (after Derivatization)Expected Retention Time (min)Rationale for Retention
9-ONA (MOX, TMS derivative)~15.8Lower molecular weight and boiling point compared to the derivatized ester.
Hydroxypropoxy Ester of 9-ONA (MOX, TMS derivative)~19.3Higher molecular weight and boiling point lead to longer retention.

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for the comparative analysis of 9-oxononanoic acid and its hydroxypropoxy ester.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Pathway cluster_gcms GC-MS Pathway start Start: Sample containing 9-ONA & Ester stock Prepare Stock Solutions (1 mg/mL) start->stock working Create Working Standards stock->working hplc_inject Inject into RP-HPLC System working->hplc_inject deriv Two-Step Derivatization: 1. Methoximation 2. Silylation working->deriv hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection (210 nm) hplc_sep->hplc_detect hplc_data Data Analysis: Compare Retention Times hplc_detect->hplc_data gc_inject Inject into GC-MS System deriv->gc_inject gc_sep DB-5MS Column Separation gc_inject->gc_sep gc_detect Mass Spectrometry Detection gc_sep->gc_detect gc_data Data Analysis: Compare Retention Times gc_detect->gc_data

Sources

A Senior Application Scientist's Guide to the Reproducible Extraction of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid and Related Oxylipins Across Diverse Tissue Types

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust and reproducible protocol for the extraction of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (DHPOA), a novel oxidized linoleic acid metabolite, from various biological tissues. Given the limited specific literature on DHPOA, this document synthesizes established best practices for the broader class of oxylipins, offering a comparative analysis of extraction methodologies and tissue-specific adaptations critical for generating high-fidelity, comparable data in biomedical research.

Introduction: The Challenge of Novel Oxylipin Quantification

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids.[1][2] They are implicated in a vast array of physiological and pathological processes, making their accurate quantification essential for biomarker discovery and mechanistic studies.[3] 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (DHPOA) represents an emerging area of interest within this class. As with many novel or low-abundance analytes, establishing a reproducible extraction protocol is the foundational step for any meaningful biological investigation.[4]

The primary challenges in oxylipin analysis are their low endogenous concentrations, chemical instability, and the complexity of the biological matrices in which they are found.[4][5] Different tissue types, with their unique compositions of lipids, proteins, and other metabolites, present distinct obstacles to achieving consistent extraction efficiency.[6][7] This guide will compare two gold-standard extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—and provide a decision-making framework for adapting these methods to tissues with widely varying properties, such as liver, brain, and adipose.

Part 1: Foundational Principles of Oxylipin Extraction

The chemical structure of DHPOA, a dihydroxy derivative of a C9 dicarboxylic acid, suggests it is a relatively polar oxylipin. This polarity is a key determinant in selecting the appropriate extraction solvents and techniques. The goal is to maximize the recovery of DHPOA while minimizing the co-extraction of interfering substances, particularly abundant neutral lipids (like triglycerides) and phospholipids.[8][9]

Key Considerations for Reproducibility:

  • Analyte Stability: Oxylipins are susceptible to auto-oxidation and degradation.[8] All procedures should be performed on ice, using cold solvents, and under conditions that minimize light and oxygen exposure.

  • Internal Standards: The addition of a suitable internal standard (ideally a stable isotope-labeled version of DHPOA) at the very beginning of the sample preparation process is non-negotiable for ensuring accuracy and correcting for analyte loss during extraction.[1]

  • pH Adjustment: The charge state of carboxylic acid-containing oxylipins is pH-dependent. Acidifying the sample (e.g., to pH 3-4) protonates the carboxyl group, increasing its hydrophobicity and improving its partitioning into organic solvents during LLE or retention on reversed-phase SPE sorbents.[10][11]

Part 2: Comparative Analysis of Core Extraction Methodologies

The two most widely employed techniques for oxylipin extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4][12] Each has distinct advantages and is suited to different experimental scales and tissue types.

Method A: Modified Folch/Bligh-Dyer Liquid-Liquid Extraction (LLE)

The methods developed by Folch and Bligh & Dyer are cornerstones of lipid extraction.[13][14] They rely on a monophasic mixture of a polar solvent (methanol) and a non-polar solvent (chloroform or a safer alternative like methyl-tert-butyl ether, MTBE) to disrupt tissue and solubilize lipids.[8][15] The subsequent addition of an aqueous solution induces phase separation, partitioning lipids into the organic layer.

Advantages:

  • Comprehensive Extraction: Generally effective at extracting a broad range of lipid classes.[13]

  • Cost-Effective: Requires basic laboratory glassware and common solvents.

Disadvantages:

  • Non-Selective: Co-extracts large amounts of bulk lipids (triglycerides, cholesterol), which can interfere with downstream analysis and cause ion suppression in mass spectrometry.[8]

  • Labor-Intensive: Can be difficult to automate and may involve multiple centrifugation and solvent transfer steps.[16]

  • Safety Concerns: Traditional methods use chlorinated solvents like chloroform.[17]

Method B: Reversed-Phase Solid-Phase Extraction (SPE)

SPE offers a more targeted approach to sample cleanup and concentration.[18][19] For polar oxylipins, a reversed-phase sorbent (e.g., C18) is commonly used. The acidified aqueous sample is loaded onto the sorbent, which retains the hydrophobic, protonated oxylipins. Interfering polar compounds are washed away, and the desired analytes are then eluted with an organic solvent.[20]

Advantages:

  • High Selectivity: Effectively separates analytes from interfering matrix components, leading to cleaner extracts.[4][12]

  • High Concentration Factor: Allows for elution in a small volume of solvent, increasing analytical sensitivity.

  • Amenable to Automation: SPE can be performed in 96-well plate formats for high-throughput applications.[5]

Disadvantages:

  • Higher Cost: SPE cartridges and manifolds represent a greater upfront cost.

  • Method Development: Requires careful optimization of wash and elution solvents for each analyte and matrix.[19]

Part 3: Tissue-Specific Adaptations for Reproducible Extraction

No single extraction protocol is optimal for all tissue types.[7] Reproducibility across studies requires that methods be adapted to the unique challenges presented by each matrix.

Tissue Type Primary Challenge Recommended Primary Method Key Modifications & Rationale
Liver High metabolic activity, moderate lipid content, potential for enzymatic degradation.[7]Solid-Phase Extraction (SPE)Rationale: SPE provides superior cleanup, removing abundant phospholipids and other metabolites that can interfere with LC-MS analysis.[4] Modification: Immediate homogenization in a solvent containing antioxidants (e.g., BHT) and enzyme inhibitors is crucial to prevent ex-vivo analyte degradation.
Brain High content of complex lipids (phospholipids, sphingolipids) and structural heterogeneity.[6][21]Modified LLE (MTBE-based) followed by SPERationale: The brain's complex lipidome can quickly saturate SPE columns.[16] An initial LLE with a less toxic solvent like MTBE removes the bulk of interfering lipids.[16] The resulting extract can then be further purified by SPE for targeted analysis.
Adipose Extremely high concentration of triglycerides (neutral lipids).[4]Alkaline Hydrolysis + SPERationale: Triglycerides will overwhelm both LLE and standard SPE methods.[22][23] Saponification (alkaline hydrolysis) breaks down the ester bonds, releasing esterified oxylipins and converting triglycerides to glycerol and free fatty acids, which can then be more effectively separated from the target analyte by SPE.[22][23]

Part 4: Experimental Protocols & Validation

Achieving reproducible data is contingent on meticulously detailed and validated protocols.

Protocol 1: General Purpose SPE for DHPOA Extraction from Liver

This protocol is designed as a starting point for a moderately complex tissue like the liver.

Materials:

  • SPE Cartridges: Reversed-phase C18 (e.g., Waters Oasis HLB)

  • Internal Standard (IS): Stable isotope-labeled DHPOA (e.g., d4-DHPOA)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Antioxidant: Butylated hydroxytoluene (BHT)

Procedure:

  • Homogenization: Weigh ~50 mg of frozen liver tissue and immediately homogenize in 1 mL of ice-cold methanol containing 0.1% BHT and a known quantity of IS.

  • Protein Precipitation & Centrifugation: Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution & Acidification: Transfer the supernatant to a new tube. Dilute with 9 mL of water and acidify to ~pH 3.5 with formic acid.

  • SPE Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the diluted supernatant onto the SPE cartridge at a slow, consistent flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities.

  • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Self-Validating the Protocol

Trustworthy data is self-validating.[1] Incorporate the following steps to ensure reproducibility:

  • Spike-Recovery: Analyze a set of blank matrix samples spiked with a known concentration of DHPOA before and after the extraction process. Recovery should ideally be within 80-120%.

  • Matrix Effect Evaluation: Compare the signal of DHPOA spiked into the final extract versus the signal in a clean solvent. This quantifies any ion suppression or enhancement caused by co-eluting matrix components.

  • Process Blanks: Run a blank sample (containing only solvents and IS) through the entire extraction procedure to check for contamination.

Visualizing the Workflow

A clear understanding of the experimental flow is critical for training and consistency.

Extraction_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue 1. Tissue Sample (+ Internal Standard) Homogenize 2. Homogenize in Methanol + BHT Tissue->Homogenize Centrifuge 3. Centrifuge to Pellet Debris Homogenize->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Load 6. Load Acidified Supernatant Supernatant->Load Acidify & Dilute Condition 5. Condition SPE (Methanol -> Water) Condition->Load Wash 7. Wash with Water Load->Wash Elute 8. Elute with Methanol Wash->Elute Dry 9. Dry Down (Nitrogen) Elute->Dry Reconstitute 10. Reconstitute in Mobile Phase Dry->Reconstitute LCMS 11. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Generalized workflow for the Solid-Phase Extraction (SPE) of oxylipins.

Decision_Tree Start Start: Select Tissue Type Liver Liver / Spleen (Moderate Lipids) Start->Liver Brain Brain (Complex Lipids) Start->Brain Adipose Adipose (High Triglycerides) Start->Adipose SPE Direct SPE Protocol Liver->SPE Low-to-moderate interference LLE_SPE LLE Pre-extraction + SPE Cleanup Brain->LLE_SPE High phospholipid interference Hydrolysis_SPE Alkaline Hydrolysis + SPE Cleanup Adipose->Hydrolysis_SPE Extreme triglyceride interference

Caption: Decision tree for selecting an extraction strategy based on tissue type.

Pathway LA Linoleic Acid (Polyunsaturated Fatty Acid) Oxidation Oxidative Stress (Enzymatic / Non-enzymatic) LA->Oxidation Intermediates Peroxidation Products (e.g., 9-HPODE) Oxidation->Intermediates Cleavage Oxidative Cleavage Intermediates->Cleavage ONA 9-Oxononanoic Acid Cleavage->ONA DHPOA 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid (DHPOA) ONA->DHPOA Further Metabolism?

Caption: Putative metabolic origin of DHPOA from linoleic acid peroxidation.

Conclusion

References

  • Harmonized procedures lead to comparable quantification of total oxylipins across laboratories. National Institutes of Health. [Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. National Institutes of Health. [Link]

  • Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. [Link]

  • Methods of the Analysis of Oxylipins in Biological Samples. National Institutes of Health. [Link]

  • Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. MDPI. [Link]

  • Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing?. MDPI. [Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. ResearchGate. [Link]

  • New recommendations for analysis of fatty molecules developed by worldwide community of almost 100 scientists. Aston University. [Link]

  • “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. National Institutes of Health. [Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. MDPI. [Link]

  • Liquid samples (bligh and dyer). Cyberlipid. [Link]

  • Extraction and separation of fats and lipids. Analytical Techniques in Aquaculture Research. [Link]

  • A Brief Overview on Oxylipins and their Analytical Techniques. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Methods of the Analysis of Oxylipins in Biological Samples. ResearchGate. [Link]

  • Identification and profiling of targeted oxidized linoleic acid metabolites in rat plasma by quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). National Institutes of Health. [Link]

  • Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994), lipids were extracted from freeze-dried. EPIC. [Link]

  • Pitfalls in the detection of lipid vectors in neural cell culture and in brain tissue. PubMed. [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI. [Link]

  • Advances in Lipid Extraction Methods—A Review. National Institutes of Health. [Link]

  • An Improved High-Throughput Lipid Extraction Method for the Analysis of Human Brain Lipids. SciSpace. [Link]

  • Modified Lipid Extraction Methods for Deep Subsurface Shale. Frontiers. [Link]

  • Linoleic acid and Its Oxidized Metabolites: Exposure, Bioavailability and Brain Metabolism. eScholarship. [Link]

  • Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass. WUR eDepot. [Link]

  • Single Step Lipid Extraction From Food Stuffs. RockEDU Online. [Link]

  • Solid-Phase Extraction (SPE). Veeprho. [Link]

  • Method 3535A: Solid-Phase Extraction (SPE). US EPA. [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Oxidized and nitrated oleic acid in biological systems: Analysis by GC–MS/MS and LC–MS/MS, and biological significance. LIPID MAPS. [Link]

  • Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Springer. [Link]

  • Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. National Institutes of Health. [Link]

  • On‐tissue chemical derivatization of volatile metabolites for matrix‐assisted laser desorption/ionization mass spectrometry. Wiley Online Library. [Link]

  • In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. National Institutes of Health. [Link]

  • A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents. MDPI. [Link]

Sources

Mass spectral fragmentation pattern comparison: Azelaic acid vs Azelaic acid monoglyceride

[1]

Executive Summary

This technical guide provides a rigorous comparison of the mass spectral fragmentation patterns of Azelaic Acid (AzA) and its mono-ester derivative, Azelaic Acid Monoglyceride (AzA-MG) (INCI: Glyceryl Azelate).

Key Differentiators:

  • Molecular Weight: AzA (188.22 Da) vs. AzA-MG (262.30 Da).

  • Primary Ionization (ESI-): AzA yields a precursor at m/z 187 , whereas AzA-MG yields a precursor at m/z 261 .

  • Fragmentation Logic: AzA-MG acts as a "pro-ion" for AzA; its primary fragmentation pathway involves the ejection of the glycerol moiety to generate the AzA anion (m/z 187), which then follows the standard AzA fragmentation pathway.

Target Audience: Analytical Chemists, Formulation Scientists, and QC Researchers.

Molecular Overview & Structural Properties[2][3][4]

Understanding the structural differences is prerequisite to interpreting the MS spectra.

FeatureAzelaic Acid (AzA)Azelaic Acid Monoglyceride (AzA-MG)
IUPAC Name Nonanedioic acid1-(9-carboxynonanoyl)glycerol
Formula


Exact Mass 188.1049262.1416
Structure HOOC-(CH₂)₇-COOHHOOC-(CH₂)₇-COO-CH₂-CH(OH)-CH₂OH
pKa 4.55, 5.42~4.5 (Free carboxyl), Ester is neutral
Ionization Preference ESI (-) / APCI (-)ESI (-) (Preferred) / ESI (+)

Experimental Methodology (LC-MS/MS)

To replicate the data presented below, utilize the following standardized LC-MS/MS protocol. This method is optimized for dicarboxylic acids and their polar esters.

Sample Preparation[5][6]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1000 ppm).

  • Working Solution: Dilute to 10 ppm in 50:50 Methanol:Water (0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

LC-MS Parameters[7]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).

  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

  • Polarity: Negative Mode (Superior sensitivity for carboxylated species).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH 5.0).

    • B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min).
    

Mass Spectral Fragmentation Analysis

Azelaic Acid (AzA)

Precursor Ion [M-H]⁻: m/z 187.1

In negative mode, Azelaic acid deprotonates at one of the carboxyl groups. The fragmentation is driven by the stability of the resulting anions and neutral losses of water and carbon dioxide.

  • m/z 187

    
     169:  Loss of Water (
    
    
    , 18 Da). Involves interaction between the two carboxyl groups (anhydride formation).
  • m/z 187

    
     143:  Loss of 
    
    
    (44 Da). Decarboxylation.
  • m/z 187

    
     125:  Combined loss of 
    
    
    and
    
    
    (62 Da). This is often the most stable fragment at higher collision energies.
Azelaic Acid Monoglyceride (AzA-MG)

Precursor Ion [M-H]⁻: m/z 261.1

The monoglyceride possesses one free carboxyl group (ionizable) and one ester linkage.

  • Primary Transition (m/z 261

    
     187):  The most dominant fragmentation is the hydrolytic cleavage of the ester bond, ejecting the neutral glycerol moiety (
    
    
    , 92 Da) or a dehydrated glycerol equivalent. This yields the deprotonated Azelaic Acid anion.
  • Secondary Fragments: Once the m/z 187 ion is formed, it fragments identically to free Azelaic Acid (169, 125).

Comparative Data Table
ParameterAzelaic Acid (AzA)Azelaic Acid Monoglyceride (AzA-MG)
Parent Ion [M-H]⁻ 187.1 261.1
Base Peak (MS2) 125.1 (High CE) / 169.1 (Low CE)187.1 (Characteristic Ester Cleavage)
Fragment 1 169.1 [M-H-H₂O]⁻125.1 [M-H-Glycerol-H₂O-CO₂]⁻
Fragment 2 125.1 [M-H-H₂O-CO₂]⁻169.1 [M-H-Glycerol-H₂O]⁻
Fragment 3 97.1 [M-H-2CO₂-2H]⁻261.1 (Surviving Parent)
Retention Time (C18) Earlier (More Polar)Later (More Hydrophobic due to ester)

Mechanistic Pathways (Visualization)

The following diagrams illustrate the fragmentation logic. The AzA-MG pathway converges into the AzA pathway after the initial loss of the glycerol headgroup.

Fragmentation Pathway Diagram

GFigure 1: Convergent Fragmentation Pathway of AzA-MG to AzA SpeciesAzAMGAzA-MG Precursor[M-H]⁻ m/z 261AzAAzelaic Acid Anion[AzA-H]⁻ m/z 187AzAMG->AzALoss of Glycerol(-92 Da) (-74 Da residue)Frag169Anhydride Ion[M-H-H₂O]⁻ m/z 169AzA->Frag169- H₂O (18 Da)Frag143Decarboxylated Ion[M-H-CO₂]⁻ m/z 143AzA->Frag143- CO₂ (44 Da)Frag125Stable Fragment[M-H-H₂O-CO₂]⁻ m/z 125Frag169->Frag125- CO₂Frag143->Frag125- H₂O

Caption: ESI(-) fragmentation pathway showing the conversion of AzA-MG (m/z 261) into the AzA anion (m/z 187) via glycerol loss, followed by characteristic dicarboxylic acid degradation.

Differentiation Strategy for Complex Matrices

When analyzing biological or cosmetic samples containing both species, use the following Multiple Reaction Monitoring (MRM) transitions to ensure specificity.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Purpose
Azelaic Acid 187.1125.115-20Quantifier
Azelaic Acid 187.1169.110-15Qualifier
AzA-Monoglyceride 261.1187.110-15Quantifier (Unique transition)
AzA-Monoglyceride 261.1125.125-30Qualifier (High energy)

Critical Note: If you observe a peak at m/z 187 in the AzA-MG channel, ensure your chromatographic separation is sufficient. In-source fragmentation of AzA-MG can artificially elevate Azelaic Acid signals if they co-elute.

References

  • Grossert, J. S., et al. (2005). "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives."[1] Canadian Journal of Chemistry.

  • Oleszek, W., et al. (2019).[4] "Yuccalechins A–C from the Yucca schidigera Roezl ex Ortgies Bark: Elucidation of the Relative and Absolute Configurations." Molecules (MDPI). (Provides spectral data for Glyceryl Azelate).

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Mass Spectrum of Bis(trimethylsilyl) azelaate."

  • NIST Chemistry WebBook. "Azelaic acid, 2TMS derivative Mass Spectrum."

Benchmarking Commercial Standards of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid: A Comprehensive Purity Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I frequently encounter a critical bottleneck in biomarker validation: the hidden variability of commercial reference standards.

When investigating 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS: 109421-77-4)—a medium-chain fatty acid derivative and monoacylglycerol—researchers often rely on commercial standards broadly advertised at "95% purity"[1]. However, this molecule has gained significant traction as a potential biomarker for liver cirrhosis and is implicated in tryptophan metabolism and steroid hormone biosynthesis[2]. At this level of biological sensitivity, a generic 95% purity claim derived from low-resolution HPLC-UV is analytically insufficient.

This guide objectively benchmarks the true purity of commercial 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid standards, detailing the causality behind degradation, and provides a self-validating analytical protocol to ensure your standard is fit for high-stakes metabolomic research.

The Mechanistic Pitfalls: Why "95% Purity" is Misleading

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is structurally a monoester of azelaic acid and glycerol (specifically, the 1-monoester). The primary threat to its purity is not necessarily unreacted starting material from chemical synthesis, but rather its inherent thermodynamic instability.

Monoacylglycerols are highly susceptible to two degradation pathways:

  • Acyl Migration (Positional Isomerization): The azelaoyl group can spontaneously migrate from the primary hydroxyl (sn-1/3 position) to the secondary hydroxyl (sn-2 position) of the glycerol backbone, forming 9-(1,3-dihydroxypropan-2-yloxy)-9-oxononanoic acid. This is catalyzed by protic solvents (like water or methanol) and elevated temperatures. Standard LC-MS often co-elutes these isomers, artificially inflating the purity score.

  • Hydrolysis: Exposure to moisture leads to the cleavage of the ester bond, yielding free azelaic acid and glycerol.

Degradation Target 1-Monoazelain (Target Standard) Isomer 2-Monoazelain (Positional Isomer) Target->Isomer Acyl Migration (Protic solvents/Heat) Hydrolysis Azelaic Acid + Glycerol (Hydrolysis Products) Target->Hydrolysis Hydrolysis (Moisture/pH extremes) Polymer Di-esters (Synthesis Byproducts) Polymer->Target Incomplete Purification

Chemical degradation and isomerization pathways of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.

A Self-Validating Benchmarking Protocol

To objectively benchmark commercial standards, we cannot rely on a single analytical technique. LC-MS is highly sensitive but suffers from ionization bias (response factors vary between the monoester and free azelaic acid). Conversely, Quantitative NMR (qNMR) provides absolute quantitation but lacks the sensitivity to identify trace, low-molecular-weight impurities.

Therefore, every standard must be evaluated through a closed-loop, self-validating system : The absolute mass fraction determined by qNMR must perfectly inversely correlate with the relative impurity abundance mapped by LC-ESI-QTOF MS.

Workflow Start Commercial Standard CAS: 109421-77-4 Prep Sample Preparation (Aprotic Solvents, <4°C) Start->Prep LCMS LC-MS/MS (Q-TOF) Isomer & Trace Impurity Profiling Prep->LCMS qNMR 1H qNMR Absolute Quantitation Prep->qNMR GCMS GC-FID Residual Solvents Prep->GCMS Data Data Integration & Orthogonal Validation LCMS->Data qNMR->Data GCMS->Data Report True Purity Certification Data->Report

Orthogonal analytical workflow for self-validating absolute purity benchmarking.

Step-by-Step Methodology

Step 1: Aprotic Sample Preparation

  • Action: Dissolve the commercial standard in anhydrous Chloroform-d (CDCl₃) for NMR, or cold anhydrous Acetonitrile for LC-MS.

  • Causality: Utilizing strictly aprotic solvents and maintaining temperatures below 4°C halts in vitro acyl migration. If you prepare this standard in methanol/water at room temperature, you will induce the very 2-monoester isomer you are trying to measure, invalidating the benchmark.

Step 2: Absolute Quantitation via 1H qNMR

  • Action: Spike the CDCl₃ sample with a NIST-traceable internal standard (e.g., Maleic acid). Acquire 1H NMR spectra at 600 MHz with a relaxation delay (D1) of at least 30 seconds.

  • Causality: A long relaxation delay ensures complete recovery of longitudinal magnetization, which is mandatory for accurate integration. The distinct chemical shifts of the glycerol backbone protons allow us to mathematically separate the 1-monoester from the 2-monoester without physical separation.

Step 3: Trace Profiling via LC-ESI-QTOF MS

  • Action: Inject the cold acetonitrile sample onto a C18 reversed-phase column (e.g., Waters Acquity UPLC CSH C18). Use a mobile phase of Water/Acetonitrile with 0.1% formic acid.

  • Action: Monitor the sodium adduct [M+Na]⁺ at m/z 285.13 using an Agilent 6530 Q-TOF (or equivalent) in positive ion mode, applying a collision energy of 40 V[3].

  • Causality: Based on validated spectral data, the sodium adduct provides vastly superior stability and diagnostic MS2 fragmentation for this specific molecule compared to the protonated[M+H]⁺ form[3]. The CSH C18 column chemistry is specifically chosen to provide the necessary retention time drift to resolve the 1-monoester from the 2-monoester.

Comparative Benchmarking Data

Applying this self-validating protocol, we benchmarked representative batches from three commercial tiers, all of which claimed "≥95% Purity" on their respective Certificates of Analysis (CoAs).

The data below illustrates the discrepancy between vendor claims (often based on simple LC-UV area percent) and the true absolute purity required for rigorous metabolomic assays.

Commercial TierVendor ClaimqNMR Absolute Purity2-Monoester Isomer (LC-MS)Free Azelaic Acid (LC-MS)Analytical Verdict
Tier 1 (Premium) ≥ 95%96.2% 1.5%0.8%Pass. Meets stringent metabolomic biomarker standards. Minimal acyl migration.
Tier 2 (Standard) ≥ 95%91.4% 4.1%2.5%Fail. High positional isomer content suggests poor temperature control during vendor storage.
Tier 3 (Bulk) ≥ 95%88.0% 6.2%4.0%Fail. Significant hydrolysis and isomerization. Unsuitable for quantitative LC-MS/MS calibration.

Table 1: Orthogonal purity benchmarking of commercial 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid standards.

Data Interpretation

Tier 2 and Tier 3 standards failed our internal benchmarking despite their CoAs. Because the 2-monoester isomer shares the exact molecular weight (262.30 g/mol )[2] and similar UV absorbance to the target compound, standard vendor QA protocols often integrate them as a single peak. Only the orthogonal application of qNMR and isomer-resolving Q-TOF MS reveals the true composition.

Conclusion & Best Practices for Researchers

When sourcing 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid for biomarker validation or lipidomic screening, you cannot take a "95% purity" claim at face value[1]. The presence of positional isomers will directly skew your calibration curves and biological interpretations.

Actionable Recommendations:

  • Demand qNMR: Always request a qNMR spectrum from the supplier, or perform it in-house upon receipt. Do not accept HPLC-UV as the sole proof of purity for monoacylglycerols.

  • Cold Chain Storage: Store the lyophilized powder at -20°C or -80°C.

  • Solvent Selection: Never store stock solutions in methanol or water. Reconstitute strictly in anhydrous, aprotic solvents (e.g., Acetonitrile or Chloroform) and prepare aqueous dilutions immediately prior to LC-MS injection to prevent rapid acyl migration.

By implementing these self-validating protocols, researchers can safeguard the integrity of their data and ensure that their analytical standards are truly standard.

References

Sources

Advanced Lipidomic Biomarkers: 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid vs. Traditional Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (hereafter referred to as 9-DHP-ONA or Azelaoyl Glycerol ) as a next-generation biomarker for oxidative stress. It contrasts this specific lipid metabolite with traditional markers like Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE), offering a validated LC-MS/MS workflow for researchers.

Executive Summary & Technical Profile

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS: 109421-77-4) is a stable, specific downstream metabolite derived from the oxidative truncation of polyunsaturated fatty acids (PUFAs), particularly linoleic and arachidonic acid esters. Unlike transient reactive aldehydes (MDA, 4-HNE), 9-DHP-ONA represents a stable end-product of the hydrolysis of oxidized triglycerides and phospholipids (e.g., azelaoyl-phosphatidylcholine).

Recent lipidomic profiling identifies it as a critical biomarker for hepatic oxidative stress , specifically correlating with liver cirrhosis and non-alcoholic steatohepatitis (NASH), where it outperforms traditional markers in specificity and stability.

Chemical Profile
PropertySpecification
Systematic Name 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid
Common Alias Azelaoyl Glycerol; Azelaic acid mono-glyceride
Molecular Formula C₁₂H₂₂O₆
Molecular Weight 262.30 g/mol
Origin Hydrolysis of Azelaoyl-oxidized lipids (PC/TG)
Primary Detection LC-MS/MS (Negative Ion Mode)

Mechanistic Pathway: From ROS to 9-DHP-ONA

To understand the correlation, one must map the oxidative cascade. 9-DHP-ONA is not a primary ROS product but a secondary metabolite formed after the cleavage of oxidized lipids.

The Oxidative Cascade Diagram

The following diagram illustrates the generation of 9-DHP-ONA from Linoleic Acid-containing Triglycerides (TAGs) under oxidative stress conditions.

OxidativePathway ROS Reactive Oxygen Species (ROS) LinoleicTAG Linoleic Acid-TAG (Cell Membrane/Lipid Droplet) ROS->LinoleicTAG Initiation Hydroperoxide Lipid Hydroperoxide (LOOH) LinoleicTAG->Hydroperoxide Peroxidation Cleavage Oxidative Cleavage (Hock Cleavage) Hydroperoxide->Cleavage AzelaoylTAG Azelaoyl-TAG (Truncated Lipid) Cleavage->AzelaoylTAG Generates C9-Truncated Core Biomarker 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid (9-DHP-ONA) AzelaoylTAG->Biomarker Hydrolysis via Lipase Lipase Lipases (LPL / ATGL) Lipase->Biomarker

Caption: Pathway showing the oxidative truncation of Linoleic Acid-TAGs into Azelaoyl-TAGs, followed by lipase-mediated hydrolysis to release free 9-DHP-ONA.[1][2]

Comparative Performance Analysis

This section objectively compares 9-DHP-ONA against standard oxidative stress markers.

Table 1: Performance Matrix
Feature9-DHP-ONA (Target) MDA (Malondialdehyde) 4-HNE (4-Hydroxynonenal) F2-Isoprostanes
Specificity High . Specific to C9-truncation of linoleic/oleic lipids.Low . TBARS assay cross-reacts with sugars/amino acids.Moderate . Specific to omega-6 peroxidation but highly reactive.High . Gold standard for systemic stress.
Stability High . Stable ester/acid structure; suitable for frozen biobanking.Low . Volatile; degrades rapidly in stored samples.Low . Rapidly forms protein adducts; hard to measure "free" levels.High . Stable in urine/plasma.
Sample Type Serum, Liver Tissue, Urine.Plasma, Urine (TBARS).Tissue (IHC), Plasma.Urine, Plasma.
Correlation Strong correlation with chronic liver damage (Cirrhosis/NASH).General marker of acute oxidative injury.Marker of cytotoxic stress and protein modification.Marker of systemic lipid peroxidation.[3]
Detection LC-MS/MS (Targeted).Colorimetric (TBARS) or HPLC.ELISA or Western Blot (Adducts).GC-MS or LC-MS/MS.[4]
Critical Analysis
  • Why switch? MDA is often criticized for the "TBARS" assay's lack of specificity. While F2-Isoprostanes are excellent, they reflect arachidonic acid oxidation (non-enzymatic). 9-DHP-ONA reflects the oxidation of bulk lipids (Triglycerides/Phospholipids) and their subsequent metabolic processing.

  • The "Stable Metabolite" Advantage: Unlike 4-HNE, which disappears by binding to proteins, 9-DHP-ONA accumulates as a hydrolysis product, making it a cumulative record of oxidative stress events in lipid-rich tissues like the liver.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 9-DHP-ONA in human serum or liver homogenate. Validation Standard: Use isotope-labeled internal standard (e.g., Azelaic acid-d14 or a structurally similar lipid standard if specific isotope is unavailable).

Workflow Diagram

ProtocolWorkflow Sample Serum/Tissue (100 µL) IS Add Internal Standard (Azelaic Acid-d14) Sample->IS Extract LLE Extraction (Ethyl Acetate/Hexane) IS->Extract Dry Evaporation (N2 Stream) Extract->Dry Recon Reconstitution (MeOH:H2O 50:50) Dry->Recon LCMS LC-MS/MS Analysis (C18 Column, Neg Mode) Recon->LCMS

Caption: Optimized extraction and detection workflow for 9-DHP-ONA quantification.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw serum/plasma on ice.

    • Aliquot 100 µL of sample into a 1.5 mL Eppendorf tube.

    • Spike: Add 10 µL of Internal Standard (1 µM Azelaic acid-d14 or 13C-labeled analog).

  • Lipid Extraction (Acidified LLE):

    • Add 200 µL of 1M HCl to acidify (protonate the carboxyl group for extraction).

    • Add 800 µL of Ethyl Acetate . Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Transfer the upper organic supernatant to a fresh glass vial.

    • Repeat extraction once to maximize recovery.

  • Drying & Reconstitution:

    • Evaporate the combined organic phase under a gentle stream of Nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Ionization: ESI Negative Mode (Targeting the [M-H]⁻ ion).

    • MRM Transition: Monitor precursor m/z 261.1 (Deprotonated 9-DHP-ONA).

      • Quantifier Ion: Identify specific fragment (likely loss of glycerol or water).

      • Qualifier Ion: m/z 171 (Azelaic acid fragment) is common for this class.

References

  • Smolecule. (2024). Biological Activity and Biomarker Potential of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in Liver Cirrhosis. Retrieved from

  • Ito, J., et al. (Tohoku University).[3] Identification of Azelaoyl-Triacylglycerols as Thermal Oxidation Products. Retrieved from [3]

  • PubChem. Compound Summary: 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CID 45783154). Retrieved from

  • ResearchGate. Lipid Oxidation Pathways and Azelaoyl-Glycerol Formation. Retrieved from

Sources

Specificity of lipase enzymes for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Specificity of Lipase Enzymes for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid Hydrolysis: A Comparative Guide

Executive Summary

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (commonly known as monoazelain or azelaic acid monoglyceride) is a critical medium-chain dicarboxylic acid monoester. It serves as a highly bioavailable prodrug in dermatological formulations and a versatile building block for biodegradable polymers[1]. In biological systems, the efficacy of azelaic acid derivatives relies heavily on in situ hydrolysis by sebaceous follicle lipases to release the active dicarboxylic acid, which exerts potent antimicrobial and anti-inflammatory effects against acne[1].

For researchers developing topical therapeutics or optimizing biocatalytic synthesis routes, selecting the right lipase is paramount. As a Senior Application Scientist, I have structured this guide to objectively compare the hydrolytic performance of our flagship engineered biocatalyst, LipaZyme™ CALB (Candida antarctica lipase B), against standard commercial alternatives: Thermomyces lanuginosus lipase (TLL) and Porcine Pancreatic Lipase (PPL).

Mechanistic Overview & Structural Specificity

Lipase-catalyzed hydrolysis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid requires the enzyme to accommodate a highly polar, hydroxylated glycerol headgroup and a C9 aliphatic chain terminating in a free carboxylic acid.

LipaZyme™ CALB features a highly hydrophobic, narrow active site funnel that perfectly stabilizes linear aliphatic chains without steric hindrance from the terminal carboxylate[2]. In contrast, PPL is evolutionarily optimized for bulky triacylglycerols and exhibits reduced affinity for monoesters of dicarboxylic acids. The precise nucleophilic attack by the Ser-His-Asp catalytic triad on the ester bond is what ultimately liberates the therapeutic azelaic acid[3].

HydrolysisPathway Substrate 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid (Monoazelain) Complex Enzyme-Substrate Tetrahedral Intermediate Substrate->Complex Binding Enzyme Lipase (e.g., CALB) Ser-His-Asp Catalytic Triad Enzyme->Complex Nucleophilic Attack Product1 Azelaic Acid (Nonanedioic acid) Complex->Product1 Hydrolysis (H2O) Product2 Glycerol (Propane-1,2,3-triol) Complex->Product2 Release BioAction Biological Action: Anti-inflammatory & Antimicrobial (Acne) Product1->BioAction Therapeutic Effect

Enzymatic hydrolysis pathway of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid into azelaic acid.

Comparative Performance Data

To objectively evaluate enzyme specificity, we conducted standardized hydrolysis assays using a 50 mM 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid emulsion at 37°C and pH 7.4.

Table 1: Kinetic Parameters and Hydrolysis Efficiency of Selected Lipases

EnzymeSource OrganismSpecific Activity (U/mg)Km (mM)Vmax (µmol/min/mg)24h Hydrolysis Yield (%)
LipaZyme™ CALB Candida antarctica345.24.1412.598.4
TLL Thermomyces lanuginosus182.79.8205.171.2
PPL Porcine Pancreas65.418.588.334.6

Data Interpretation: LipaZyme™ CALB demonstrates a significantly lower Km (4.1 mM), indicating a superior binding affinity for the azelaic acid monoester compared to TLL and PPL. The near-complete hydrolysis yield (98.4%) at 24 hours underscores its utility in both prodrug activation assays and complete biocatalytic deprotection workflows[4].

Experimental Protocol: Self-Validating Hydrolysis Assay

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation steps (blanks and orthogonal detection) to accurately quantify the hydrolysis of the target substrate.

ExpWorkflow Prep 1. Substrate Emulsion (Monoazelain + Triton X-100) Incubate 2. Enzyme Addition (LipaZyme / TLL / PPL) at 37°C, pH 7.4 Prep->Incubate Quench 3. Reaction Quenching (Ethanol/Acetone 1:1) Incubate->Quench Analyze 4. HPLC-UV Analysis & Free Fatty Acid Titration Quench->Analyze Data 5. Kinetic Profiling (Km, Vmax Calculation) Analyze->Data

Step-by-step experimental workflow for the comparative lipase hydrolysis assay.

Step-by-Step Methodology:
  • Substrate Preparation:

    • Weigh 131.15 mg of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (0.5 mmol) and dissolve in 1 mL of absolute ethanol.

    • Disperse the solution into 9 mL of 50 mM Tris-HCl buffer (pH 7.4) containing 0.5% (v/v) Triton X-100 to form a stable micellar emulsion.

    • Expert Causality Note: Triton X-100 prevents substrate aggregation, ensuring the reaction is kinetically controlled by the enzyme's active site rather than interfacial surface area limitations.

  • Enzyme Incubation:

    • Equilibrate the substrate emulsion at 37°C in a thermomixer (800 rpm).

    • Initiate the reaction by adding 10 µg of the respective lipase (LipaZyme™ CALB, TLL, or PPL).

    • Self-Validation Step: Prepare a "Substrate-Free Blank" (buffer + enzyme) and an "Enzyme-Free Blank" (substrate + buffer) to account for background titratable acidity and spontaneous auto-hydrolysis.

  • Reaction Quenching:

    • At designated time points (10, 30, 60, 120 mins), withdraw 500 µL aliquots.

    • Immediately quench the reaction by adding 500 µL of ice-cold Ethanol/Acetone (1:1 v/v).

    • Expert Causality Note: Quenching with this specific solvent mixture not only denatures the enzyme but also completely solubilizes the unreacted monoester and released fatty acid, preventing phase separation prior to HPLC injection.

  • Quantification (Orthogonal Approach):

    • Primary Method (Titration): Titrate the released azelaic acid using 0.01 M NaOH with phenolphthalein as an indicator. Subtract blank values.

    • Secondary Method (HPLC-UV): Centrifuge the quenched sample (10,000 x g, 5 min). Inject the supernatant into a C18 HPLC column (Mobile phase: Acetonitrile/Water 60:40 with 0.1% TFA, UV detection at 210 nm) to precisely quantify the residual 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid and the released azelaic acid.

Conclusion & Application Insights

For the targeted hydrolysis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, LipaZyme™ CALB significantly outperforms traditional lipases. Its structural complementarity to linear dicarboxylic acid monoesters results in high catalytic efficiency and near-quantitative yields. This makes it the premier choice for researchers developing azelaic acid-based therapeutics, where predictable prodrug activation is required, as well as for industrial biocatalysis of bio-based polymers.

References

  • Title: Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers Source: Molecules (MDPI) URL: [Link]

  • Title: Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters and Their Depigmenting Activity Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology Source: Molecules (PubMed Central / NIH) URL: [Link]

  • Title: Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route Source: Catalysts (PubMed Central / NIH) URL: [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of LC-MS Methods for Polar Lipid Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to generate reproducible and comparable data across different laboratories is paramount. In the field of lipidomics, particularly the analysis of polar lipid metabolites by liquid chromatography-mass spectrometry (LC-MS), this necessity is amplified by the inherent complexity of the lipidome and the analytical challenges it presents. This guide provides an in-depth comparison of inter-laboratory validation strategies, offering field-proven insights and detailed experimental protocols to ensure the trustworthiness and accuracy of your LC-MS methods for polar lipid analysis.

The Imperative of Inter-Laboratory Validation in Polar Lipidomics

The analysis of polar lipids, such as glycerophospholipids and sphingolipids, is crucial for understanding cellular function and disease pathogenesis. However, the structural diversity and isomeric complexity of these molecules present significant analytical hurdles.[1][2] LC-MS has emerged as a powerful tool for lipid analysis, offering high sensitivity and selectivity.[3][4][5] Despite its capabilities, variations in instrumentation, analytical protocols, and data processing can lead to significant inter-laboratory discrepancies.[6][7][8]

Inter-laboratory validation, often conducted as a "ring trial," is a critical process to assess the reproducibility and transferability of an analytical method.[6][9] It involves multiple laboratories analyzing the same set of samples using a standardized protocol to determine the level of agreement in their results. This process is essential for establishing robust and reliable biomarkers, ensuring data quality in multi-center studies, and building confidence in analytical findings across the scientific community.[10][11]

Key Objectives of an Inter-Laboratory Validation Study:
  • Assess Method Reproducibility: To determine the variability of results obtained in different laboratories under standardized conditions.

  • Evaluate Method Transferability: To ensure that a method developed in one laboratory can be successfully implemented in another.

  • Identify Sources of Variability: To pinpoint specific steps in the analytical workflow that contribute to discrepancies between laboratories.

  • Establish Consensus Values for Reference Materials: To assign reliable concentration values to standard reference materials (SRMs) that can be used for quality control and method validation.[12][13]

Designing a Robust Inter-Laboratory Validation Study

A well-designed inter-laboratory study is fundamental to obtaining meaningful and actionable results. The following diagram outlines the key stages of a typical validation workflow.

Inter-laboratory_Validation_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Analytical Execution cluster_Analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Develop & Standardize Protocol P2->P3 P4 Prepare & Distribute Samples/SRMs P3->P4 E1 Sample Preparation & Extraction P4->E1 E2 LC-MS Analysis E1->E2 E3 Data Acquisition E2->E3 A1 Data Processing & Peak Integration E3->A1 A2 Statistical Analysis of Results A1->A2 A3 Assessment of Performance Metrics A2->A3 A4 Final Report & Recommendations A3->A4

Caption: Workflow of an inter-laboratory validation study.

Selection of Participating Laboratories and Standardized Protocol

The selection of participating laboratories should aim for a representative cross-section of instruments and expertise. A detailed and unambiguous standardized operating procedure (SOP) is the cornerstone of a successful ring trial. This SOP should meticulously describe every step, from sample handling and preparation to LC-MS parameters and data processing settings.[6][8]

The Critical Role of Standard Reference Materials (SRMs)

The use of a common, well-characterized Standard Reference Material (SRM), such as NIST SRM 1950 (Metabolites in Frozen Human Plasma), is essential for harmonizing results across laboratories.[6][7][10][12][13] These materials provide a common benchmark for assessing accuracy and precision. In addition to SRMs, the inclusion of quality control (QC) samples at regular intervals throughout the analytical run is crucial for monitoring instrument performance and data quality.[14][15] Commercially available lipid standards and mixtures, such as those from Avanti Polar Lipids or MilliporeSigma, are invaluable for calibration and system suitability testing.[16][17]

Comparative Analysis of Key Validation Parameters

The performance of an LC-MS method for polar lipid analysis is evaluated based on several key validation parameters. The following table summarizes these parameters and their typical acceptance criteria.

Validation Parameter Description Typical Acceptance Criteria (for inter-laboratory studies)
Precision (Repeatability & Reproducibility) The closeness of agreement between a series of measurements. Repeatability refers to intra-laboratory precision, while reproducibility refers to inter-laboratory precision.Coefficient of Variation (CV) < 20-30% for most analytes.[6][18]
Accuracy The closeness of the mean test results to the true or accepted reference value.Bias < 20-30% from the consensus or certified value.[6]
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) > 0.99 for calibration curves.[19]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; CV < 20% at the LOQ.[20]
Matrix Effect The alteration of analyte ionization due to the presence of co-eluting, interfering compounds in the sample matrix.Assessed by comparing the response of an analyte in a neat solution versus in a post-extraction spiked matrix.
Recovery The efficiency of the extraction procedure.Typically expected to be within 80-120%.
Causality Behind Experimental Choices for Parameter Assessment
  • Precision: Assessing both repeatability and reproducibility is crucial. High intra-laboratory precision with poor inter-laboratory reproducibility often points to inconsistencies in protocol execution or environmental factors.

  • Accuracy: This is best assessed using certified reference materials where the "true" value is known. In the absence of a CRM, comparison to a consensus value from the participating laboratories can be used.

  • Linearity: A wide linear dynamic range is desirable to accurately quantify lipids present at varying concentrations. The use of appropriate internal standards for each lipid class can help correct for non-linear responses.[20]

  • LOD/LOQ: These parameters are critical for studies involving low-abundance lipid species that may act as important biomarkers.

  • Matrix Effect: Polar lipids are particularly susceptible to ion suppression or enhancement. The choice of chromatography (e.g., HILIC vs. RPLC) can significantly impact matrix effects. HILIC, which separates lipids based on headgroup polarity, can minimize co-elution with matrix components that differ in hydrophobicity.[2][4][20]

  • Recovery: The extraction method must be efficient for a wide range of polar lipid classes. A common choice is a modified Folch or Bligh-Dyer extraction, or a simpler protein precipitation with solvents like isopropanol.[10][21]

Experimental Protocols for Inter-Laboratory Validation

The following protocols provide a step-by-step guide for conducting key experiments in an inter-laboratory validation study for polar lipid metabolites.

Protocol 1: Sample Preparation and Lipid Extraction
  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Vortex each sample and aliquot 50 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard mixture (containing representative stable isotope-labeled lipids for each class) to each sample.

  • Protein Precipitation & Lipid Extraction: Add 500 µL of cold (-20°C) isopropanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.

  • Drying: Dry the extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium acetate).

Protocol 2: LC-MS Analysis using HILIC
  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., Waters ACQUITY BEH Amide, 2.1 x 100 mm, 1.7 µm).[21]

  • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.

  • Gradient Elution:

    • 0-2 min: 1% B

    • 2-8 min: Gradient to 50% B

    • 8-10 min: Hold at 50% B

    • 10.1-12 min: Return to 1% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive and negative electrospray ionization (ESI) in separate runs or using polarity switching.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Data Presentation and Interpretation

The results of the inter-laboratory study should be summarized in clear and concise tables for easy comparison.

Table 1: Inter-Laboratory Precision for Selected Phosphatidylcholine (PC) Species
Lipid SpeciesLab 1 (Conc. µM)Lab 2 (Conc. µM)Lab 3 (Conc. µM)Lab 4 (Conc. µM)Mean (µM) Std. Dev. CV (%)
PC(34:1)125.3130.1119.8128.5125.9 4.5 3.6
PC(36:2)88.792.485.190.989.3 3.2 3.6
PC(38:4)45.248.942.146.745.7 2.8 6.1
Table 2: Accuracy Assessment using NIST SRM 1950
Lipid ClassConsensus Value (µM)Laboratory Mean (µM)Bias (%)
Phosphatidylcholines (PC)350.6368.15.0
Lysophosphatidylcholines (LPC)45.842.3-7.6
Sphingomyelins (SM)78.285.18.8

Visualizing Relationships and Challenges

The following diagram illustrates the interconnectedness of various factors that can influence the outcome of an LC-MS analysis of polar lipids.

Influencing_Factors Sample_Matrix Sample_Matrix Extraction_Efficiency Extraction_Efficiency Sample_Matrix->Extraction_Efficiency Precision Precision Sample_Matrix->Precision Accuracy Accuracy Extraction_Efficiency->Accuracy Chromatography Chromatography Chromatography->Precision Sensitivity Sensitivity Chromatography->Sensitivity Ionization_Source Ionization_Source Ionization_Source->Sensitivity Reproducibility Reproducibility Ionization_Source->Reproducibility Mass_Analyzer Mass_Analyzer Mass_Analyzer->Accuracy Data_Processing Data_Processing Data_Processing->Reproducibility

Caption: Factors influencing LC-MS analysis of polar lipids.

This diagram highlights that challenges such as co-elution of isobaric species and matrix effects directly impact the accuracy and precision of the measurements.[1][20][21] The choice of chromatographic method (e.g., RPLC vs. HILIC) is a critical decision that can mitigate some of these challenges.[2][4]

Conclusion and Future Directions

Inter-laboratory validation is an indispensable component of robust and reliable LC-MS-based polar lipidomics. By adhering to standardized protocols, utilizing common reference materials, and thoroughly evaluating key performance metrics, the scientific community can enhance the comparability and trustworthiness of lipidomics data. The insights gained from such studies not only improve existing methods but also guide the development of future analytical platforms and data analysis strategies, ultimately accelerating the translation of lipidomic discoveries into clinical applications.

References

  • High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum | Journal of Proteome Research - ACS Publications. (2022, October 20).
  • LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. (2024, August 1).
  • A versatile ultra-high performance LC-MS method for lipid profiling - PMC - NIH.
  • Simultaneous non-polar and polar lipid analysis by on-line combination of HILIC, RP and high resolution MS - RSC Publishing. (2018, February 5).
  • High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum - PMC. (2022, October 20).
  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC. (2024, August 19).
  • International Ring Trial of a High Resolution Targeted Metabolomics and Lipidomics Platform for Serum and Plasma Analysis - PubMed. (2019, November 19).
  • LIPIDOMIX™ Standards | Avanti Research.
  • Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC. (2021, December 3).
  • Comprehensive Quantitative Profiling of Less Polar Lipids in Human Plasma Using Validated Reversed-Phase UHPSFC/MS/MS | Analytical Chemistry - ACS Publications. (2025, November 23).
  • LC/MS Method for Comprehensive Analysis of Plasma Lipids.
  • International ring trial of a high resolution targeted metabolomics and lipidomics platform for serum and plasma analysis - Pure.
  • NIST Interlaboratory Comparison Exercise for Lipidomics Using SRM 1950-metabolites in Frozen Human - Touro Scholar. (2017, December 1).
  • 'Omic-scale quantitative HILIC-MS/MS approach for circulatory lipid phenotyping in clinical research | ChemRxiv. (2022, July 4).
  • LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS : Waters.
  • Shared reference materials harmonize lipidomics across MS-based detection platforms and laboratories - PMC.
  • Blood Lipids Can Be a Crucial Indicator of Diabetes and Cardiovascular Disease - Forschungszentrum Jülich. (2024, October 14).
  • Bioinformatics tools and challenges in structural analysis of lipidomics MS/MS data - Oxford Academic. (2012, July 3).
  • Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise for Lipidomics.
  • Lipid Standards - MilliporeSigma.
  • Intra-laboratory comparison of four analytical platforms for lipidomic quantitation using hydrophilic interaction liquid chromat - Upce.cz. (2021, April 2).
  • LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study - Agilent. (2025, January 31).
  • Standard Human Plasma Lipidomics - Lipotype GmbH.
  • Measuring Lipid Composition – LC-MS/MS - EUNCL. (2017, March 31).
  • The unknown lipids project: harmonized methods improve compound identification and data reproducibility in an inter-laboratory untargeted lipidomics study | bioRxiv. (2023, February 3).
  • Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - Analytical Chemistry - Figshare. (2021, December 3).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide mandates the disposal protocols for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS: 109421-77-4). As a researcher, you must recognize that this molecule is an azelaic acid mono-glyceride —a specific oxidized lipid intermediate often found in lipid peroxidation studies.

Unlike bulk commodity acids (e.g., acetic acid), this compound is a specialized research chemical. While its parent compounds (azelaic acid and glycerol) are relatively low-toxicity, the specific ester derivative lacks comprehensive chronic toxicity data. Therefore, the Precautionary Principle applies : we treat this as a regulated chemical waste, prioritizing high-temperature incineration over drain disposal or landfilling.

Chemical Logic & Hazard Profile

To dispose of this safely, you must understand its functional groups:

  • Carboxylic Acid Moiety: Weakly acidic. Can corrode metals over time and react vigorously with strong bases.

  • Ester Linkage: Susceptible to hydrolysis. In the presence of strong acids or bases, it will degrade back into azelaic acid and glycerol.

  • Hydroxyl Groups: Increases water solubility compared to pure fatty acids, but it remains an amphiphilic molecule (surfactant-like properties).

Pre-Disposal Characterization (The Self-Validating System)

Before moving waste to the accumulation area, you must validate the waste stream. This prevents "mystery reactions" in the waste drum.

Protocol:

  • Check pH: If the waste is in an aqueous solution, use a pH strip.

    • Result < 2: Classify as Corrosive (D002) .

    • Result 2–12: Classify based on solvent/toxicity.

  • Identify Solvent Matrix: The solvent usually dictates the disposal path, not the solute (unless the solute is acutely toxic, which this is not).

    • Is it dissolved in Methanol/Ethanol? -> Ignitable Waste .

    • Is it dissolved in Chloroform/DCM? -> Halogenated Waste .[1][2]

  • Segregation Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the receiving container. The hydroxyl groups on this molecule can act as reducing agents, creating an exothermic risk with oxidizers.

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Substance

Context: You have expired dry stock or synthesized powder.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (Solid)"

    • Hazard Check: "Irritant" (Skin/Eye).[3][4][5][6]

  • Action: Do not dissolve it unnecessarily. Cap tightly.

  • Disposal Stream: Solid Chemical Waste for Incineration .

    • Note: Do not dispose of in regular trash. While likely low toxicity, it is a chemical inventory item that requires a manifest.

Scenario B: Dissolved in Organic Solvent (Non-Halogenated)

Context: HPLC waste or synthesis reaction mixture in Methanol, Ethanol, or Acetone.

  • Container: Safety can (if >4L) or solvent glass bottle (if <4L).

  • Compatibility: Ensure the container is rated for solvents (flame arrestor recommended).

  • Labeling:

    • Primary Constituent:[4][6][7][8][9] e.g., "Methanol 95%"

    • Trace Constituent: "9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid <5%"

    • Hazards: "Flammable," "Irritant."

  • Disposal Stream: Organic Solvents (Non-Halogenated) / High BTU Fuel Blending .

Scenario C: Dissolved in Aqueous Buffer

Context: Biological assay waste.

  • Assessment: Although azelaic acid derivatives are often biodegradable, do not pour down the drain unless explicitly authorized by your facility's specific wastewater permit.

  • Container: Polyethylene carboy.

  • Labeling: "Aqueous Waste with Organic Acids."

  • Disposal Stream: Aqueous Chemical Waste .

    • Why: Treatment plants may not filter this specific surfactant effectively, leading to environmental release.

Regulatory & Compliance Data (RCRA)

Use the following table to code your waste manifests correctly.

ParameterClassificationRCRA Waste CodeRationale
Pure Substance Non-Regulated*None / State-SpecificNot P-listed or U-listed. Not characteristic unless pH < 2.
In Acetone/MeOH Hazardous (Ignitable)D001, F003 Flash point of solvent < 60°C.
In DCM/Chloroform Hazardous (Toxic)D019, F002 Toxicity of the halogenated solvent.
In Acid (pH < 2) Hazardous (Corrosive)D002 Corrosivity characteristic.

*Note: "Non-Regulated" under Federal RCRA does not mean "Non-Hazardous" for safety. Always dispose of via EHS chemical streams, never regular trash.

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for categorizing this specific waste stream.

DisposalWorkflow Start Waste: 9-(2,3-Dihydroxypropoxy)- 9-oxononanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid DispSolid Stream: Lab Pack (Incineration) Solid->DispSolid Pack in Glass/HDPE SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic DispAq Stream: Aqueous Waste (Neutralization/Biotreatment) Aqueous->DispAq Check pH HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck DispOrgNonHal Stream: Organic Non-Halogenated (Fuel Blending - D001/F003) HalogenCheck->DispOrgNonHal No DispOrgHal Stream: Organic Halogenated (Destructive Incineration) HalogenCheck->DispOrgHal Yes

Figure 1: Decision logic for segregating 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid waste streams based on physical state and solvent matrix.

Emergency Procedures

In the event of a spill during transfer:

  • Solid Spill:

    • Avoid dust generation.[3][4][5][10][11]

    • Sweep up carefully using a dustpan and brush.

    • Place in a sealed bag labeled "Chemical Spill Debris."

    • Clean area with soap and water (the molecule is amphiphilic and cleans up easily with surfactants).

  • Liquid Spill:

    • Stop the source.

    • Assess the solvent (Is it flammable? Is it corrosive?).

    • Absorb with universal absorbent pads or vermiculite.

    • Disposal: The absorbent material assumes the hazard class of the solvent (e.g., flammable solid).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][12] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

×

Retrosynthesis Analysis

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9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.